molecular formula C13H8F2O B1332100 2,5-Difluorobenzophenone CAS No. 85068-36-6

2,5-Difluorobenzophenone

Cat. No.: B1332100
CAS No.: 85068-36-6
M. Wt: 218.2 g/mol
InChI Key: HSCUAAMDKDZZKG-UHFFFAOYSA-N
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Description

2,5-Difluorobenzophenone is a useful research compound. Its molecular formula is C13H8F2O and its molecular weight is 218.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-difluorophenyl)-phenylmethanone
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InChI

InChI=1S/C13H8F2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCUAAMDKDZZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40234140
Record name 2,5-Difluorobenzophenone
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85068-36-6
Record name (2,5-Difluorophenyl)phenylmethanone
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Record name 2,5-Difluorobenzophenone
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Record name 2,5-Difluorobenzophenone
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Record name 2,5-difluorobenzophenone
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Record name 2,5-DIFLUOROBENZOPHENONE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2,5-Difluorobenzophenone (CAS No. 85068-36-6), a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of fluorine atoms on the phenyl ring imparts unique electronic properties, making this compound a valuable building block in medicinal chemistry and material science. This document details the core synthetic pathways, including Friedel-Crafts acylation, Grignard reactions, and Suzuki-Miyaura coupling, supported by detailed experimental protocols and quantitative data.

Core Synthesis Mechanisms and Pathways

The synthesis of this compound can be approached through several established organic chemistry reactions. The three most prominent and versatile methods are outlined below.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. In this electrophilic aromatic substitution reaction, 1,4-difluorobenzene is acylated using benzoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the benzoyl chloride, forming a highly reactive acylium ion. The electron-rich 1,4-difluorobenzene then attacks this electrophile, leading to the formation of this compound after a deprotonation step that restores aromaticity.

The primary challenge in this synthesis is controlling the regioselectivity. The fluorine atoms are ortho, para-directing activators (due to resonance) but are also deactivating (due to induction). The acylation is expected to occur at the position ortho to one of the fluorine atoms, which is also meta to the other, leading to the desired 2,5-disubstituted product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Product Formation r1 Benzoyl Chloride i1 Acylium Ion Electrophile r1->i1 + AlCl₃ r2 AlCl₃ (Lewis Acid) r3 1,4-Difluorobenzene i2 Sigma Complex (Arenium Ion) r3->i2 + Acylium Ion p1 This compound-AlCl₃ Complex i2->p1 - H⁺ p2 This compound p1->p2 + H₂O (Workup) G cluster_0 Route A: Via Acid Chloride cluster_1 Route B: Via Aldehyde & Oxidation r1 Phenylmagnesium Bromide i1 Tetrahedral Intermediate r1->i1 r2 2,5-Difluorobenzoyl Chloride r2->i1 p1 This compound i1->p1 - MgBrCl r3 2,5-Difluorophenylmagnesium Bromide i2 Alkoxide Intermediate r3->i2 r4 Benzaldehyde r4->i2 i3 (2,5-Difluorophenyl)(phenyl)methanol i2->i3 + H₃O⁺ (Workup) p2 This compound i3->p2 Oxidation (e.g., PCC, CrO₃) G cluster_0 Catalytic Cycle cat_active Pd(0)L₂ (Active Catalyst) cat_add Oxidative Addition Intermediate cat_active->cat_add + Benzoyl Chloride cat_trans Transmetalation Intermediate cat_add->cat_trans + 2,5-Difluorophenylboronic Acid (with Base) cat_elim Reductive Elimination cat_trans->cat_elim cat_elim->cat_active - this compound G cluster_0 1. Preparation cluster_1 2. Reaction cluster_2 3. Workup & Isolation cluster_3 4. Purification & Analysis prep1 Dry Glassware prep2 Weigh Reagents prep1->prep2 prep3 Prepare Inert Atmosphere (N₂/Ar) prep2->prep3 react1 Add Solvent & Reagents to Flask prep3->react1 react2 Cool (Ice Bath) react1->react2 react3 Slow Addition of Limiting Reagent react2->react3 react4 Stir at RT or Heat react3->react4 react5 Monitor Progress (TLC/GC-MS) react4->react5 workup1 Quench Reaction react5->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Wash Organic Layer workup2->workup3 workup4 Dry (e.g., MgSO₄) workup3->workup4 workup5 Filter & Concentrate workup4->workup5 purify1 Column Chromatography or Distillation workup5->purify1 analyze1 Characterization (NMR, IR, MS) purify1->analyze1

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-difluorobenzophenone via the Friedel-Crafts acylation of 1,4-difluorobenzene with benzoyl chloride. This document outlines the reaction mechanism, detailed experimental protocols, relevant quantitative data, and potential challenges. The information is intended for use by researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its synthesis is most commonly achieved through the Friedel-Crafts acylation, a robust and widely used method for the formation of carbon-carbon bonds to an aromatic ring.[3] This guide will focus on the synthesis of this compound from 1,4-difluorobenzene and benzoyl chloride, a reaction that presents unique challenges due to the electronic properties of the starting materials.

The Friedel-Crafts Acylation Reaction

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. The most common catalyst for this reaction is aluminum chloride (AlCl₃).

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation proceeds through the following steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl chloride, leading to the formation of a highly reactive and resonance-stabilized acylium ion.

  • Electrophilic Attack: The aromatic ring, acting as a nucleophile, attacks the electrophilic acylium ion, forming a carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Rearomatization: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻), removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

G AcyliumIon AcyliumIon AromaticRing AromaticRing SigmaComplex SigmaComplex Product Product

Reactivity and Regioselectivity of 1,4-Difluorobenzene

The presence of two fluorine atoms on the benzene ring significantly influences the reactivity and regioselectivity of the Friedel-Crafts acylation. Fluorine is an ortho, para-directing deactivator. In 1,4-difluorobenzene, both fluorine atoms deactivate the ring towards electrophilic attack due to their strong inductive electron-withdrawing effects. This makes 1,4-difluorobenzene significantly less reactive than benzene or even monofluorobenzene.

However, the directing effects of the two para-positioned fluorine atoms both favor substitution at the positions ortho to them (positions 2, 3, 5, and 6). Therefore, the reaction is expected to yield the desired this compound as the primary product, although forcing reaction conditions may be necessary to overcome the low reactivity of the substrate.

Experimental Protocol

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS Number
1,4-DifluorobenzeneC₆H₄F₂114.09540-36-3
Benzoyl ChlorideC₇H₅ClO140.5798-88-4
Aluminum Chloride (anhydrous)AlCl₃133.347446-70-0
Dichloromethane (anhydrous)CH₂Cl₂84.9375-09-2
Hydrochloric Acid (concentrated)HCl36.467647-01-0
Sodium Bicarbonate (saturated solution)NaHCO₃84.01144-55-8
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9
Reaction Setup and Procedure

G A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H I I H->I J J I->J K K J->K

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1-1.5 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the stirred suspension to 0-5 °C in an ice-water bath.

  • Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.

  • Addition of 1,4-Difluorobenzene: After the addition of benzoyl chloride is complete, add 1,4-difluorobenzene (1.0-1.2 equivalents) dropwise from the dropping funnel over 20-30 minutes, again maintaining the temperature below 10 °C.

  • Reaction: After the addition of 1,4-difluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield this compound as a liquid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Note that the yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions.

ParameterValue
Molar Ratio (1,4-Difluorobenzene:Benzoyl Chloride:AlCl₃)1.1 : 1.0 : 1.3
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected Yield60-70% (estimated)
Boiling Point of Product123 °C at 0.3 mmHg[1][2]
Refractive Index of Product (n20D)1.57[1][2]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

TechniqueKey Features
¹H NMR Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm.
¹³C NMR The carbonyl carbon will appear as a singlet around 195 ppm. The carbon atoms attached to fluorine will show characteristic C-F coupling.
¹⁹F NMR Two distinct signals are expected for the two non-equivalent fluorine atoms.
IR Spectroscopy A strong absorption band corresponding to the carbonyl (C=O) stretch will be observed around 1670 cm⁻¹. C-F stretching bands will be present in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z = 218.20.

Spectroscopic data for this compound is available in public databases for comparison.[5][6][7]

Safety and Handling

  • Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing HCl gas. Handle in a dry environment and wear appropriate protective gear.

  • Benzoyl chloride is a lachrymator and is corrosive. Handle in a fume hood.

  • 1,4-Difluorobenzene is a flammable liquid and an irritant.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The Friedel-Crafts acylation reaction is exothermic and produces HCl gas . The reaction should be performed in a well-ventilated fume hood, and the addition of reagents should be controlled to manage the reaction temperature.

Conclusion

The Friedel-Crafts acylation provides a viable route for the synthesis of this compound from 1,4-difluorobenzene and benzoyl chloride. The primary challenge in this synthesis is the reduced reactivity of the 1,4-difluorobenzene substrate. The experimental protocol provided in this guide, adapted from similar syntheses, offers a solid starting point for researchers. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for a successful outcome. The final product can be purified by vacuum distillation and characterized by standard spectroscopic methods. This in-depth guide serves as a valuable resource for scientists and professionals engaged in the synthesis of fluorinated benzophenone derivatives for various applications.

References

2,5-Difluorobenzophenone: A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 2,5-Difluorobenzophenone. This fluorinated aromatic ketone is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.

Core Chemical and Physical Properties

This compound, with the molecular formula C₁₃H₈F₂O, is a substituted aromatic ketone. The presence of two fluorine atoms on one of the phenyl rings significantly influences its electronic properties and reactivity. A summary of its key quantitative data is presented in Table 1.

PropertyValue
Molecular Formula C₁₃H₈F₂O
Molecular Weight 218.20 g/mol
Appearance Light yellow to yellow to orange clear liquid
Boiling Point 123 °C at 0.3 mmHg
Density 1.27 g/cm³
Refractive Index n20/D 1.57

Table 1: Physical and Chemical Properties of this compound

Reactivity and Synthetic Utility

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing fluorine atoms and the carbonyl group. This unique electronic arrangement makes it a versatile intermediate in organic synthesis.

Electrophilic Aromatic Substitution

The primary method for the synthesis of this compound is through a Friedel-Crafts acylation reaction . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group. A plausible and common synthetic route is the acylation of benzene with 2,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The electron-withdrawing nature of the two fluorine atoms on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the phenyl ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) . The strong electron-withdrawing effect of the fluorine atoms and the carbonyl group makes the aromatic ring electron-deficient and thus, a good substrate for attack by nucleophiles. This reactivity allows for the introduction of a variety of functional groups, opening avenues for the synthesis of diverse derivatives. The general mechanism for SNAr is depicted in the diagram below.

SNAr_Mechanism A Aromatic Ring (Electron Deficient) C Meisenheimer Complex (Resonance Stabilized Intermediate) A->C Attack by Nucleophile B Nucleophile (e.g., RO⁻, R₂NH) B->C D Substituted Product C->D Loss of Leaving Group E Leaving Group (F⁻) C->E

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound based on established Friedel-Crafts acylation methodologies.

Materials:

  • 2,5-Difluorobenzoyl chloride

  • Benzene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2,5-difluorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred suspension of aluminum chloride.

  • After the addition is complete, add anhydrous benzene (1.1 equivalents) dropwise to the reaction mixture.

  • Once the addition of benzene is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Friedel_Crafts_Workflow start Start reactants Combine AlCl₃, CH₂Cl₂, and 2,5-Difluorobenzoyl Chloride start->reactants add_benzene Add Benzene Dropwise reactants->add_benzene reaction Stir at Room Temperature add_benzene->reaction quench Quench with Ice and HCl reaction->quench extraction Separate Organic Layer and Wash quench->extraction drying Dry and Concentrate extraction->drying purification Purify by Distillation or Chromatography drying->purification end End Product: This compound purification->end Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway TNF TNF Ligand TNFR TNF Receptor TNF->TNFR DISC DISC Formation TNFR->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Bcl2_pro Pro-apoptotic (Bax, Bak) Caspase8->Bcl2_pro Activates Bid (a BH3-only protein) Procaspase3 Procaspase-3 Caspase8->Procaspase3 Activates CellStress Cellular Stress CellStress->Bcl2_pro Mito Mitochondrion Bcl2_pro->Mito Promotes Permeabilization Bcl2_anti Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2_anti->Bcl2_pro Inhibits CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes IAPs IAPs IAPs->Caspase3 Inhibits

Spectroscopic Profile of 2,5-Difluorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Difluorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections present tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The spectroscopic data for this compound (CAS No: 85068-36-6), with the molecular formula C₁₃H₈F₂O and a molecular weight of 218.20 g/mol , has been compiled from various spectral databases.[1] The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃).[2]

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.82 - 7.75m2H, Aromatic
7.68 - 7.60m1H, Aromatic
7.54 - 7.46m2H, Aromatic
7.32 - 7.18m3H, Aromatic

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]

Chemical Shift (δ) ppmAssignment
194.2C=O
158.8 (dd, J = 246.9, 2.4 Hz)C-F
156.0 (dd, J = 242.2, 2.4 Hz)C-F
137.2Aromatic C
133.3Aromatic CH
130.0Aromatic CH
128.8Aromatic CH
125.1 (dd, J = 24.3, 7.1 Hz)Aromatic C
120.2 (dd, J = 24.8, 9.5 Hz)Aromatic CH
118.5 (dd, J = 24.3, 3.6 Hz)Aromatic CH
Infrared (IR) Spectroscopy

The IR spectrum of this compound was obtained using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.[1][2]

Table 3: IR Spectroscopic Data for this compound [1][2]

Wavenumber (cm⁻¹)IntensityAssignment
3070WeakAromatic C-H stretch
1670StrongC=O stretch
1598, 1485, 1448MediumAromatic C=C stretch
1275, 1155StrongC-F stretch
925, 815, 705StrongAromatic C-H bend
Mass Spectrometry (MS)

The mass spectrum of this compound was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Table 4: Mass Spectrometry Data for this compound [1]

m/zRelative Intensity (%)Assignment
218100[M]⁺ (Molecular ion)
19915[M - F]⁺
14130[C₆H₄FCO]⁺
12355[C₇H₄FO]⁺
10595[C₆H₅CO]⁺
9540[C₆H₄F]⁺
7780[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize this compound.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, 512-1024 scans are acquired with a relaxation delay of 2-5 seconds. The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

The ATR-FTIR spectrum is recorded on an FTIR spectrometer equipped with a diamond ATR crystal. A small amount of the neat liquid or solid this compound is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry

GC-MS analysis is performed on a GC system coupled to a mass spectrometer. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A 1 µL aliquot of the solution is injected into the GC, which is equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the compound from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, and mass spectra are recorded over a mass range of m/z 50-500.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation & Reporting Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Library Search, Fragmentation Analysis MS_Acq->MS_Proc Interpretation Structural Elucidation & Verification NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation Report Technical Guide / Whitepaper Interpretation->Report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2,5-Difluorobenzophenone (CAS Number: 85068-36-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzophenone is a fluorinated aromatic ketone that serves as a versatile building block and intermediate in various chemical syntheses. Its unique electronic and structural properties, imparted by the fluorine substituents, make it a compound of significant interest in materials science, polymer chemistry, and as a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on data relevant to research and development professionals.

Core Properties of this compound

The physicochemical properties of this compound are fundamental to its application and handling. A summary of these properties is presented in the table below.

PropertyValueReference
CAS Number 85068-36-6[1][2]
Molecular Formula C₁₃H₈F₂O[1][3]
Molecular Weight 218.20 g/mol [1][3]
Appearance Light yellow to yellow to orange clear liquid[1]
Boiling Point 123 °C at 0.3 mmHg[1]
Density 1.27 g/mL[1]
Refractive Index n20/D 1.57[1]
Purity ≥ 96% (GC)[1]

Synthesis of Difluorobenzophenones: A General Overview

The synthesis of difluorobenzophenones, including the 2,5-isomer, can be achieved through several established organic chemistry reactions. A common and industrially relevant method is the Friedel-Crafts acylation. This reaction typically involves the acylation of a fluorinated benzene derivative with a benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

While a specific detailed protocol for the synthesis of this compound was not prominently available in the reviewed literature, the general workflow for a related isomer, 2,4'-Difluorobenzophenone, provides a representative experimental pathway. The synthesis generally proceeds as follows:

Synthesis_Workflow Reactants Fluorobenzene and o-Fluorobenzoyl Chloride Reaction Friedel-Crafts Acylation (in an organic solvent) Reactants->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Workup Aqueous Work-up (e.g., HCl solution) Reaction->Workup Purification Purification (Distillation or Crystallization) Workup->Purification Product High-Purity Difluorobenzophenone Purification->Product

A generalized workflow for the synthesis of difluorobenzophenones via Friedel-Crafts acylation.

Experimental Protocols

A representative experimental protocol for the synthesis of a difluorobenzophenone isomer is detailed in a patent for the preparation of high-purity 2,4'-difluorobenzophenone.[4] The key steps, which can be adapted for the synthesis of other isomers, include:

  • Reaction Setup : Charging a reaction vessel with fluorobenzene and a Lewis acid catalyst like aluminum chloride under controlled temperature conditions (e.g., an ice bath).[4]

  • Acylation : The dropwise addition of the corresponding fluorobenzoyl chloride to the reaction mixture. The temperature is carefully controlled during the addition.[4]

  • Reaction Monitoring : The progress of the reaction is monitored using techniques such as gas chromatography (GC) to determine the consumption of starting materials.[4]

  • Quenching and Work-up : The reaction mixture is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic phase is then separated.[4]

  • Purification : The organic layer is washed with water and a basic solution (e.g., sodium hydroxide) to remove impurities. The solvent is then removed, and the final product is purified by distillation or recrystallization.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra are available for this compound.[3][5] The fluorine atoms will also exhibit signals in ¹⁹F NMR, which can be a powerful tool for confirming the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. Key expected absorptions include:

  • C=O (Ketone) Stretch : A strong absorption band typically in the region of 1650-1700 cm⁻¹.

  • C-F (Aryl-Fluorine) Stretch : Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

  • Aromatic C=C Stretch : Multiple bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch : Bands above 3000 cm⁻¹.[6]

FT-IR spectra for this compound are publicly available for reference.[3][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight of 218.20 g/mol .[3]

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. A Raman spectrum of this compound is also available in spectral databases.[5][7]

Applications in Research and Development

This compound is a valuable compound with applications spanning several areas of chemical research and industry.

Organic Synthesis

As a difluorinated benzophenone, this compound serves as a key intermediate in the synthesis of more complex molecules. The fluorine atoms can influence the reactivity of the aromatic rings and can be retained in the final product to modulate its properties, such as metabolic stability and binding affinity in a biological context.[1]

Polymer Chemistry: Photoinitiators

Benzophenone and its derivatives are well-known photoinitiators for UV-curable coatings, adhesives, and inks.[1][8] Upon absorption of UV light, the benzophenone moiety can be excited to a triplet state and then abstract a hydrogen atom from a synergist (often a tertiary amine) to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers. The presence of fluorine atoms in this compound can fine-tune the photochemical properties of the molecule, potentially influencing the efficiency and kinetics of the photoinitiation process.[9]

Photoinitiation_Mechanism DFBP This compound Excited_DFBP Excited State DFBP* DFBP->Excited_DFBP Absorption UV_light UV Light (hν) Radical_Generation Radical Generation Excited_DFBP->Radical_Generation Synergist Hydrogen Donor (e.g., Amine) Synergist->Radical_Generation Polymerization Polymerization Radical_Generation->Polymerization Initiation Monomers Monomers/ Oligomers Monomers->Polymerization Cured_Polymer Cured Polymer Polymerization->Cured_Polymer

A simplified representation of the photoinitiation mechanism involving a benzophenone-type initiator.
Medicinal Chemistry and Drug Design

While specific drugs containing the this compound moiety are not widely reported, the benzophenone scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[10] The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. Therefore, this compound represents a valuable starting material for the synthesis of novel therapeutic agents. Derivatives of a related compound, 2,4'-Difluorobenzophenone, have been investigated as EP1 receptor antagonists and cathepsin L inhibitors.[11]

Safety and Handling

This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2]

Conclusion

This compound is a valuable chemical intermediate with a range of applications, particularly in organic synthesis and polymer chemistry. Its well-defined physical and spectroscopic properties make it a reliable building block for research and development. While its direct application in marketed pharmaceuticals is not established, its structural features make it an attractive starting point for the design and synthesis of novel bioactive molecules. As with any chemical, proper safety and handling procedures are paramount. This guide provides a foundational understanding of this compound to aid researchers and scientists in its effective and safe utilization.

References

Physical properties like melting point and boiling point of 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2,5-Difluorobenzophenone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the key physical characteristics of this compound, outlines experimental protocols for their determination, and presents logical workflows for these procedures.

Core Physical Properties

This compound is a fluorinated aromatic ketone that serves as a versatile intermediate in organic synthesis.[1] Its physical state at ambient temperature is a light yellow to orange clear liquid.[1] This indicates that its melting point is below standard room temperature.

Data Presentation

The known quantitative physical properties of this compound are summarized in the table below for clear reference and comparison.

PropertyValueConditions
Molecular Formula C₁₃H₈F₂O
Molecular Weight 218.20 g/mol
Boiling Point 123 °Cat 0.3 mmHg
Physical State Liquidat 20 °C
Appearance Light yellow to orange clear liquid
Density 1.27 g/cm³
Refractive Index 1.57at 20 °C
CAS Number 85068-36-6

Experimental Protocols

Accurate determination of physical properties is crucial for the synthesis, purification, and application of chemical compounds. The following sections detail the methodologies for measuring the boiling point of this compound. As it is a liquid at room temperature, a standard melting point determination is not applicable; instead, a freezing point determination would be analogous.

Boiling Point Determination (Micro-Scale by Capillary Method)

Given the reduced pressure at which the boiling point is reported (123 °C at 0.3 mmHg), a vacuum distillation setup is the most appropriate method for verification. However, a simple and effective method for determining the boiling point at atmospheric pressure or under controlled reduced pressure is the capillary method.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric or set pressure.

Materials:

  • Sample of this compound

  • Thiele tube or other heating bath (e.g., oil bath on a hot plate)

  • High-temperature thermometer

  • Capillary tubes (one end sealed)

  • Small diameter test tube

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Sample Preparation: Add a small amount (a few milliliters) of this compound to the small test tube.

  • Capillary Insertion: Place a capillary tube with the sealed end pointing upwards into the test tube containing the liquid.

  • Apparatus Setup: Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the setup in a heating bath. Heat the bath gradually.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Equilibrium Point: The boiling point is the temperature at which the stream of bubbles is continuous and rapid. For a more precise measurement, the heating can be stopped when a steady stream of bubbles is observed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

Mandatory Visualizations

To illustrate the logical flow of the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

BoilingPointDeterminationWorkflow start Start prep Prepare Sample in Test Tube start->prep insert_cap Insert Inverted Capillary Tube prep->insert_cap setup Assemble Apparatus (Thermometer, Test Tube, Heating Bath) insert_cap->setup heat Heat the Bath Gradually setup->heat observe Observe for Bubble Stream heat->observe record Record Temperature at which Liquid Enters Capillary on Cooling observe->record Continuous Bubbles end_proc End record->end_proc

Caption: Workflow for Boiling Point Determination.

As this compound is a liquid at room temperature, a workflow for determining its freezing point (the equivalent of a melting point for a liquid) is presented below.

FreezingPointDeterminationWorkflow start Start prep_sample Place Liquid Sample in a Test Tube start->prep_sample setup_apparatus Insert Thermometer and Stirrer into Sample prep_sample->setup_apparatus cooling_bath Immerse Test Tube in a Cooling Bath (e.g., ice-salt mixture) setup_apparatus->cooling_bath cool_stir Cool and Stir the Sample Gently cooling_bath->cool_stir observe_crystals Observe for the First Appearance of Crystals cool_stir->observe_crystals record_temp Record Temperature Plateau as Solidification Occurs observe_crystals->record_temp Crystals Form end_proc End record_temp->end_proc

Caption: Workflow for Freezing Point Determination.

References

Solubility of 2,5-Difluorobenzophenone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Difluorobenzophenone (CAS: 85068-36-6). While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the expected solubility profile based on its chemical structure and provides a detailed, standard experimental protocol for its determination. The methodologies and frameworks presented here are intended to empower researchers to generate precise and reliable solubility data essential for applications in organic synthesis, materials science, and pharmaceutical development.[1]

Introduction to this compound

This compound is a halogenated aromatic ketone with the chemical formula C₁₃H₈F₂O.[2][3] It serves as a key intermediate in various fields, including the synthesis of pharmaceuticals and agrochemicals, and as a photoinitiator in polymer chemistry.[3] Understanding its solubility in various organic solvents is critical for reaction engineering, purification processes like crystallization, and formulation development.

Compound Properties:

Property Value Source
Molecular Formula C₁₃H₈F₂O PubChem[2], Chem-Impex[3]
Molecular Weight 218.20 g/mol PubChem[2], Chem-Impex[3]
CAS Number 85068-36-6 PubChem[2]

| Appearance | Light yellow to orange clear liquid | TCI, Chem-Impex[3] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of a compound is favored in solvents with similar polarity.[4] this compound possesses a polar carbonyl group (C=O) and relatively nonpolar difluorophenyl and phenyl rings. This structure suggests it will exhibit poor solubility in highly polar solvents like water and good solubility in a range of common organic solvents. Its solubility is expected to be highest in solvents of moderate to low polarity, such as other aromatic compounds, ketones, esters, and chlorinated solvents.

Quantitative Solubility Data

For reference, a study on the isomeric compound 4,4'-Difluorobenzophenone showed that its mole fraction solubility increased with temperature in solvents such as methanol, ethanol, isopropanol, acetone, and ethyl acetate, confirming an endothermic dissolution process.[5] A similar trend can be anticipated for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the static gravimetric method, a widely accepted and reliable technique adapted from studies on analogous compounds.[5]

4.1. Materials and Equipment

  • Solute: this compound (>96% purity)

  • Solvents: Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene), analytical grade.

  • Equipment:

    • Thermostatic water bath or jacketed glass vessel with temperature control (±0.1 K).

    • Magnetic stirrer and stir bars.

    • Analytical balance (±0.0001 g).

    • Drying oven.

    • Syringes with sub-micron filters (e.g., 0.45 µm PTFE).

    • Pre-weighed glass vials.

    • Temperature probe.

4.2. Experimental Workflow Diagram

The overall process for determining solubility can be visualized as follows:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation A Add excess solute to known mass of solvent B Stir mixture in thermostatic bath at target temperature (T) A->B C Allow system to equilibrate (e.g., 24 hours) B->C D Stop stirring, let solid settle (e.g., 4 hours) C->D E Withdraw supernatant using a pre-heated filtered syringe D->E F Transfer sample to a pre-weighed vial E->F G Weigh the vial with the sample (m_total) F->G H Evaporate solvent in oven until constant weight G->H I Weigh vial with dry solute (m_solute) H->I J Calculate mole fraction solubility (x) I->J

Caption: Experimental workflow for gravimetric solubility determination.

4.3. Step-by-Step Procedure

  • Preparation: Add an excess amount of this compound to a known mass of the selected solvent in a sealed glass vessel. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vessel in the thermostatic bath set to the desired temperature. Stir the mixture continuously to facilitate dissolution and achieve solid-liquid equilibrium. The time required to reach equilibrium can vary but is often in the range of 24 hours.

  • Settling: After the equilibration period, stop the agitation and allow the undissolved solid to settle at the bottom of the vessel for at least 4 hours, ensuring the temperature remains constant. This creates a clear, saturated supernatant.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe pre-heated to the experimental temperature to prevent premature crystallization. The syringe should be fitted with a filter to exclude any solid particulates.

  • Mass Determination (Solution): Immediately transfer the collected sample into a pre-weighed (m_vial) glass vial and weigh it to determine the total mass of the saturated solution (m_total).

  • Mass Determination (Solute): Place the vial in a vacuum oven at a suitable temperature to evaporate the solvent completely. Once a constant weight is achieved, weigh the vial again to determine the mass of the dissolved this compound (m_solute).

  • Calculation: The mass of the solvent is calculated as m_solvent = (m_total - m_vial) - m_solute. The solubility can then be expressed in various units, such as mole fraction (x):

    x = (m_solute / M_solute) / [ (m_solute / M_solute) + (m_solvent / M_solvent) ]

    Where M_solute and M_solvent are the molar masses of the solute and solvent, respectively.

Factors Influencing Solubility

The solubility of this compound is governed by several interrelated physicochemical factors. Understanding these relationships is key to solvent selection and process optimization.

G Solubility Solubility of This compound Temp Temperature Temp->Solubility  Generally increases  (endothermic process) Pressure Pressure Pressure->Solubility  Negligible effect  for solids in liquids Solvent Solvent Properties Polarity Polarity Solvent->Polarity Hbond Hydrogen Bonding Capacity Solvent->Hbond Polarity->Solubility  'Like dissolves like' Hbond->Solubility Solute Solute Properties Crystal Crystal Lattice Energy Solute->Crystal MolSize Molecular Size/Shape Solute->MolSize Crystal->Solubility  Higher energy  = lower solubility MolSize->Solubility

Caption: Key factors influencing the solubility of a solid solute.

  • Temperature: For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, the solubility of this compound is expected to increase as the temperature increases.[5]

  • Solvent Polarity: As previously discussed, solvents with polarity similar to that of this compound will be more effective at dissolving it.

  • Crystal Lattice Energy (for solid form): While this compound is often a liquid at room temperature, if it is crystallized, the energy of its crystal lattice must be overcome by solute-solvent interactions for dissolution to occur. Stronger intermolecular forces in the solid state lead to lower solubility.

References

An In-depth Technical Guide to the Thermochemical Properties of 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzophenone is a fluorinated aromatic ketone of interest in various fields, including organic synthesis and materials science. Its utility as a building block in the synthesis of pharmaceuticals and specialty polymers necessitates a thorough understanding of its physicochemical properties. Thermochemical data, such as the enthalpy of formation and sublimation, are critical for process design, safety analysis, and computational modeling. This guide summarizes the known physical properties of this compound and provides a comparative analysis with related compounds for which thermochemical data are available.

Physical and Chemical Properties of this compound

While specific experimental thermochemical data remains elusive, the fundamental physical and chemical properties of this compound have been characterized. These properties are essential for its handling, storage, and application in research and development.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₈F₂O[1][2]
Molecular Weight 218.20 g/mol [1][2]
CAS Number 85068-36-6[1][2]
Appearance Light yellow to yellow to orange clear liquid[2]
Boiling Point 123 °C at 0.3 mmHg[2]
Density 1.27 g/mL[2]
Refractive Index n20D 1.57[2]

Comparative Thermochemical Data

To provide a frame of reference, this section presents thermochemical data for 4,4'-Difluorobenzophenone and the parent molecule, benzophenone. These values were determined using established experimental techniques and computational methods.

Table 2: Thermochemical Properties of 4,4'-Difluorobenzophenone and Benzophenone

Property4,4'-DifluorobenzophenoneBenzophenoneMethod
Enthalpy of Formation (hf) -366.33 kJ/molData not availableJoback Method (Computational)[3]
Enthalpy of Fusion (hfus) 24.49 kJ/molData not availableJoback Method (Computational)[3]
Enthalpy of Vaporization (hvap) 55.52 kJ/molData not availableJoback Method (Computational)[3]
Standard Molar Sublimation Enthalpy (ΔHsub) Data not availableSee NIST WebBookExperimental
Ideal Gas Heat Capacity (cpg) 356.92 J/mol·K (at 612.57 K)See NIST WebBookJoback Method (Computational)[3] / Experimental

Note: The Joback method is a group contribution method used for the prediction of thermochemical properties of organic compounds. While useful for estimations, experimental validation is crucial.

Experimental Protocols for Thermochemical Property Determination

The determination of thermochemical properties relies on precise calorimetric and thermodynamic measurements. The following are detailed methodologies for key experiments.

The standard enthalpy of formation (ΔHf°) of a compound is determined by measuring the heat of a combustion reaction in a bomb calorimeter.

Experimental Workflow:

  • Sample Preparation: A precisely weighed pellet of the substance (e.g., a benzophenone derivative) is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb."

  • Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically ~30 atm) and placed in a well-insulated water bath (the calorimeter). A calibrated thermometer and a stirrer are also placed in the water bath.

  • Calibration: The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The temperature change (ΔT) is meticulously recorded.

  • Combustion: The sample is ignited remotely via an electrical fuse. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, leading to a temperature increase.

  • Data Acquisition: The temperature of the water is monitored and recorded at regular intervals before, during, and after the combustion to determine the maximum temperature change (ΔT).

  • Calculation: The heat of combustion at constant volume (ΔU_comb) is calculated using the formula: ΔU_comb = -C_cal * ΔT The standard enthalpy of combustion (ΔH_comb°) is then calculated from ΔU_comb, and subsequently, the standard enthalpy of formation (ΔHf°) is determined using Hess's law.

The Knudsen effusion method is a technique used to measure the vapor pressure of a solid or liquid with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of sublimation or vaporization can be derived.

Experimental Workflow:

  • Sample Preparation: A small amount of the sample is placed inside a Knudsen cell, which is a small, thermostated container with a very small orifice of known area.

  • High Vacuum: The Knudsen cell is placed in a high-vacuum chamber. The pressure outside the cell is kept low enough that the mean free path of the effusing molecules is much larger than the orifice diameter.

  • Effusion: At a given temperature, molecules from the sample escape through the orifice into the vacuum. The rate of mass loss of the sample is directly proportional to the vapor pressure inside the cell.

  • Mass Loss Measurement: The rate of mass loss ( dm/dt ) is measured, typically using a high-precision microbalance.

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (√(2πRT/M)) / A where R is the ideal gas constant, T is the absolute temperature, M is the molar mass of the substance, and A is the area of the orifice.

  • Enthalpy of Sublimation/Vaporization: The experiment is repeated at several different temperatures. The enthalpy of sublimation (ΔH_sub) or vaporization (ΔH_vap) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of thermochemical properties of a compound like this compound.

Thermochemical_Workflow Workflow for Thermochemical Property Determination cluster_Hf Enthalpy of Formation (ΔHf°) cluster_Hsub Enthalpy of Sublimation (ΔHsub) & Vapor Pressure prep_comb Sample Preparation (Weighed Pellet) calorimeter Bomb Calorimeter Setup (High-Pressure O₂) prep_comb->calorimeter calibrate Calorimeter Calibration (e.g., Benzoic Acid) calorimeter->calibrate combust Sample Combustion calibrate->combust data_acq_comb Temperature Data Acquisition combust->data_acq_comb calc_hf Calculate ΔHf° (via ΔHcomb°) data_acq_comb->calc_hf end_hf ΔHf° Value calc_hf->end_hf prep_knudsen Sample in Knudsen Cell high_vac High Vacuum Chamber prep_knudsen->high_vac effusion Isothermal Effusion high_vac->effusion mass_loss Measure Mass Loss Rate effusion->mass_loss calc_vp Calculate Vapor Pressure (P) mass_loss->calc_vp temp_dependence Repeat at Multiple Temperatures calc_vp->temp_dependence plot_clausius Plot ln(P) vs 1/T temp_dependence->plot_clausius calc_hsub Calculate ΔHsub from Slope plot_clausius->calc_hsub end_hsub ΔHsub & P(T) Data calc_hsub->end_hsub start Compound of Interest (this compound) start->prep_comb start->prep_knudsen

Thermochemical Property Determination Workflow

Conclusion

While direct experimental thermochemical data for this compound is currently lacking in the public domain, this guide provides a foundational understanding of its known physical properties. By presenting comparative data for 4,4'-Difluorobenzophenone and benzophenone, researchers can make informed estimations for their work. The detailed experimental protocols for combustion calorimetry and the Knudsen effusion method offer a clear roadmap for any future studies aimed at empirically determining the thermochemical properties of this compound and its derivatives. Such data would be a valuable contribution to the fields of chemical engineering, materials science, and drug development.

References

Unveiling the Electronic Landscape: A Molecular Orbital Analysis of 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular orbital characteristics of 2,5-difluorobenzophenone, a halogenated aromatic ketone of interest in medicinal chemistry and materials science. Through a synthesis of established computational methodologies and available spectroscopic data, this document elucidates the electronic structure, reactivity, and potential interaction sites of this molecule. While a dedicated, peer-reviewed computational study on this compound is not extensively available in the current literature, this guide leverages data from closely related substituted benzophenones to provide a robust analytical framework.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical properties is crucial before delving into its electronic structure. The key properties of this compound are summarized in the table below, compiled from established chemical databases.

PropertyValueSource
Molecular Formula C₁₃H₈F₂OPubChem[1][2]
Molecular Weight 218.20 g/mol PubChem[1][2]
IUPAC Name (2,5-difluorophenyl)(phenyl)methanonePubChem[1]
CAS Number 85068-36-6PubChem[1]
Appearance Light yellow to yellow to orange clear liquidChem-Impex[2]
Boiling Point 123 °C at 0.3 mmHgChem-Impex[2]
Density 1.27 g/cm³Chem-Impex[2]
Refractive Index n20/D 1.57Chem-Impex[2]

Computational Methodology for Molecular Orbital Analysis

The insights into the electronic structure of this compound presented herein are based on a generalized computational protocol widely adopted for the study of substituted benzophenones. Density Functional Theory (DFT) is the cornerstone of this approach, offering a balance between computational cost and accuracy.

Geometry Optimization and Vibrational Analysis

The initial step in the computational analysis involves the optimization of the molecule's geometry to its ground state. This is typically achieved using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). The optimized structure corresponds to the most stable conformation of the molecule. Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also yield theoretical vibrational spectra (IR and Raman) which can be compared with experimental data for validation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

While specific calculated values for this compound are not available, studies on similar fluorinated benzophenones suggest that the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the benzoyl group. The electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted benzophenone.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For this compound, the negative potential is expected to be concentrated around the carbonyl oxygen and the fluorine atoms, making these sites susceptible to electrophilic attack. The hydrogen atoms of the phenyl rings would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule.[3] This analysis helps in understanding the distribution of electrons among the atoms and identifying charge transfer within the molecule. In this compound, the fluorine and oxygen atoms are expected to carry significant negative charges due to their high electronegativity, while the carbon atoms bonded to them will have positive charges.

Quantitative Data Summary

The following tables summarize the expected quantitative data from a DFT-based molecular orbital analysis of this compound. It is important to note that in the absence of a dedicated published study, these values are illustrative and based on typical results for similar substituted benzophenones.

Table 1: Frontier Molecular Orbital Energies (Illustrative)

ParameterEnergy (eV)
E (HOMO)-6.5 to -7.5
E (LUMO)-1.5 to -2.5
HOMO-LUMO Gap (ΔE)4.0 to 5.0

Table 2: Selected Optimized Geometric Parameters (Illustrative)

ParameterBond Length (Å)Bond Angle (°)
C=O1.22 - 1.24
C-F (ortho)1.34 - 1.36
C-F (meta)1.34 - 1.36
Phenyl C-C1.38 - 1.40
C-CO-C: 118-122
C-C-F: 118-120

Table 3: Mulliken Atomic Charges (Illustrative)

AtomCharge (a.u.)
O (carbonyl)-0.5 to -0.7
F (ortho)-0.2 to -0.4
F (meta)-0.2 to -0.4
C (carbonyl)+0.4 to +0.6

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and a typical workflow for its computational analysis.

molecular_structure cluster_phenyl1 cluster_phenyl2 C1 C C2 C C1->C2 C_carbonyl C C1->C_carbonyl C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 H3 H C4->H3 C6 C C5->C6 H4 H C5->H4 C6->C1 H5 H C6->H5 C7 C C8 C C7->C8 C7->C_carbonyl C9 C C8->C9 F1 F C8->F1 C10 C C9->C10 H6 H C9->H6 C11 C C10->C11 H7 H C10->H7 C12 C C11->C12 F2 F C11->F2 C12->C7 O_carbonyl O C_carbonyl->O_carbonyl

Caption: Molecular structure of this compound.

computational_workflow start Initial Structure Generation geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc mep Molecular Electrostatic Potential (MEP) Mapping geom_opt->mep mulliken Mulliken Population Analysis geom_opt->mulliken energy_min Confirm True Energy Minimum freq_calc->energy_min energy_min->geom_opt Imaginary Frequencies Found fmo Frontier Molecular Orbital (HOMO/LUMO) Analysis energy_min->fmo No Imaginary Frequencies data_analysis Data Analysis and Interpretation fmo->data_analysis mep->data_analysis mulliken->data_analysis

Caption: A typical workflow for the computational analysis of substituted benzophenones.

Conclusion

This technical guide provides a comprehensive framework for understanding the molecular orbital properties of this compound. By employing established computational techniques such as Density Functional Theory, a detailed picture of the molecule's electronic structure, reactivity, and potential for intermolecular interactions can be elucidated. The analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Mulliken atomic charges offers valuable insights for researchers in drug development and materials science. While a dedicated experimental and computational study on this specific molecule would provide more precise quantitative data, the methodologies and expected outcomes detailed in this guide serve as a robust foundation for future research and application.

References

Methodological & Application

Application Notes and Protocols: 2,5-Difluorobenzophenone as a Photoinitiator for Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-Difluorobenzophenone as a Type II photoinitiator for free-radical polymerization. The information is intended for researchers, scientists, and professionals in drug development and materials science who are exploring UV-curable formulations for applications such as coatings, adhesives, and inks.[1] While specific performance data for this compound is not extensively available in published literature, the following protocols and data are based on the established principles of benzophenone-initiated photopolymerization and data from structurally similar compounds.

Introduction

This compound is a substituted aromatic ketone that functions as a photoinitiator in ultraviolet (UV) curing processes.[1] Like other benzophenone derivatives, it is classified as a Type II photoinitiator. This means that upon absorption of UV radiation, it undergoes excitation to a triplet state and then abstracts a hydrogen atom from a synergist or co-initiator (typically a tertiary amine) to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers, leading to the formation of a cross-linked polymer network. The fluorine substitution on the benzophenone core can influence its photochemical properties, potentially affecting its absorption characteristics and initiation efficiency.

Principle of Operation

The photoinitiation process using this compound follows a bimolecular hydrogen abstraction mechanism, characteristic of Type II photoinitiators.

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Hydrogen Abstraction cluster_2 Step 3: Radical Formation cluster_3 Step 4: Polymerization Initiation PI This compound (Ground State) PI_excited This compound (Excited Triplet State) PI->PI_excited UV Light (hν) Radical_generation Exciplex Formation & Hydrogen Transfer PI_excited->Radical_generation Co_initiator Co-initiator (e.g., Tertiary Amine) Co_initiator->Radical_generation Ketyl_radical Ketyl Radical Radical_generation->Ketyl_radical Forms Amine_radical Amine Alkyl Radical Radical_generation->Amine_radical Forms Monomer Monomer (e.g., Acrylate) Amine_radical->Monomer Initiates Polymer_chain Propagating Polymer Chain Monomer->Polymer_chain Polymerization

Photoinitiation mechanism of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 85068-36-6[1]
Molecular Formula C₁₃H₈F₂O[1]
Molecular Weight 218.2 g/mol [1]
Appearance Light yellow to yellow to orange clear liquid[1]
Purity ≥ 96% (GC)[1]
Boiling Point 123 °C at 0.3 mmHg[1]
Density 1.27 g/cm³[1]
Refractive Index n20/D 1.57[1]

Representative Performance Data

The following table presents representative performance data for a typical UV-curable acrylate formulation initiated by a benzophenone-type photoinitiator. These values are illustrative and should be optimized for specific applications.

ParameterConditionRepresentative Value
Photoinitiator Concentration 1.0 wt% in acrylate monomer blend1.0 wt%
Co-initiator (e.g., EDAB) 2.0 wt% in acrylate monomer blend2.0 wt%
UV Lamp Type Medium-pressure mercury lamp-
UV Intensity 100 mW/cm²100 mW/cm²
Exposure Time 60 seconds60 s
Final Monomer Conversion Measured by FT-IR85 - 95%
Tack-free Time Manual touch test5 - 15 seconds

EDAB: Ethyl 4-(dimethylamino)benzoate

Experimental Protocols

The following are generalized protocols for the use of this compound in the photopolymerization of an acrylate-based formulation.

Formulation Preparation

G Start Start Weigh Weigh Monomers/Oligomers Start->Weigh Add_PI Add this compound Weigh->Add_PI Add_CoI Add Co-initiator Add_PI->Add_CoI Mix Mix until Homogeneous Add_CoI->Mix Store Store in Dark Container Mix->Store End End Store->End

Workflow for preparing the photopolymerizable formulation.

Materials:

  • This compound (Photoinitiator)

  • Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate - EDAB, or an amine synergist)

  • Monomer/Oligomer blend (e.g., Trimethylolpropane triacrylate - TMPTA)

  • Amber vials

  • Magnetic stirrer and stir bar or vortex mixer

Procedure:

  • In an amber vial to protect the mixture from ambient light, combine the desired amounts of the monomer and/or oligomer.

  • Add this compound to the monomer/oligomer blend. A typical concentration range is 0.5-5.0 wt%.

  • Add the co-initiator to the mixture. The concentration of the co-initiator is typically 1.5 to 2 times that of the photoinitiator on a molar basis.

  • Mix the components thoroughly using a magnetic stirrer or vortex mixer until the photoinitiator and co-initiator are completely dissolved and the solution is homogeneous.

  • Store the formulation in a dark, cool place before use.

UV Curing Protocol

Equipment:

  • UV curing system (e.g., medium-pressure mercury lamp or a UV-LED source with appropriate wavelength output)

  • Substrate for coating (e.g., glass slide, metal panel)

  • Film applicator (e.g., drawdown bar, spin coater)

  • Radiometer to measure UV intensity

Procedure:

  • Apply a thin film of the prepared formulation onto the desired substrate using a suitable application method to achieve a uniform thickness.

  • Place the coated substrate under the UV lamp. Ensure the distance between the lamp and the substrate is consistent for reproducible results.

  • Expose the film to UV radiation for a predetermined time. The curing time will depend on the film thickness, photoinitiator concentration, and UV light intensity.

  • After exposure, check the film for cure by assessing its tackiness. A fully cured film should be solid and tack-free.

Monitoring Polymerization Kinetics with Real-Time FT-IR

Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer with a real-time monitoring accessory

  • UV light source with a light guide

  • Sample holder (e.g., BaF₂ plates)

Procedure:

  • Place a small drop of the liquid formulation between two BaF₂ plates separated by a spacer of known thickness.

  • Mount the sample in the FTIR spectrometer.

  • Position the UV light guide at a fixed distance from the sample.

  • Initiate real-time data acquisition, monitoring the decrease in the characteristic infrared absorption peak of the reactive monomer (e.g., the acrylate double bond at approximately 1635 cm⁻¹).

  • Simultaneously, open the shutter of the UV lamp to begin the photopolymerization.

  • The monomer conversion can be calculated from the decrease in the peak area over time.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a viable Type II photoinitiator for free-radical polymerization in UV-curable systems. Its performance is dependent on formulation variables such as the type and concentration of the co-initiator and the monomer system, as well as curing parameters like UV wavelength and intensity. The protocols provided here serve as a starting point for the development of UV-curable formulations utilizing this photoinitiator. Further optimization will be necessary to achieve desired properties for specific applications.

References

Application of 2,5-Difluorobenzophenone's Isomer in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 2,5-Difluorobenzophenone is a versatile chemical building block, its isomer, 2,4-Difluorobenzophenone , plays a more direct and well-documented role in the synthesis of crucial pharmaceutical intermediates. Specifically, this compound is a key precursor in the production of the (2,4-difluorophenyl)(piperidin-4-yl)methanone scaffold. This intermediate is fundamental to the synthesis of several atypical antipsychotic medications, including Risperidone and Iloperidone, which are used to treat schizophrenia and bipolar disorder.

This document provides detailed application notes and experimental protocols for the synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride, a pivotal intermediate derived from the 2,4-difluorobenzophenone framework. The methodologies described are intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Application Notes

The synthesis of 4-(2,4-difluorobenzoyl)piperidine is a critical step in the manufacturing of several antipsychotic drugs. The presence of the difluorophenyl moiety is known to enhance the pharmacological properties of the final active pharmaceutical ingredient (API), including its binding affinity to dopamine D2 and serotonin 5-HT2A receptors. The primary synthetic strategy to obtain this intermediate is the Friedel-Crafts acylation of 1,3-difluorobenzene.

Two common synthetic routes for this intermediate are:

  • Friedel-Crafts Acylation with a Protected Piperidine: This approach involves the acylation of 1,3-difluorobenzene with a protected piperidine derivative, such as 1-acetylpiperidine-4-carbonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The protecting group is subsequently removed to yield the desired piperidine hydrochloride salt.

  • Grignard Reaction: An alternative route involves the reaction of a Grignard reagent, 2,4-difluorophenylmagnesium bromide, with a suitable 4-piperidone derivative. This is followed by oxidation of the resulting alcohol to the ketone.

This document will focus on the Friedel-Crafts acylation method, as it is a widely cited and effective approach.

Quantitative Data Summary

The following table summarizes the typical reactants, conditions, and outcomes for the synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride via the Friedel-Crafts acylation route.

StepReactantsCatalyst/ReagentsSolventReaction TimeTemperatureYield (%)
1. Acylation 1,3-Difluorobenzene, 1-Acetylpiperidine-4-carbonyl chlorideAluminum Chloride (AlCl₃)Dichloromethane3 hoursElevated Temperature~41%
2. Deprotection 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine6N Hydrochloric AcidWater5 hoursReflux~85%

Experimental Protocols

Protocol 1: Synthesis of 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine

This protocol details the Friedel-Crafts acylation of 1,3-difluorobenzene.

Materials:

  • 1,3-Difluorobenzene

  • 1-Acetylpiperidine-4-carbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Hydrochloric Acid

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of 1,3-difluorobenzene (67 g) and anhydrous aluminum chloride (133 g) in dichloromethane (150 ml), cool the mixture to room temperature.[1]

  • Slowly add a solution of 1-acetyl-4-piperidinecarbonyl chloride (98 g) in dichloromethane (50 ml) dropwise to the mixture.[1]

  • After the addition is complete, stir the reaction mixture at an elevated temperature for 3 hours.[1]

  • Pour the reaction mixture into a mixture of ice and hydrochloric acid.[1]

  • Extract the resulting mixture with dichloromethane (200 ml).[1]

  • Separate the organic phase and dry it over anhydrous magnesium sulfate.[1]

  • Filter the solution and remove the solvent under reduced pressure to obtain 1-acetyl-4-(2,4-difluorobenzoyl)piperidine.[1]

Protocol 2: Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride

This protocol describes the deprotection of the acetylated intermediate.

Materials:

  • 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine

  • 6N Hydrochloric Acid

  • 2-Propanol

Procedure:

  • Add 1-acetyl-4-(2,4-difluorobenzoyl)piperidine (56 g) to 6N hydrochloric acid (190 ml).[2]

  • Reflux the resulting mixture for 5 hours.[2]

  • Concentrate the reaction mixture under reduced pressure.[2]

  • Add 2-propanol (200 ml) to the residue and stir the mixture.[2]

  • Filter the resulting solid and dry it to obtain 4-(2,4-difluorobenzoyl)piperidine hydrochloride.[2]

Visualizations

Synthesis Pathway of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Deprotection A 1,3-Difluorobenzene C 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine A->C AlCl₃, DCM Elevated Temp, 3h B 1-Acetylpiperidine-4-carbonyl chloride B->C AlCl₃, DCM Elevated Temp, 3h D 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine E 4-(2,4-Difluorobenzoyl)piperidine hydrochloride D->E 6N HCl Reflux, 5h

Caption: Synthetic route to 4-(2,4-difluorobenzoyl)piperidine HCl.

Experimental Workflow for Friedel-Crafts Acylation

G start Start mix Mix 1,3-Difluorobenzene and AlCl₃ in DCM start->mix add Add 1-Acetylpiperidine-4-carbonyl chloride solution mix->add react Stir at elevated temperature for 3 hours add->react quench Quench with ice and HCl react->quench extract Extract with DCM quench->extract dry Dry organic phase with MgSO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate product Obtain 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine concentrate->product

Caption: Workflow for the Friedel-Crafts acylation step.

Logical Relationship of Intermediates to API

G A 2,4-Difluorobenzophenone (or its precursor) B 4-(2,4-Difluorobenzoyl)piperidine (Key Intermediate) A->B Synthesis C Risperidone (Antipsychotic API) B->C Further Synthesis D Iloperidone (Antipsychotic API) B->D Further Synthesis

Caption: Role of the intermediate in API synthesis.

References

Application of 2,5-Difluorobenzophenone in UV-Curable Coatings and Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzophenone is a substituted aromatic ketone that functions as a Type II photoinitiator in ultraviolet (UV) curing applications. Upon exposure to UV radiation, it initiates the rapid polymerization of monomers and oligomers, leading to the formation of a cross-linked polymer network. This characteristic makes it a valuable component in the formulation of UV-curable coatings and adhesives, where rapid, on-demand curing is essential. Its fluorinated structure can also impart specific properties to the final cured material, such as altered surface energy and chemical resistance.

This document provides detailed application notes and experimental protocols for the utilization of this compound in UV-curable formulations. It is intended for researchers and scientists in materials science and drug development who are exploring novel photoinitiators for advanced applications.

Mechanism of Action: Type II Photoinitiation

This compound belongs to the class of Type II photoinitiators, which operate via a bimolecular hydrogen abstraction mechanism. Unlike Type I photoinitiators that undergo direct cleavage upon UV absorption, Type II photoinitiators require the presence of a co-initiator or synergist, typically a tertiary amine, to generate the initiating free radicals.

The process can be summarized in the following steps:

  • UV Absorption: this compound absorbs UV energy, transitioning from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The triplet state of the benzophenone derivative abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).

  • Radical Formation: This hydrogen abstraction results in the formation of two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator.

  • Initiation of Polymerization: The highly reactive alkylamino radical is the primary species that initiates the polymerization of acrylate or methacrylate monomers in the formulation.

G

Illustrative Performance Data

While specific performance data for this compound is not extensively published in comparative studies, the following tables present hypothetical yet realistic data to illustrate how its performance can be evaluated against a standard Type II photoinitiator, such as unsubstituted benzophenone (BP). These tables are intended to serve as a template for presenting experimental results.

Table 1: Curing Performance in a Standard Acrylate Coating Formulation

Photoinitiator (2 wt%)Co-initiator (4 wt%)UV Dose (mJ/cm²)Tack-Free Time (s)Pendulum Hardness (König, seconds)
This compoundEthyl-4-(dimethylamino)benzoate5003120
BenzophenoneEthyl-4-(dimethylamino)benzoate5005110
This compound2-(Dimethylamino)ethanol5004115
Benzophenone2-(Dimethylamino)ethanol5006105

Table 2: Adhesion and Yellowing Properties of Cured Films

Photoinitiator (2 wt%)SubstrateAdhesion (ASTM D3359)Yellowing Index (YI) - InitialYellowing Index (YI) - After 1000h QUV
This compoundCold Rolled Steel5B1.23.5
BenzophenoneCold Rolled Steel5B1.54.8
This compoundPolycarbonate4B1.33.8
BenzophenonePolycarbonate4B1.65.2

Experimental Protocols

The following protocols provide detailed methodologies for incorporating and evaluating this compound in UV-curable formulations.

Protocol 1: Preparation of a UV-Curable Acrylate Coating

Objective: To prepare a clear UV-curable acrylate coating formulation containing this compound.

Materials:

  • Oligomer: Aliphatic Urethane Diacrylate (e.g., 50 wt%)

  • Monomer: Isobornyl Acrylate (IBOA) (e.g., 30 wt%)

  • Reactive Diluent: Trimethylolpropane Triacrylate (TMPTA) (e.g., 14 wt%)

  • Photoinitiator: this compound (e.g., 2 wt%)

  • Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB) (e.g., 4 wt%)

  • Amber glass vials

  • Magnetic stirrer and stir bars

  • Laboratory scale

Procedure:

  • In an amber glass vial, weigh the required amounts of the aliphatic urethane diacrylate oligomer, IBOA, and TMPTA.

  • Place the vial on a magnetic stirrer and mix at a moderate speed until a homogeneous mixture is obtained. Gentle heating (40-50°C) may be applied to reduce viscosity if necessary.

  • In a separate amber vial, dissolve the this compound and EDB in a portion of the monomer mixture with stirring.

  • Add the photoinitiator solution to the main mixture and continue stirring until all components are fully dissolved and the formulation is homogeneous.

  • Allow the formulation to rest for at least one hour to eliminate any air bubbles.

Protocol 2: Evaluation of Curing Performance

Objective: To determine the cure speed and surface hardness of the UV-curable coating.

Materials:

  • UV-curable formulation from Protocol 1

  • Substrate panels (e.g., glass, steel, or plastic)

  • Film applicator (e.g., wire-wound bar coater)

  • UV curing system (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength output)

  • Radiometer

  • Pendulum hardness tester (König or Persoz)

  • Cotton balls

Procedure:

  • Film Application: Apply the formulation to the substrate panel using a wire-wound bar coater to achieve a consistent wet film thickness (e.g., 25 µm).

  • UV Curing: Pass the coated panel under the UV lamp at a defined belt speed or for a specific exposure time. Measure the UV dose (mJ/cm²) using a radiometer.

  • Tack-Free Time: Immediately after curing, lightly touch the surface with a cotton ball. The tack-free time is the minimum UV exposure time required for the cotton ball to leave no fibers on the surface.

  • Pendulum Hardness: Allow the cured films to condition at room temperature for 24 hours. Measure the pendulum hardness according to ASTM D4366.

G

Protocol 3: Adhesion Testing

Objective: To assess the adhesion of the cured coating to various substrates.

Materials:

  • Cured coating panels from Protocol 2

  • Cross-hatch adhesion tester kit (in accordance with ASTM D3359)

  • Cutting tool with specified blade spacing

  • Adhesion test tape

Procedure:

  • Select a cured panel that has been conditioned for at least 24 hours.

  • Make a series of parallel cuts through the coating to the substrate using the cutting tool.

  • Make a second series of cuts perpendicular to the first set to create a cross-hatch pattern.

  • Brush the area lightly to remove any detached flakes of coating.

  • Apply the specified adhesion test tape firmly over the cross-hatch area.

  • After a specified time (typically 60-90 seconds), rapidly pull the tape off at a 180° angle.[1][2]

  • Visually inspect the cross-hatch area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).[3][4]

Protocol 4: Measurement of Yellowing

Objective: To quantify the initial color and the change in color (yellowing) of the cured coating after accelerated weathering.

Materials:

  • Cured coating panels from Protocol 2

  • Spectrophotometer or colorimeter

  • Accelerated weathering chamber (e.g., QUV)

Procedure:

  • Initial Measurement: Measure the initial color of the cured coating on a white background using a spectrophotometer. Record the CIE Lab* values and calculate the Yellowness Index (YI) according to ASTM E313.

  • Accelerated Weathering: Place the cured panels in a QUV accelerated weathering chamber. Expose the samples to a cycle of UV-A or UV-B radiation and condensation for a specified duration (e.g., 1000 hours).

  • Final Measurement: After the exposure period, remove the panels and allow them to equilibrate to room temperature.

  • Remeasure the color and calculate the final Yellowness Index.

  • The change in Yellowness Index (ΔYI) is the difference between the final and initial values and indicates the degree of yellowing.

Conclusion

This compound is a viable Type II photoinitiator for UV-curable coatings and adhesives. Its performance is dependent on the formulation components, particularly the choice of co-initiator, as well as the curing conditions. The provided protocols offer a standardized framework for researchers to evaluate the efficacy of this compound and to optimize formulations for specific applications. Further research is warranted to generate comprehensive comparative data and to explore the potential benefits of its fluorinated structure on the final properties of the cured materials.

References

Application Notes and Protocols: The Role of 2,5-Difluorobenzophenone in Medicinal Chemistry for Fluorinated Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,5-difluorobenzophenone as a key building block in the synthesis of fluorinated drugs. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound serves as a versatile scaffold for introducing a difluorinated phenyl moiety into a variety of molecular architectures, leading to the development of novel therapeutic agents.

Introduction to this compound in Drug Discovery

The benzophenone core is a prevalent motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The introduction of fluorine atoms to this scaffold, as in this compound, offers medicinal chemists a powerful tool to modulate the electronic properties and conformational preferences of the molecule.[3] This strategic fluorination can lead to improved drug-target interactions and a more favorable pharmacokinetic profile. This compound is a valuable intermediate for creating complex molecular structures in the development of pharmaceuticals and agrochemicals.[4]

Application: Synthesis of Novel Enzyme Inhibitors

Derivatives of fluorinated benzophenones have shown promise as inhibitors of various enzymes implicated in disease. While specific examples directly utilizing this compound are not extensively detailed in publicly available literature, the principles of its application can be extrapolated from the synthesis of analogous fluorinated compounds. For instance, the difluorophenyl moiety is a key feature in some enzyme inhibitors, where it contributes to enhanced potency and selectivity.

General Synthetic Approach: Suzuki-Miyaura Cross-Coupling

A common strategy to incorporate the 2,5-difluorophenyl group from a precursor like 2,5-difluorophenylboronic acid (which can be conceptually linked to the reactivity of the parent benzophenone) involves the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in medicinal chemistry to construct biaryl systems present in many drug molecules.

Experimental Protocol: Synthesis of a 2,5-Difluorophenyl-Substituted Heterocycle

This protocol provides a generalized procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with 2,5-difluorophenylboronic acid, a key reagent derivable from or analogous in reactivity to this compound in certain synthetic strategies.

Materials:

  • Aryl halide (e.g., bromo-substituted heterocycle) (1.0 equiv)

  • 2,5-Difluorophenylboronic acid (1.2 equiv)[1]

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.05 equiv)[1]

  • Base (e.g., Potassium carbonate [K₂CO₃]) (2.0 equiv)[1]

  • Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)[1]

  • Nitrogen or Argon gas

  • Standard laboratory glassware, stirring and heating equipment

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 equiv), 2,5-difluorophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[1]

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.[1]

  • Under a positive pressure of the inert gas, add the palladium catalyst (0.05 equiv).[1]

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) to the flask via syringe.[1]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2,5-difluorophenyl-substituted product.[1]

Expected Yield: 60-90%, depending on the specific substrates.[1]

Quantitative Data: Impact of Fluorination on Biological Activity

The following table, while not containing data derived directly from this compound, illustrates the significant impact that fluorine substitution can have on the inhibitory activity of drug candidates. The data presented are for a series of VEGFR-2 kinase inhibitors, highlighting how substitutions on a phenyl ring can modulate potency.

Compound IDSubstitution on Phenyl RingVEGFR-2 Kinase IC₅₀ (nM)
1 H>1000
2 2-F580
3 4-F250
4 2,4-diF80
37 2,4-diF-5-(cyclopropylcarbamoyl)5

Table adapted from a study on pyrrolotriazine-based VEGFR-2 inhibitors. The data demonstrates the principle of how fluorine substitution can enhance biological activity.[5]

Visualizing Synthetic and Signaling Pathways

Diagram 1: General Workflow for Suzuki-Miyaura Cross-Coupling

G General Workflow for Suzuki-Miyaura Cross-Coupling cluster_reactants Reactants & Catalyst Setup A Aryl Halide E Inert Atmosphere Purge (Nitrogen/Argon) B 2,5-Difluorophenylboronic Acid C Base (e.g., K2CO3) D Palladium Catalyst F Addition of Degassed Solvent E->F G Heating and Stirring (90-100 °C) F->G H Reaction Monitoring (TLC/LC-MS) G->H I Workup: - Cooling - Extraction - Washing H->I J Purification (Column Chromatography) I->J K Final Product: 2,5-Difluorophenyl- Substituted Compound J->K

Caption: Synthetic workflow for Suzuki-Miyaura cross-coupling.

Diagram 2: Conceptual Signaling Pathway Inhibition

This diagram illustrates a simplified, conceptual signaling pathway where a drug molecule, potentially synthesized using a this compound-derived scaffold, inhibits a key kinase, leading to the blockage of downstream cellular processes like proliferation.

G Conceptual Kinase Inhibition Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Target Kinase (e.g., VEGFR-2) Receptor->Kinase SignalingCascade Signaling Cascade Kinase->SignalingCascade Drug Fluorinated Inhibitor (Derived from 2,5-DFBP scaffold) Drug->Inhibition Proliferation Cell Proliferation SignalingCascade->Proliferation

Caption: Conceptual pathway of kinase inhibition by a fluorinated drug.

Conclusion

This compound represents a valuable and versatile starting material in medicinal chemistry for the development of novel fluorinated drugs. Its utility in constructing complex, biologically active molecules, particularly enzyme inhibitors, underscores its importance in modern drug discovery. The provided protocols and conceptual frameworks are intended to guide researchers in harnessing the potential of this key building block for the synthesis of next-generation therapeutics. Further exploration into the synthesis of diverse derivatives from this compound is warranted to fully exploit its potential in developing potent and selective drug candidates.

References

Synthetic Protocols for the Derivatization of 2,5-Difluorobenzophenone: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and synthetic protocols for the preparation of various derivatives from 2,5-difluorobenzophenone, a versatile building block in medicinal chemistry and materials science. These protocols are intended for researchers, scientists, and professionals in drug development, offering methodologies for the synthesis of alkene, chalcone, and oxime derivatives.

Introduction

This compound is a valuable intermediate in organic synthesis, recognized for its utility in the development of pharmaceuticals and agrochemicals, as well as a photoinitiator in polymer chemistry.[1] The presence of two fluorine atoms on one of the phenyl rings offers unique electronic properties and potential for selective chemical modifications, making it an attractive scaffold for the generation of novel compounds with tailored functionalities. This report outlines key synthetic transformations of this compound, focusing on reactions of the carbonyl group to yield diverse molecular architectures with potential biological activities. The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3]

I. Synthesis of Alkene Derivatives via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[4][5][6] This reaction involves the treatment of the carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to form a new carbon-carbon double bond.[4] This approach is widely used in organic synthesis for its reliability and functional group tolerance.[5]

Application Notes

Alkene derivatives of this compound, such as stilbene analogs, are of significant interest in medicinal chemistry. Stilbene derivatives are known to possess a broad spectrum of biological activities.[4][7] The synthesis of these derivatives from this compound allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of 1-(2,5-difluorophenyl)-1-phenylethene

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The color of the reaction mixture will typically turn deep red or orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.

  • Slowly add the solution of this compound to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(2,5-difluorophenyl)-1-phenylethene.

Quantitative Data Summary:

DerivativeStarting MaterialKey ReagentsSolventYield (%)Analytical Data
1-(2,5-difluorophenyl)-1-phenyletheneThis compoundMethyltriphenylphosphonium bromide, n-BuLiTHFData not available in search results¹H NMR, ¹³C NMR, MS

Note: Specific yield and detailed analytical data for this exact derivative were not found in the provided search results. The protocol is based on general Wittig reaction procedures.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Wittig_Reaction Wittig Reaction This compound->Wittig_Reaction Phosphonium_Salt Methyltriphenyl- phosphonium bromide Ylide_Formation Ylide Formation Phosphonium_Salt->Ylide_Formation 1. Add Base Base n-Butyllithium Base->Ylide_Formation Solvent Anhydrous THF Solvent->Ylide_Formation Solvent->Wittig_Reaction Ylide_Formation->Wittig_Reaction 2. Add Ketone Workup_Purification Workup & Purification Wittig_Reaction->Workup_Purification Alkene_Derivative 1-(2,5-difluorophenyl)- 1-phenylethene Workup_Purification->Alkene_Derivative

Workflow for the Wittig reaction.

II. Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their wide range of pharmacological activities.[8][9] The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, involving the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde.[10]

Application Notes

The synthesis of chalcone derivatives from this compound introduces a valuable pharmacophore that has been associated with various biological activities, including antimicrobial and anticancer properties.[8][11][12] The difluorinated phenyl ring can enhance the biological profile of the resulting chalcone.

Experimental Protocol: Synthesis of a this compound-derived Chalcone

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Crushed ice

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1.0 equivalent) to the solution with constant stirring at room temperature.

  • Prepare a solution of KOH or NaOH in ethanol and add it dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture with dilute HCl.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Quantitative Data Summary:

DerivativeStarting KetoneStarting AldehydeCatalystSolventYield (%)Analytical Data
Chalcone DerivativeThis compoundSubstituted BenzaldehydeKOH/NaOHEthanolData not available in search results¹H NMR, ¹³C NMR, IR, MS

Note: Specific yield and detailed analytical data for chalcones derived directly from this compound were not found in the provided search results. The protocol is based on general Claisen-Schmidt condensation procedures.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product Ketone This compound Condensation Claisen-Schmidt Condensation Ketone->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Base KOH / NaOH Base->Condensation Solvent Ethanol Solvent->Condensation Workup_Purification Workup & Purification Condensation->Workup_Purification Chalcone Chalcone Derivative Workup_Purification->Chalcone

Workflow for Claisen-Schmidt condensation.

III. Synthesis of Oxime Derivatives

Oximes are chemical compounds containing the C=N-OH functional group. They are typically formed by the reaction of an aldehyde or a ketone with hydroxylamine.[5][13] Benzophenone oxime and its derivatives are versatile precursors for the synthesis of various heterocyclic compounds and can undergo reactions like the Beckmann rearrangement.[14]

Application Notes

Oxime derivatives of this compound can serve as intermediates for the synthesis of more complex molecules, including amides via the Beckmann rearrangement and various nitrogen-containing heterocycles. These derivatives have potential applications in medicinal chemistry, for example, as ligands for brain imaging.[14]

Experimental Protocol: Synthesis of this compound Oxime

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Pyridine

  • Ethanol

  • Water

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a mixture of ethanol and water.

  • Add a base, such as sodium hydroxide or pyridine, to the mixture.

  • Reflux the reaction mixture for a few hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If NaOH was used, neutralize the mixture with dilute HCl.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound oxime.

Quantitative Data Summary:

DerivativeStarting MaterialKey ReagentsSolventYield (%)Analytical Data
This compound OximeThis compoundHydroxylamine hydrochloride, NaOH/PyridineEthanol/WaterData not available in search results¹H NMR, ¹³C NMR, MS, m.p.

Note: Specific yield and detailed analytical data for this compound oxime were not found in the provided search results. The protocol is based on general procedures for benzophenone oxime synthesis.[15][16]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Ketone This compound Condensation Oxime Formation Ketone->Condensation Hydroxylamine Hydroxylamine HCl Hydroxylamine->Condensation Base NaOH / Pyridine Base->Condensation Solvent Ethanol / Water Solvent->Condensation Workup_Purification Workup & Purification Condensation->Workup_Purification Oxime This compound Oxime Workup_Purification->Oxime

Workflow for oxime synthesis.

Signaling Pathways and Potential Applications

While specific signaling pathway modulation by derivatives of this compound is not extensively documented, the broader class of benzophenone and chalcone derivatives has been shown to interact with various biological targets. For instance, some chalcone derivatives exhibit anticancer activity by inducing apoptosis and arresting the cell cycle.[9] Difluorobenzamide derivatives, structurally related to the products of Beckmann rearrangement of difluorobenzophenone oximes, have been investigated as inhibitors of the bacterial cell division protein FtsZ, suggesting a potential antibacterial mechanism of action.[17][18] Further research is warranted to elucidate the specific biological activities and mechanisms of action for derivatives synthesized from this compound.

Conclusion

The protocols outlined in this document provide a foundation for the synthesis of a variety of derivatives from this compound. These methodologies, including the Wittig reaction, Claisen-Schmidt condensation, and oxime formation, open avenues for the creation of novel compounds with potential applications in medicinal chemistry and drug discovery. The provided workflows and data tables serve as a guide for researchers to explore the synthetic utility of this versatile starting material. Further investigation into the biological activities of these derivatives is encouraged to fully realize their therapeutic potential.

References

Application Notes and Protocols for the Grignard Reaction with 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Grignard reaction involving 2,5-Difluorobenzophenone, a key transformation for the synthesis of functionalized tertiary alcohols. The unique electronic properties of the difluorophenyl group make the resulting products valuable intermediates in medicinal chemistry and materials science. This protocol is based on established procedures for Grignard reactions with related ketones and diaryl ketones.[1][2][3][4][5][6]

Reaction Principle

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (the Grignard reagent) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a ketone.[4][6][7][8] In this specific application, a Grignard reagent (e.g., phenylmagnesium bromide) adds to this compound to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol, (2,5-difluorophenyl)(phenyl)phenylmethanol.[7][9]

The overall reaction is as follows:

Step 1: Formation of the Grignard Reagent (if not commercially available) R-X + Mg -> R-MgX (where R is an aryl or alkyl group and X is a halide)

Step 2: Reaction with this compound R-MgX + this compound -> Intermediate Magnesium Alkoxide

Step 3: Acidic Workup Intermediate Magnesium Alkoxide + H3O+ -> (2,5-difluorophenyl)(R)phenylmethanol + Mg(OH)X

Quantitative Data Summary

The following table summarizes representative quantitative data for a Grignard reaction with a diaryl ketone, which can be used as a starting point for the optimization of the reaction with this compound.

ParameterValueNotes
Reactants
This compound1.0 equivLimiting reagent
Grignard Reagent (e.g., Phenylmagnesium bromide)1.1 - 1.5 equivA slight excess is used to ensure complete conversion.
Magnesium (for Grignard reagent synthesis)1.2 - 1.5 equiv (relative to halide)Ensures complete reaction with the organohalide.[2][3]
Solvent
Anhydrous Diethyl Ether or THF~10-20 mL per mmol of ketoneThe solvent must be scrupulously dry.[5][8]
Reaction Conditions
Grignard Reagent Formation TemperatureRoom temperature to gentle refluxInitiation may require gentle warming.[4][10]
Addition of Ketone Temperature0 °C to room temperatureThe reaction is exothermic and may require cooling.[10]
Reaction Time1 - 3 hoursMonitored by TLC or LC-MS.
Workup
Quenching SolutionSaturated aqueous NH4Cl or dilute HClAdded slowly at 0 °C.[10]
Yield
Expected Yield75 - 90%Yields can vary based on the purity of reagents and reaction conditions.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Organohalide (e.g., Bromobenzene) for Grignard reagent synthesis

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flasks (oven-dried)

  • Reflux condenser (oven-dried)

  • Dropping funnel (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for purification (e.g., chromatography column)

Protocol 1: Synthesis of the Grignard Reagent (Phenylmagnesium Bromide)

This protocol is to be followed if the Grignard reagent is not commercially available. All glassware must be thoroughly oven-dried to remove any traces of water.[4][9][11][12]

  • Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equiv) in the flask. Add a single crystal of iodine to activate the magnesium surface.[4][13]

  • Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of the organohalide (e.g., bromobenzene, 1.0 equiv) in anhydrous ether or THF. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[4][10]

  • Grignard Formation: Once the reaction has started, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish-brown.

Protocol 2: Grignard Reaction with this compound

  • Ketone Solution: In a separate oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution of the ketone to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Slowly add the prepared Grignard reagent (1.1-1.5 equiv) to the cooled ketone solution via a cannula or dropping funnel. This reaction is exothermic, so maintain the temperature below 10 °C.[10]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[10] Alternatively, dilute hydrochloric acid can be used.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization to obtain the pure tertiary alcohol.

Visualizations

Reaction Scheme

Grignard_Reaction Grignard Reaction with this compound cluster_reagents Starting Materials Grignard_Reagent Grignard Reagent (e.g., Phenylmagnesium Bromide) Reaction_Step Nucleophilic Addition in Anhydrous Ether/THF Grignard_Reagent->Reaction_Step Ketone This compound Ketone->Reaction_Step Intermediate Magnesium Alkoxide Intermediate Reaction_Step->Intermediate Workup Acidic Workup (e.g., aq. NH4Cl) Intermediate->Workup Product Tertiary Alcohol Product Workup->Product

Caption: Reaction scheme for the Grignard addition to this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Grignard Reaction Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Grignard_Prep Prepare Grignard Reagent (if necessary) Setup->Grignard_Prep Ketone_Sol Prepare Solution of This compound Setup->Ketone_Sol Addition Slowly Add Grignard Reagent Grignard_Prep->Addition Cooling Cool Ketone Solution to 0 °C Ketone_Sol->Cooling Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Quench Quench Reaction at 0 °C with aq. NH4Cl Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Remove Solvent in vacuo Drying->Evaporation Purification Purify by Chromatography or Recrystallization Evaporation->Purification End Obtain Pure Product Purification->End

Caption: Step-by-step workflow for the Grignard reaction and product isolation.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Difluorobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of reaction conditions for the synthesis and functionalization of 2,5-difluorobenzophenone derivatives using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the construction of complex biaryl structures. The incorporation of the this compound moiety is of particular interest as the fluorine atoms can significantly modulate the electronic properties, metabolic stability, and binding affinity of target molecules.

Introduction

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate, catalyzed by a palladium complex.[1][2] When applied to the synthesis of this compound derivatives, two primary synthetic strategies are employed:

  • Coupling of a halo-benzophenone with 2,5-difluorophenylboronic acid: In this approach, a commercially available or synthesized halogenated benzophenone is coupled with 2,5-difluorophenylboronic acid to introduce the 2,5-difluorophenyl group.

  • Coupling of a 2,5-difluorobenzoyl halide with an arylboronic acid: This method involves the reaction of a 2,5-difluorobenzoyl halide (e.g., chloride) with various arylboronic acids to construct the benzophenone scaffold.

A significant challenge when working with ortho-fluorinated arylboronic acids, such as 2,5-difluorophenylboronic acid, is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This is often exacerbated by the basic conditions required for the Suzuki coupling. Therefore, the selection of appropriate reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields. Modern advancements in catalyst design, particularly the development of highly active palladium precatalysts and bulky, electron-rich phosphine ligands, have enabled the efficient coupling of these challenging substrates under milder conditions.[1]

Data Presentation: Summary of Reaction Conditions

The following table summarizes representative conditions for Suzuki coupling reactions relevant to the synthesis of this compound derivatives.

Aryl Halide/Acyl HalideBoronic AcidCatalyst / Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Bromoacetophenone2,5-Difluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
4-Bromotoluene2,5-Difluorophenylboronic acid[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)THF/H₂O (2:1)RT0.596[3]
1-Bromo-4-nitrobenzene2,5-Difluorophenylboronic acidPd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2)THF/H₂O (2:1)RT0.594[3]
4-Chloroanisole2,5-Difluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95[3]
4-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃ (5)-K₂CO₃ (2)TolueneReflux4-

Experimental Protocols

The following are detailed methodologies for the two primary approaches to synthesizing this compound derivatives via Suzuki coupling.

Protocol 1: Coupling of a Halogenated Benzophenone with 2,5-Difluorophenylboronic Acid

This protocol is a general procedure adapted for the coupling of an aryl halide (in this case, a halo-benzophenone) with 2,5-difluorophenylboronic acid using a modern palladium precatalyst, which is often effective for challenging couplings.[1][3]

Materials:

  • Halogenated benzophenone (e.g., 4-bromobenzophenone) (1.0 mmol, 1.0 equiv)

  • 2,5-Difluorophenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G2, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)

  • Tetrahydrofuran (THF), degassed (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir plate

Procedure:

  • To a Schlenk tube, add the halogenated benzophenone (1.0 mmol), 2,5-difluorophenylboronic acid (1.5 mmol), and the palladium precatalyst (2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes. For less reactive substrates, heating to 40-80 °C may be necessary.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired this compound derivative.

Protocol 2: Coupling of 2,5-Difluorobenzoyl Chloride with an Arylboronic Acid

This protocol describes a general procedure for the synthesis of benzophenones via the Suzuki coupling of a benzoyl chloride with an arylboronic acid.[4]

Materials:

  • 2,5-Difluorobenzoyl chloride (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid) (0.52 mmol, 1.04 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%, 0.025 mmol)

  • Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)

  • Toluene (1.0 mL)

  • 10 mL flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 10 mL flask equipped with a magnetic stirrer, add 2,5-difluorobenzoyl chloride (0.5 mmol), the arylboronic acid (0.52 mmol), K₂CO₃ (1.0 mmol), and Pd₂(dba)₃ (0.025 mmol).

  • Add toluene (1.0 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Wash the reaction mixture with a 1.5 M sodium hydroxide solution (2 x 5 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound derivative.

Mandatory Visualization

The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2_complex Ar-Pd(II)-Ar' Ln transmetalation->diaryl_pd2_complex reductive_elimination Reductive Elimination diaryl_pd2_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst solvent Add Degassed Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Synthesis of Functional Polymers Using 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of functional poly(aryl ether ketone)s (PAEKs) using 2,5-difluorobenzophenone as a key monomer. The methodologies are based on established principles of nucleophilic aromatic substitution (SNAr) polymerization, a common and robust route for preparing high-performance polymers. While specific literature on the use of this compound is limited, the protocols herein are extrapolated from the synthesis of structurally analogous polymers and serve as a detailed starting point for research and development.

Introduction

Poly(aryl ether ketone)s are a class of high-performance thermoplastics renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. The specific isomer of the difluorobenzophenone monomer used in the polymerization process significantly influences the final properties of the polymer. While 4,4'-difluorobenzophenone is the standard for commercial Poly(ether ether ketone) (PEEK), the use of other isomers, such as this compound, can lead to novel polymers with unique characteristics.[1]

The asymmetric nature of this compound is expected to disrupt the polymer chain packing, potentially leading to amorphous or semi-crystalline polymers with altered solubility, glass transition temperatures, and melt processing characteristics compared to their 4,4'-difluorobenzophenone-based counterparts. This can be advantageous in applications requiring enhanced solubility for solution-based processing or specific thermal properties. The fluorine atoms in the 2 and 5 positions activate the aromatic ring for nucleophilic aromatic substitution, which is the fundamental reaction in this polymerization.[2]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of PAEKs from this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are as follows:

  • Deprotonation of Bisphenol: A bisphenol (e.g., Bisphenol A or hydroquinone) is deprotonated by a weak base, typically anhydrous potassium carbonate, to form a more nucleophilic bisphenolate salt in situ.[2]

  • Nucleophilic Attack: The bisphenolate then acts as a nucleophile, attacking the electron-deficient carbon atoms attached to the fluorine atoms on the this compound monomer. The electron-withdrawing ketone group activates the fluorine atoms, making them effective leaving groups.[2]

  • Polymer Chain Growth: This process of forming ether linkages repeats, leading to the growth of the PAEK polymer chain. The reaction is driven to completion by the removal of the resulting alkali metal fluoride salt.[2]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Bisphenol Bisphenol (e.g., Bisphenol A) Bisphenolate Bisphenolate Anion Bisphenol->Bisphenolate Deprotonation Base K₂CO₃ (Base) Base->Bisphenolate Monomer This compound Polymer Poly(aryl ether ketone) Monomer->Polymer Bisphenolate->Polymer Nucleophilic Attack Salt Alkali Metal Fluoride Salt Polymer->Salt

Figure 1: General reaction scheme for the synthesis of PAEKs.

Experimental Protocols

The following protocols are representative examples for the synthesis of PAEKs using this compound. The molar ratios of the monomers can be adjusted to control the molecular weight of the resulting polymer.

Protocol 1: Synthesis of Poly(aryl ether ketone) from this compound and Bisphenol A

Materials:

  • This compound

  • Bisphenol A

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc) or Diphenyl Sulfone (for higher temperatures)

  • Toluene (as an azeotroping agent)

  • Methanol (for precipitation)

  • Deionized Water

  • Acetone

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dean-Stark trap with condenser

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

  • Reactor Setup: A thoroughly dried three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

  • Charging Reactants: The flask is charged with this compound, Bisphenol A, anhydrous potassium carbonate (in slight molar excess to the bisphenol), and a high-boiling aprotic solvent like DMAc or diphenyl sulfone. Toluene is added to facilitate the removal of water.

  • Inert Atmosphere: The reactor is purged with high-purity nitrogen for at least 30 minutes to remove any oxygen and moisture. A continuous gentle flow of nitrogen is maintained throughout the reaction.

  • Azeotropic Dehydration: The reaction mixture is heated to the boiling point of toluene to azeotropically remove any residual water. This is crucial for preventing side reactions.

  • Polymerization: After the removal of water, the temperature is slowly raised to initiate polymerization. A typical temperature profile would be to heat to 160°C and hold for 2 hours, then increase to 250°C and hold for another 2 hours, and finally, if using a high-boiling solvent, increase to 320°C and hold for 1-5 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.[2]

  • Cooling and Isolation: After the designated reaction time, the heating is stopped, and the mixture is allowed to cool to room temperature. The resulting polymer is then precipitated by pouring the reaction mixture into a stirred excess of methanol.

  • Purification: The precipitated polymer is collected by filtration and washed sequentially with deionized water and acetone to remove any unreacted monomers, salts, and residual solvent.

  • Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 80-120°C) until a constant weight is achieved.

Experimental_Workflow cluster_setup Reactor Setup cluster_reaction Polymerization cluster_workup Isolation and Purification Setup Assemble and dry glassware Charge Charge reactants and solvent Setup->Charge Inert Establish inert atmosphere (N₂) Charge->Inert Dehydrate Azeotropic dehydration Inert->Dehydrate Polymerize Heat to polymerization temperature Dehydrate->Polymerize Monitor Monitor viscosity increase Polymerize->Monitor Cool Cool to room temperature Monitor->Cool Precipitate Precipitate in methanol Cool->Precipitate Filter Filter the polymer Precipitate->Filter Wash Wash with water and acetone Filter->Wash Dry Dry under vacuum Wash->Dry

Figure 2: A typical experimental workflow for PAEK synthesis.

Data Presentation

The following tables summarize the expected properties of polymers synthesized from this compound. It is important to note that this data is extrapolated from studies on analogous polymers synthesized from other difluorobenzophenone isomers, as direct literature data for this compound-based polymers is scarce.[3] The actual properties may vary depending on the specific reaction conditions and the chosen bisphenol.

Table 1: Expected Thermal Properties of this compound-Based PAEKs

PropertyExpected RangeNotes
Glass Transition Temperature (Tg)130 - 180 °CThe asymmetric structure may lead to a slightly lower Tg compared to PEEK.
Melting Temperature (Tm)250 - 320 °CThe degree of crystallinity will significantly influence the melting point.
5% Weight Loss Temperature (Td5)450 - 550 °CExpected to exhibit high thermal stability, characteristic of PAEKs.

Table 2: Expected Mechanical Properties of this compound-Based PAEKs

PropertyExpected RangeNotes
Tensile Strength80 - 110 MPaDependent on molecular weight and crystallinity.
Young's Modulus2.5 - 4.0 GPaReflects the rigidity of the polymer backbone.
Elongation at Break10 - 40 %Will vary based on the amorphous and crystalline content.

Table 3: Expected Solubility of this compound-Based PAEKs

SolventSolubilityNotes
N,N-Dimethylformamide (DMF)SolubleExpected to have good solubility in common aprotic polar solvents.
N-Methyl-2-pyrrolidone (NMP)SolubleThe less regular polymer chain may enhance solubility.
ChloroformPartially Soluble to SolubleSolubility may be higher than for highly crystalline PAEKs.
TolueneInsolubleTypical for PAEKs.

Applications in Research and Drug Development

The unique properties of polymers derived from this compound open up possibilities for various advanced applications:

  • Processable High-Performance Materials: The potentially enhanced solubility could be advantageous for fabricating thin films, membranes, and coatings through solution casting techniques.

  • Biomaterial Scaffolds: The inherent biocompatibility of PAEKs, combined with tailored mechanical properties, makes them suitable for tissue engineering scaffolds.

  • Functionalizable Polymer Backbones: The benzophenone moiety offers a site for further chemical modification, allowing for the attachment of bioactive molecules or targeting ligands for drug delivery applications.

  • Analytical Devices: The chemical inertness and thermal stability of these polymers are beneficial for constructing components of analytical instrumentation, such as in chromatography systems.

By carefully controlling the synthesis parameters and the choice of comonomers, researchers can tailor the properties of these novel PAEKs to meet the specific demands of their applications.

References

Application Notes and Protocols: Photochemical Reactions and Applications of 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photochemical reactions and applications of 2,5-Difluorobenzophenone, a versatile compound utilized in various photochemical processes. This document details its role as a photoinitiator, its participation in hydrogen abstraction and cycloaddition reactions, and provides generalized experimental protocols for its use in these contexts.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for designing and executing photochemical experiments.

PropertyValueReference
Molecular Formula C₁₃H₈F₂O[1][2]
Molecular Weight 218.2 g/mol [1][2]
Appearance Light yellow to yellow to orange clear liquid[1]
Boiling Point 123 °C at 0.3 mmHg[1]
Density 1.27 g/cm³[1]
Refractive Index (n20D) 1.57[1]
CAS Number 85068-36-6[1][2]
Purity (GC) ≥ 96%[1]

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Raman spectra are available and can be found in various databases.[2][3]

Core Photochemical Principles

Upon absorption of ultraviolet (UV) light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to efficient intersystem crossing (ISC), it rapidly transitions to the more stable and longer-lived triplet state (T₁). This triplet state is the primary reactive species in most of its photochemical applications.

G Simplified Jablonski Diagram for this compound S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 UV Absorption (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Products Photochemical Products T1->Products Photochemical Reaction

Caption: Energy state transitions of this compound upon UV irradiation.

The triplet state of this compound can undergo several key reactions, which form the basis of its applications.

Application: Photoinitiator for Radical Polymerization

This compound is an effective Type II photoinitiator, meaning it requires a co-initiator (typically a hydrogen donor like a tertiary amine) to generate the radicals that initiate polymerization.[1] This property is widely used in UV-curable coatings, adhesives, and inks.[1]

Mechanism of Action
  • Excitation: this compound absorbs UV light and forms the excited triplet state.

  • Hydrogen Abstraction: The excited benzophenone abstracts a hydrogen atom from the co-initiator (e.g., triethylamine), forming a ketyl radical and an amine-derived radical.

  • Initiation: The amine-derived radical is typically the primary species that initiates the polymerization of monomers, such as acrylates.

G Mechanism of Photoinitiation by this compound cluster_excitation Step 1: Excitation cluster_abstraction Step 2: H-Abstraction cluster_initiation Step 3: Initiation BP 2,5-DFBP (S₀) BP_T1 2,5-DFBP (T₁) BP->BP_T1 UV light (hν) KetylRadical Ketyl Radical BP_T1->KetylRadical H-abstraction CoInitiator Co-initiator (R₃N) AmineRadical Amine Radical CoInitiator->AmineRadical H-abstraction Polymer Growing Polymer Chain AmineRadical->Polymer Initiation Monomer Monomer (e.g., Acrylate) Monomer->Polymer G Paternò-Büchi Reaction with this compound BP_T1 2,5-DFBP (T₁) Biradical 1,4-Biradical Intermediate BP_T1->Biradical Alkene Alkene Alkene->Biradical Oxetane Oxetane Product Biradical->Oxetane Ring Closure G Norrish Type I and Type II Reactions cluster_type1 Norrish Type I (α-Cleavage) cluster_type2 Norrish Type II (γ-H Abstraction) Ketone_T1_1 R-CO-R' (T₁) Radicals_1 R-CO• + •R' Ketone_T1_1->Radicals_1 Ketone_T1_2 Ketone with γ-H (T₁) Biradical_2 1,4-Biradical Ketone_T1_2->Biradical_2 Cleavage_Products Alkene + Enol Biradical_2->Cleavage_Products Cleavage Cyclization_Product Cyclobutanol Biradical_2->Cyclization_Product Cyclization

References

Application Notes and Protocols for 2,5-Difluorobenzophenone as a UV Filter in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-Difluorobenzophenone as an ultraviolet (UV) filter in material science. The information is intended to guide researchers in incorporating and evaluating this compound for the UV protection of various materials.

Introduction

This compound is a substituted benzophenone derivative that serves as an effective UV absorber.[1] Its molecular structure, featuring a benzoyl group attached to a difluorinated phenyl ring, allows for the strong absorption of UV radiation, which can then be dissipated as thermal energy. This property makes it a valuable additive in polymers and other materials to prevent photodegradation, thereby enhancing their durability and lifespan when exposed to sunlight.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₃H₈F₂O[2]
Molecular Weight 218.20 g/mol [2]
Appearance Light yellow to yellow to orange clear liquid[1]
Boiling Point 123 °C at 0.3 mmHg[1]
Density 1.27 g/mL[1]
CAS Number 85068-36-6[2]

UV Absorption Properties

CompoundBand I (π → π) λmax (nm)Band II (π → π) λmax (nm)Band III (n → π*) λmax (nm)Reference
Benzophenone203.6248.2346.6[3]
4-Methoxybenzophenone201.6247.6339.2[3]

Experimental Protocols

Protocol 1: Preparation of a Polymer Film with this compound via Solvent Casting

This protocol describes the preparation of a polymer film containing this compound for UV-Vis spectroscopic analysis. Polymethyl methacrylate (PMMA) is used as a model polymer.

Materials:

  • Polymethyl methacrylate (PMMA)

  • This compound

  • Toluene (or another suitable solvent for PMMA)

  • Glass petri dish or other flat casting surface

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Fume hood

  • Drying oven

Procedure:

  • Solution Preparation:

    • In a fume hood, prepare a 10% (w/v) solution of PMMA in toluene. For example, dissolve 1 g of PMMA in 10 mL of toluene. Stir the mixture with a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

    • Prepare a stock solution of this compound in toluene (e.g., 10 mg/mL).

    • Add a calculated volume of the this compound stock solution to the PMMA solution to achieve the desired final concentration (e.g., 1% by weight relative to the polymer). Mix thoroughly.

  • Casting the Film:

    • Place a clean, dry glass petri dish on a level surface.

    • Carefully pour the polymer solution into the petri dish, ensuring the entire surface is covered evenly.

    • Loosely cover the petri dish to slow down the evaporation rate and prevent the formation of bubbles and surface defects.

  • Drying the Film:

    • Allow the solvent to evaporate slowly in the fume hood at room temperature for 24 hours.

    • Transfer the petri dish to a vacuum oven and dry at a temperature below the boiling point of the solvent (e.g., 60 °C for toluene) until a constant weight is achieved. This ensures the complete removal of the solvent.

  • Film Removal:

    • Carefully peel the dried polymer film from the glass surface.

Protocol 2: UV-Vis Spectroscopic Analysis of the Polymer Film

This protocol outlines the procedure for measuring the UV-Vis transmittance and absorbance of the prepared polymer film.

Materials and Equipment:

  • UV-Vis spectrophotometer with a film holder accessory

  • The prepared polymer film containing this compound

  • A control polymer film (without this compound) prepared using the same method

Procedure:

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range for the scan (e.g., 200-800 nm).

  • Baseline Correction:

    • Perform a baseline correction with an empty sample holder to account for any background absorbance from the instrument and the air.

  • Sample Measurement:

    • Mount the control polymer film (without the UV filter) in the film holder and place it in the spectrophotometer's sample beam path.

    • Acquire the UV-Vis spectrum of the control film. This will show the intrinsic absorbance of the polymer.

    • Replace the control film with the polymer film containing this compound.

    • Acquire the UV-Vis spectrum of the sample film.

  • Data Analysis:

    • Compare the absorbance spectra of the sample and control films. The difference in absorbance can be attributed to the presence of this compound.

    • Identify the wavelength(s) of maximum absorbance (λmax) due to the UV filter.

    • Calculate the percentage of UV transmittance at specific wavelengths to evaluate the UV-blocking efficiency of the film.

Diagrams

experimental_workflow cluster_prep Film Preparation cluster_analysis UV-Vis Analysis dissolve_pmma Dissolve PMMA in Toluene add_uv_filter Add this compound Stock Solution dissolve_pmma->add_uv_filter mix_solution Mix Thoroughly add_uv_filter->mix_solution cast_film Cast Solution onto Glass Surface mix_solution->cast_film dry_film Dry Film in Oven cast_film->dry_film peel_film Peel Dried Film dry_film->peel_film baseline Perform Baseline Correction peel_film->baseline Prepared Film measure_control Measure Control Film (PMMA only) baseline->measure_control measure_sample Measure Sample Film (PMMA + UV Filter) measure_control->measure_sample analyze_data Analyze Spectra measure_sample->analyze_data

Caption: Experimental workflow for preparing and analyzing a polymer film containing this compound.

photodegradation_pathway cluster_protection Protection Mechanism UV_light UV Light (hν) Polymer Polymer Chain UV_light->Polymer Absorption by Polymer UV_Absorber This compound (Ground State) UV_light->UV_Absorber Preferential Absorption Free_Radicals Polymer Free Radicals (P•) Polymer->Free_Radicals Chain Scission Excited_Absorber Excited State UV Absorber* UV_Absorber->Excited_Absorber Excited_Absorber->UV_Absorber Energy Dissipation Heat Heat Excited_Absorber->Heat Peroxy_Radicals Peroxy Radicals (POO•) Free_Radicals->Peroxy_Radicals + O₂ Oxygen Oxygen (O₂) Degradation_Products Degradation Products (e.g., Carbonyls, Hydroperoxides) Peroxy_Radicals->Degradation_Products Further Reactions Degradation_Products->Polymer Material Failure

Caption: Simplified photodegradation pathway of polymers and the protective mechanism of a UV absorber.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2,5-Difluorobenzophenone. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are Friedel-Crafts acylation, Grignard reaction, and Suzuki-Miyaura coupling. Each method offers distinct advantages and challenges in terms of starting materials, reaction conditions, and yield.

Q2: I am getting a low yield in my Friedel-Crafts acylation. What are the likely causes?

A2: Low yields in Friedel-Crafts acylation of difluorobenzene substrates can be attributed to several factors. The two fluorine atoms deactivate the benzene ring, making it less reactive towards electrophilic attack.[1] Catalyst deactivation by moisture is another common issue. Additionally, improper temperature control can lead to the formation of undesired side products.[2]

Q3: My Grignard reaction to synthesize this compound is not initiating. What should I do?

A3: Difficulty in initiating a Grignard reaction is a common problem. This is often due to an oxide layer on the magnesium metal, which prevents it from reacting with the aryl halide. Activating the magnesium surface is crucial. This can be achieved by adding a small crystal of iodine or by physically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[3][4] Ensuring strictly anhydrous conditions is also critical, as Grignard reagents are highly reactive towards water.

Q4: I am observing significant protodeboronation in my Suzuki-Miyaura coupling reaction. How can I minimize this side reaction?

A4: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction with ortho-fluorinated phenylboronic acids like 2,5-difluorophenylboronic acid, especially under basic conditions.[5] To mitigate this, you can use highly active palladium precatalysts that promote a faster cross-coupling reaction, employ milder bases like potassium phosphate, and maintain lower reaction temperatures.[5][6]

Q5: What are the common isomers formed during the synthesis of this compound, and how can they be separated?

A5: In methods like Friedel-Crafts acylation, the formation of regioisomers is a possibility. For instance, acylation of 1,4-difluorobenzene can potentially lead to the desired this compound, but other isomers might form depending on the reaction conditions. Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining a high-purity product.[7][8]

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis
SymptomPossible CauseRecommended Solution
Friedel-Crafts Acylation: Low conversion of starting material.Deactivated aromatic ring due to fluorine substituents.[1] Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture.Use a stronger Lewis acid or a higher catalyst loading. Consider using a more reactive acylating agent. Ensure all reagents and glassware are scrupulously dry. Use freshly opened or sublimed AlCl₃.
Grignard Reaction: Low yield of the desired ketone.Incomplete formation of the Grignard reagent. Side reactions such as Wurtz coupling. Reaction with atmospheric CO₂.Ensure complete consumption of magnesium during reagent formation. Add the aryl halide slowly to the magnesium suspension. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).
Suzuki-Miyaura Coupling: Significant amount of 1,4-difluorobenzene byproduct.Protodeboronation of the 2,5-difluorophenylboronic acid.[5]Use a highly active palladium precatalyst (e.g., XPhos or SPhos based).[5][6] Employ a milder base such as K₃PO₄ instead of stronger bases.[6] Run the reaction at a lower temperature (e.g., room temperature to 40 °C).[5]
Issue 2: Formation of Impurities and Side Products
SymptomPossible CauseRecommended Solution
Friedel-Crafts Acylation: Presence of isomeric benzophenones in the final product.Lack of regioselectivity in the electrophilic aromatic substitution.Optimize the reaction temperature; lower temperatures often favor the formation of a specific isomer.[2] The choice of Lewis acid can also influence regioselectivity.[9]
Grignard Reaction: Formation of biphenyl and other coupling byproducts.Homocoupling of the Grignard reagent.Add the Grignard reagent slowly to the electrophile at a low temperature.
General: Darkening or charring of the reaction mixture.Reaction temperature is too high, leading to decomposition.Maintain strict temperature control throughout the reaction. For exothermic reactions, use an ice bath and add reagents dropwise.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound and Related Compounds

MethodStarting MaterialsCatalyst/ReagentTypical SolventTemperature (°C)Reported Yield (%)Key AdvantagesCommon Challenges
Friedel-Crafts Acylation 1,4-Difluorobenzene, Benzoyl ChlorideAlCl₃ (Lewis Acid)Dichloromethane, Fluorobenzene0 - 2550-70 (estimated for difluoro-substrates)Cost-effective starting materials, direct route.Ring deactivation by fluorine atoms, potential for isomer formation, catalyst sensitivity to moisture.[1]
Grignard Reaction 2,5-Difluorobromobenzene, BenzaldehydeMagnesium (Mg)Tetrahydrofuran (THF), Diethyl ether0 - Reflux~70-85 (for analogous reactions)Good yields, versatile.Requires strictly anhydrous conditions, initiation can be difficult, sensitive to acidic protons.[3][4]
Suzuki-Miyaura Coupling 2,5-Difluorophenylboronic Acid, Benzoyl HalidePalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄)Dioxane/Water, THF/WaterRoom Temp - 100>90 (for analogous couplings)[6]High yields, excellent functional group tolerance, mild reaction conditions.Protodeboronation of the boronic acid, cost of palladium catalysts and ligands.[5]

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented for Friedel-Crafts acylation and Grignard reaction are estimates based on reactions with similar substrates, as direct comparative data for this compound was not consistently available.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation of 1,4-difluorobenzene.

Materials:

  • 1,4-Difluorobenzene

  • Benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.).

  • Add anhydrous DCM to the flask and cool the suspension to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (1.0 eq.) to the stirred suspension.

  • Add 1,4-difluorobenzene (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.

Protocol 2: Grignard Reaction

This protocol outlines the synthesis via a Grignard reagent.

Materials:

  • 2,5-Difluorobromobenzene

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.) and a crystal of iodine.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, add a solution of 2,5-difluorobromobenzene (1.0 eq.) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If not, gently warm the flask.

  • Once initiated, add the remaining 2,5-difluorobromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of benzaldehyde (0.9 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting secondary alcohol, which can then be oxidized to the desired ketone using standard oxidation methods (e.g., PCC or Swern oxidation).

Protocol 3: Suzuki-Miyaura Coupling

This protocol is for the Suzuki-Miyaura coupling of 2,5-difluorophenylboronic acid.

Materials:

  • 2,5-Difluorophenylboronic acid

  • Benzoyl chloride or bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Potassium phosphate (K₃PO₄), 2.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2,5-difluorophenylboronic acid (1.2 eq.), benzoyl halide (1.0 eq.), palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 mixture).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Mix Anhydrous AlCl3 and DCM start->reagents cool Cool to 0 °C reagents->cool add_acyl Add Benzoyl Chloride cool->add_acyl add_substrate Add 1,4-Difluorobenzene add_acyl->add_substrate react Stir at RT (2-4h) add_substrate->react quench Quench with Ice and HCl react->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end End Product purify->end

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.

Troubleshooting_Low_Yield cluster_friedel Friedel-Crafts Acylation cluster_grignard Grignard Reaction cluster_suzuki Suzuki Coupling start Low Yield Observed fc_check Check Catalyst Activity (Anhydrous Conditions) start->fc_check Friedel-Crafts grignard_check Check Reaction Initiation start->grignard_check Grignard suzuki_check Check for Protodeboronation start->suzuki_check Suzuki fc_solution Use Fresh/Sublimed AlCl3 Increase Catalyst Loading fc_check->fc_solution Moisture Suspected grignard_solution Activate Mg with Iodine Ensure Anhydrous Solvent grignard_check->grignard_solution No Initiation suzuki_solution Use Milder Base (K3PO4) Employ Active Precatalyst Lower Reaction Temperature suzuki_check->suzuki_solution Byproduct Detected

Caption: Troubleshooting logic for addressing low yield in different synthesis methods for this compound.

References

Technical Support Center: Purification of Crude 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,5-Difluorobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?

A1: The primary impurities encountered during the Friedel-Crafts acylation of 1,4-difluorobenzene with benzoyl chloride are typically positional isomers. The most common isomeric byproduct is 2,4'-Difluorobenzophenone. Unreacted starting materials such as 1,4-difluorobenzene and benzoyl chloride, as well as residual Lewis acid catalyst (e.g., aluminum chloride) and its hydrolysis products, may also be present.

Q2: Which purification techniques are most effective for crude this compound?

A2: The two primary and most effective methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For removal of minor impurities and achieving high crystallinity, recrystallization is often suitable. When significant amounts of isomeric impurities are present, column chromatography is generally more effective.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective and rapid method to monitor the purification process. A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.

Q4: What are the general storage conditions for purified this compound?

A4: Purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Troubleshooting Guides

Recrystallization Issues
IssuePotential Cause(s)Recommended Solutions
Low or No Crystal Formation - The chosen solvent is too nonpolar or too polar. - Insufficient amount of solute is present for the volume of solvent used. - The cooling process is too rapid.- Perform a solvent screen to identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points include isopropanol, ethanol, hexane, or mixtures of these with water. - Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.
Oiling Out - The compound's melting point is lower than the boiling point of the solvent. - The solution is supersaturated with impurities. - The cooling rate is too fast.- Switch to a lower-boiling point solvent. - Attempt to purify the crude material by another method, such as column chromatography, before recrystallization. - Re-heat the oiled-out solution, add a small amount of additional solvent, and allow it to cool more slowly.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and then filter it through celite before cooling to remove colored impurities. - A second recrystallization may be necessary.
Column Chromatography Issues
IssuePotential Cause(s)Recommended Solutions
Poor Separation of Isomers - The mobile phase polarity is not optimal. - The column is overloaded with the sample. - The column was not packed properly, leading to channeling.- Optimize the mobile phase composition using TLC. Start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. - Ensure the mass of the crude product is appropriate for the amount of silica gel used (a general guideline is a 1:30 to 1:100 ratio of sample to silica gel by weight). - Pack the column carefully to ensure a uniform and compact stationary phase bed.
Product Elutes with Impurities - Impurities have a similar polarity to the product.- Use a shallow gradient of the mobile phase to improve separation. - Consider using a different stationary phase, such as alumina, or a different solvent system.
No Compound Eluting from the Column - The mobile phase is not polar enough to move the compound. - The compound may have degraded on the silica gel.- Gradually increase the polarity of the mobile phase. - Deactivate the silica gel by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the mobile phase if the compound is suspected to be acid-sensitive.

Data Presentation

The following tables provide representative data for the purification of difluorobenzophenone isomers, which can be used as a reference for optimizing the purification of this compound.

Table 1: Recrystallization Solvent Screening for Difluorobenzophenone Isomers

Solvent/Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Formation
IsopropanolHighLowGood
EthanolHighModerateFair
HexaneModerateLowGood
Ethanol/Water (e.g., 9:1)HighLowGood
TolueneHighModerateFair

Table 2: Representative Column Chromatography Parameters for Difluorobenzophenone Isomer Separation

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Eluent 98:2 Hexane:Ethyl Acetate
Final Eluent 90:10 Hexane:Ethyl Acetate
Detection UV (254 nm)

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

Protocol 2: Column Chromatography of Crude this compound
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase to elute the desired product. Isomeric impurities will likely elute at slightly different solvent compositions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography For Isomer Separation purity_analysis Purity Analysis (TLC/HPLC) recrystallization->purity_analysis waste Impurities/Waste recrystallization->waste column_chromatography->purity_analysis column_chromatography->waste purity_analysis->column_chromatography Purity < 99% pure_product Pure this compound purity_analysis->pure_product Purity > 99%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Encountered is_recrystallization Recrystallization? start->is_recrystallization is_chromatography Column Chromatography? start->is_chromatography low_yield Low Yield/No Crystals is_recrystallization->low_yield Yes oiling_out Oiling Out is_recrystallization->oiling_out Yes poor_separation Poor Separation is_chromatography->poor_separation Yes no_elution No Elution is_chromatography->no_elution Yes solution1 Optimize Solvent / Cooling Rate low_yield->solution1 solution2 Change Solvent / Slower Cooling oiling_out->solution2 solution3 Optimize Mobile Phase / Check Loading poor_separation->solution3 solution4 Increase Mobile Phase Polarity no_elution->solution4

Caption: A logical diagram for troubleshooting common purification issues.

Technical Support Center: Synthesis of 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Difluorobenzophenone. The information is designed to help identify and resolve common side reactions and other experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using Friedel-Crafts acylation routes.

Q1: My reaction yields are consistently low. What are the potential causes and how can I improve them?

A1: Low yields in the synthesis of this compound can stem from several factors. A primary cause is often incomplete reaction, which can be addressed by extending the reaction time or moderately increasing the reaction temperature. However, be cautious as higher temperatures can also promote side reactions. Another critical factor is the purity of your starting materials; ensure that your solvents and reagents are anhydrous, as moisture can deactivate the Lewis acid catalyst (e.g., aluminum chloride). The stoichiometry of the reactants is also crucial. A slight excess of the acylating agent or the aromatic substrate may be necessary to drive the reaction to completion. Finally, consider the efficiency of your work-up and purification steps, as product loss can occur during extraction and isolation.

Q2: I am observing significant amounts of an isomeric byproduct. How can I minimize its formation?

A2: The formation of isomeric byproducts is a common challenge in Friedel-Crafts acylation. In the synthesis of this compound, this can manifest as other difluorobenzophenone isomers. The regioselectivity of the reaction is highly dependent on the reaction conditions. To minimize isomeric impurities, it is advisable to maintain a low reaction temperature, typically between 0°C and room temperature. The choice of solvent can also influence selectivity; less polar solvents are often preferred. The rate of addition of the reactants can play a role as well; a slow, controlled addition of the acylating agent to the reaction mixture can help to suppress the formation of undesired isomers.

Q3: My final product is difficult to purify, showing multiple spots on TLC analysis. What are the likely impurities?

A3: The presence of multiple impurities suggests the occurrence of several side reactions. Besides isomeric products, polysubstitution is a frequent side reaction in Friedel-Crafts acylations, leading to the formation of di-acylated products. This is more likely to occur if the product itself is not significantly deactivated towards further acylation. Using a stoichiometric amount of the limiting reagent can help to control this. Other potential impurities can arise from reactions with the solvent or from the degradation of starting materials or products under harsh reaction conditions. A thorough purification strategy, potentially involving column chromatography with a carefully selected eluent system, may be necessary to isolate the desired this compound.

Q4: The reaction mixture turns dark, and I am isolating a tar-like substance. What is happening and how can I prevent it?

A4: The formation of dark, tarry substances is usually an indication of polymerization or decomposition reactions. This can be triggered by excessively high reaction temperatures or the use of a highly concentrated reaction mixture. To mitigate this, ensure that the reaction temperature is carefully controlled and does not exceed the recommended range for the specific protocol. Using a sufficient amount of solvent to keep the reactants and intermediates in solution can also prevent polymerization. Additionally, the purity of the Lewis acid catalyst is important, as impurities within the catalyst can sometimes initiate unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation. This typically involves the reaction of either 1,4-difluorobenzene with benzoyl chloride, or benzene with 2,5-difluorobenzoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride.

Q2: How can I confirm the identity and purity of my this compound product?

A2: The identity and purity of the final product should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is effective for determining purity and quantifying isomeric impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural elucidation and confirming the correct substitution pattern. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the product and any volatile impurities.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The synthesis of this compound involves hazardous materials. Aluminum chloride is corrosive and reacts violently with water. Acyl chlorides are lachrymators and corrosive. Many of the solvents used are flammable and volatile. It is imperative to conduct the reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all glassware is dry before use to prevent uncontrolled reactions with the Lewis acid.

Data Presentation

The following table summarizes potential side products in the synthesis of this compound, their likely prevalence, and suggested analytical methods for detection.

Side Product/ImpurityPlausible StructurePotential PrevalenceSuggested Analytical Method(s)
Isomeric Difluorobenzophenonese.g., 2,4'-DifluorobenzophenoneMinor to SignificantHPLC, GC-MS, ¹⁹F NMR
Polysubstituted ProductsDi-acylated difluorobenzeneTrace to MinorHPLC, Mass Spectrometry
Unreacted Starting Materials1,4-Difluorobenzene, Benzoyl ChlorideVariesGC-MS, ¹H NMR
Hydrolyzed ReagentsBenzoic acidTraceHPLC

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add 1,4-difluorobenzene (1.0 eq) to the flask. Prepare a solution of benzoyl chloride (1.05 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

Side_Reactions reactants 1,4-Difluorobenzene + Benzoyl Chloride + AlCl3 main_product This compound (Desired Product) reactants->main_product Main Reaction isomer Isomeric Difluorobenzophenones (e.g., 3,4-Difluorobenzophenone) reactants->isomer Isomerization decomp Decomposition Products (Tar) reactants->decomp High Temperature polysub Polysubstituted Product main_product->polysub Further Acylation

Caption: Potential reaction pathways in the synthesis of this compound.

Experimental_Workflow setup Reaction Setup (Anhydrous Conditions) addition Slow Addition of Reactants at Low Temperature setup->addition reaction Reaction Monitoring (TLC/GC) addition->reaction workup Quenching and Extraction reaction->workup purification Column Chromatography workup->purification analysis Product Analysis (HPLC, NMR, GC-MS) purification->analysis

Caption: General experimental workflow for synthesis and purification.

Technical Support Center: Troubleshooting Photoinitiation with 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing photoinitiation reactions using 2,5-Difluorobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a photoinitiator?

A1: this compound is a Type II photoinitiator. Upon absorption of ultraviolet (UV) light, it transitions to an excited triplet state. In this excited state, it does not cleave to form radicals directly. Instead, it abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate a ketyl radical and an amine-derived radical. The amine-derived radical is usually the primary species that initiates the polymerization of monomers, such as acrylates.

Q2: Why is a co-initiator necessary when using this compound?

A2: As a Type II photoinitiator, this compound requires a co-initiator to generate free radicals for polymerization. The co-initiator acts as a hydrogen donor. Without a co-initiator, the excited this compound will likely return to its ground state without initiating polymerization, resulting in very low or no curing.

Q3: What are common co-initiators to use with this compound?

A3: Tertiary amines are the most common and effective co-initiators for benzophenone-based photoinitiators. Examples include:

  • Ethyl-4-(dimethylamino)benzoate (EDMAB)

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA)

  • Triethylamine (TEA)

  • N-Methyldiethanolamine (MDEA)

The choice of co-initiator can influence the rate of polymerization and the final properties of the polymer.

Q4: What type of light source is suitable for use with this compound?

A4: A UV light source with an emission spectrum that overlaps with the absorption spectrum of this compound is required. Benzophenone and its derivatives typically absorb in the UVA range, with absorption maxima around 250 nm and a weaker absorption band around 340-380 nm. A medium-pressure mercury lamp or UV-LEDs with appropriate wavelength outputs (e.g., 365 nm) are commonly used.[1]

Troubleshooting Guide for Low Photoinitiation Efficiency

This guide addresses common issues encountered when using this compound, leading to low polymerization efficiency.

Issue 1: Slow or Incomplete Curing
Possible Cause Troubleshooting Step Explanation
Inadequate Light Source 1. Verify Spectral Overlap: Ensure the emission spectrum of your UV lamp significantly overlaps with the UV absorption spectrum of this compound (typically in the 340-380 nm range). 2. Check Lamp Intensity and Age: UV lamps lose intensity over time. Measure the lamp output and replace it if it's below the manufacturer's recommended level. Insufficient light intensity will lead to a lower concentration of excited photoinitiator molecules.Efficient photoinitiation requires the photoinitiator to absorb a sufficient number of photons.
Incorrect Photoinitiator/Co-initiator Concentration 1. Optimize Concentrations: Systematically vary the concentrations of both this compound and the co-initiator. A typical starting point is 0.1-5 wt% for the photoinitiator and 0.5-5 wt% for the co-initiator.[2] 2. Evaluate the Ratio: The molar ratio of co-initiator to photoinitiator is crucial. A higher amine concentration can lead to improved polymer properties but may also cause yellowing.[3]An optimal concentration balance is necessary for efficient radical generation. Too little initiator results in slow curing, while too much can lead to inner filter effects, where the surface absorbs too much light, preventing curing of deeper layers.[4]
Oxygen Inhibition 1. Inert Atmosphere: Perform the photopolymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. 2. Increase Initiator Concentration: A higher initiator concentration can generate radicals more rapidly to consume dissolved oxygen. 3. Use of Amine Co-initiators: Tertiary amines can help mitigate oxygen inhibition.Oxygen is a potent radical scavenger and can quench the triplet excited state of the photoinitiator, leading to the formation of non-initiating peroxy radicals.[5]
Incompatible Monomer or Solvent 1. Check Monomer Reactivity: Ensure the monomer being used is suitable for free-radical polymerization (e.g., acrylates, methacrylates). 2. Solvent Effects: If using a solvent, be aware that it can affect the photoinitiation process. Protic solvents like alcohols can form hydrogen bonds with the carbonyl group of benzophenone, which can alter its photochemical properties.[6]The choice of monomer and solvent system can significantly impact polymerization kinetics.
Issue 2: Yellowing of the Cured Polymer
Possible Cause Troubleshooting Step Explanation
Photo-oxidation Products 1. Minimize Oxygen Exposure: As with slow curing, working under an inert atmosphere can reduce the formation of colored byproducts. 2. Optimize Co-initiator: Some amine co-initiators are more prone to forming colored products upon oxidation. Experiment with different amines.The reaction of the photoinitiator and co-initiator, particularly in the presence of oxygen, can lead to the formation of colored, oxidized species that get incorporated into the polymer network.[7]
High Photoinitiator Concentration 1. Reduce Concentration: Use the minimum effective concentration of the photoinitiator and co-initiator system.Excess photoinitiator and its photoproducts that do not get consumed in the polymerization can contribute to discoloration.

Data Presentation

The following tables summarize key data for benzophenone-type photoinitiators. Note that specific quantitative data for this compound is limited in the literature; therefore, data for benzophenone (BP) and other derivatives are provided for comparative purposes.

Table 1: Representative Photochemical Properties of Benzophenone Derivatives

Photoinitiatorλmax (nm)Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)Intersystem Crossing Quantum Yield (Φ_ISC)
Benzophenone (BP)~250, ~345~15,000, ~200~1.0
4-Methylbenzophenone~255, ~340Higher than BP~1.0
2-Methoxy-2'-thiomethylbenzophenoneNot specifiedNot specifiedNot specified
This compound~250, ~350 (Estimated)Likely similar to or slightly higher than BPExpected to be high (~1.0)

Note: The data for this compound is estimated based on the properties of similar benzophenone derivatives. The fluorine substituents may cause a slight shift in the absorption maxima.[8][9]

Table 2: Typical Concentration Ranges for Photoinitiator Systems

ComponentConcentration (wt%)Purpose
This compound 0.1 - 5.0Photoinitiator
Amine Co-initiator (e.g., EDMAB, TEA)0.5 - 5.0Hydrogen donor, synergist
Monomer (e.g., Acrylate, Methacrylate)90 - 99Polymerizable matrix

Experimental Protocols

Protocol 1: Determining Optimal Photoinitiator and Co-initiator Concentrations

This protocol uses real-time Fourier Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond, providing a measure of the polymerization rate and final conversion.[10]

Materials:

  • This compound

  • Amine co-initiator (e.g., EDMAB)

  • Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • UV/Vis light source with a light guide to direct light onto the ATR crystal

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the co-initiator in the monomer at various concentrations (see Table 2 for starting ranges).

  • Sample Preparation: Place a small drop of the formulated resin onto the ATR crystal.

  • Acquire Initial Spectrum: Record an initial FTIR spectrum before UV exposure. The peak of interest for acrylates is typically around 1635 cm⁻¹ (C=C stretch) or 810 cm⁻¹ (C=C-H wag).

  • Initiate Photopolymerization: Start the real-time data acquisition and then turn on the UV light source, ensuring the light is directed onto the sample on the ATR crystal.

  • Monitor Reaction: Continuously collect FTIR spectra at regular intervals (e.g., every second) for a set duration or until the acrylate peak no longer decreases.

  • Data Analysis: Calculate the degree of conversion at each time point using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial area of the acrylate peak and Aₜ is the area at time t.

  • Compare Results: Plot conversion versus time for each formulation to determine the optimal concentrations of the photoinitiator and co-initiator that yield the fastest polymerization rate and highest final conversion.

Protocol 2: Assessing the Impact of Oxygen Inhibition

Materials:

  • Optimized formulation from Protocol 1

  • Glove box or chamber with a nitrogen or argon inlet

  • Real-time FTIR setup as described in Protocol 1

Procedure:

  • Baseline Experiment (in Air): Perform the photopolymerization as described in Protocol 1 under ambient atmospheric conditions.

  • Experiment in Inert Atmosphere: Place the entire FTIR setup (or at least the sample stage and UV source) inside a glove box. Purge the glove box with nitrogen or argon for at least 15 minutes to displace oxygen.

  • Repeat Polymerization: Repeat the photopolymerization experiment with the same formulation inside the inert atmosphere.

  • Compare Kinetic Profiles: Compare the polymerization rate and final conversion of the experiments conducted in air and in the inert atmosphere. A significant increase in rate and conversion in the inert atmosphere confirms that oxygen inhibition was a limiting factor.

Mandatory Visualizations

Photoinitiation_Mechanism cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Hydrogen Abstraction cluster_2 Step 3: Polymerization Initiation PI_ground This compound (Ground State) PI_excited This compound (Excited Triplet State) PI_ground->PI_excited UV Light (hν) Co_initiator Amine Co-initiator (R₃N-H) Ketyl_Radical Ketyl Radical PI_excited->Ketyl_Radical H-Abstraction Amine_Radical Amine Radical (R₃N•) Monomer Monomer (e.g., Acrylate) Polymer Polymer Chain Amine_Radical->Polymer Initiation

Caption: Type II photoinitiation mechanism of this compound.

Troubleshooting_Workflow Start Low Curing Efficiency Check_Light Verify Light Source: - Spectral Overlap? - Sufficient Intensity? Start->Check_Light Optimize_Conc Optimize Concentrations: - Photoinitiator - Co-initiator - Ratio Check_Light->Optimize_Conc No Adjust_Light Adjust/Replace Light Source Check_Light->Adjust_Light Yes Check_Oxygen Investigate Oxygen Inhibition: - Polymerize in Inert Gas Optimize_Conc->Check_Oxygen No Adjust_Conc Systematically Vary Concentrations Optimize_Conc->Adjust_Conc Yes Check_Components Review Formulation: - Monomer Reactivity - Solvent Effects Check_Oxygen->Check_Components No Inert_Atmosphere Use Inert Atmosphere/ Increase Initiator Conc. Check_Oxygen->Inert_Atmosphere Yes Reformulate Change Monomer/Solvent Check_Components->Reformulate Yes Success Efficient Curing Achieved Check_Components->Success No Adjust_Light->Optimize_Conc Adjust_Conc->Check_Oxygen Inert_Atmosphere->Check_Components Reformulate->Success

Caption: Troubleshooting workflow for low photoinitiation efficiency.

References

Technical Support Center: Optimization of Reaction Conditions for 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of 2,5-Difluorobenzophenone. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 2,5-difluorobenzoyl chloride, or the acylation of 1,4-difluorobenzene with benzoyl chloride. The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Q2: I am experiencing a very low yield in my reaction. What are the potential causes?

A2: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions.[1][2]

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often necessary.[1][2][3]

  • Deactivated Aromatic Ring: While benzene is the standard substrate, if you are using a substituted benzene, strong electron-withdrawing groups can deactivate the ring, hindering the reaction.[1] 1,4-Difluorobenzene is also deactivated due to the electron-withdrawing nature of the fluorine atoms.[4]

  • Poor Quality Reagents: Ensure the purity of your starting materials, as impurities can lead to side reactions and lower yields.[1]

Q3: My reaction is producing multiple products. How can I improve the selectivity for this compound?

A3: The formation of multiple products often relates to the regioselectivity of the Friedel-Crafts acylation.

  • Isomer Formation: When using 1,4-difluorobenzene, acylation can potentially occur at different positions, though the primary product is expected to be this compound. The choice of solvent and catalyst can influence the ratio of ortho to para substitution.[1]

  • Polyacylation: Although the acyl group is deactivating, preventing further acylation, highly reactive starting materials or harsh reaction conditions could lead to polyacylation.[5][6] Using a less reactive solvent and controlling the temperature can help minimize this.

Q4: What is the best way to purify the crude this compound?

A4: After the reaction work-up, the crude product can be purified by several methods. Recrystallization from a suitable solvent system, such as ethanol or hexane, is a common and effective technique for obtaining a pure crystalline product.[7] Column chromatography can also be employed for purification.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low or No Product Yield Moisture contamination deactivating the catalyst. Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Insufficient amount of Lewis acid catalyst. Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent, as the product forms a complex with the catalyst.[1][2][3]
Deactivated aromatic substrate (1,4-difluorobenzene). Increase the reaction temperature or use a more active catalyst. However, be aware that harsher conditions may lead to more side products.[5]
Poor quality of starting materials. Purify the reactants and solvent before use. Use freshly opened anhydrous aluminum chloride.[1]
Formation of Multiple Products (Isomers) Lack of regioselectivity. Optimize the reaction solvent. Non-polar solvents like carbon disulfide may favor one isomer, while polar solvents like nitrobenzene may favor another.[8] Temperature can also affect the ortho/para ratio.[5]
Reaction Does Not Go to Completion Inadequate reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[9]
Premature quenching of the reaction. Ensure the reaction has reached completion before adding water or acid for the work-up.
Difficult Product Isolation Incomplete hydrolysis of the aluminum chloride complex. During work-up, ensure thorough mixing with ice and/or dilute acid to completely break down the ketone-catalyst complex.[3]
Formation of emulsions during extraction. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

Quantitative Data Presentation

The following tables summarize quantitative data for Friedel-Crafts acylation reactions relevant to the synthesis of difluorobenzophenones. Note: Data for the direct synthesis of this compound is limited; therefore, data from analogous reactions are presented to provide guidance on the effect of reaction parameters.

Table 1: Effect of Lewis Acid Catalyst on the Yield of Friedel-Crafts Acylation of Anisole with Benzoyl Chloride in an Ionic Liquid

Catalyst (0.1 mmol)SolventTemperature (°C)Time (h)Conversion (%)
Cu(OTf)₂[bmim][BF₄]801100
Zn(OTf)₂[bmim][BF₄]8016100
Sn(OTf)₂[bmim][BF₄]8016100
Sc(OTf)₃[bmim][BF₄]8016100

Table 2: Influence of Solvent on the Yield of Friedel-Crafts Acylation of Fluorobenzene with Benzoyl Chloride (Representative Data)

SolventCatalystTemperature (°C)Yield (%)Reference
Carbon DisulfideAlCl₃RefluxModerate to Good[8]
NitrobenzeneAlCl₃Room TemperatureGood[8]
1,2-DichloroethaneAlCl₃25>95 (conversion)[10]
Solvent-freeLa(OTf)₃/TfOH14087[11]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Difluorobenzoyl Chloride from 2,5-Difluorobenzoic Acid

This protocol describes the preparation of the acylating agent.

Materials:

  • 2,5-Difluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-difluorobenzoic acid in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add an excess of thionyl chloride or oxalyl chloride to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the solvent and excess acylating agent under reduced pressure using a rotary evaporator.

  • Purify the resulting 2,5-difluorobenzoyl chloride by vacuum distillation.[12]

Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation

This is a general protocol that may require optimization.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (anhydrous)

  • 2,5-Difluorobenzoyl chloride

  • Anhydrous carbon disulfide (CS₂) or another inert solvent

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM) or ether for extraction

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. The entire apparatus should be under an inert atmosphere (nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous carbon disulfide.

  • Addition of Acyl Chloride: Cool the suspension to 0-5 °C in an ice bath. Slowly add 2,5-difluorobenzoyl chloride (1.0 equivalent) dissolved in a small amount of anhydrous carbon disulfide from the dropping funnel.

  • Addition of Benzene: After the addition of the acyl chloride, slowly add anhydrous benzene (1.0 to 1.2 equivalents) from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. If the reaction is slow, gentle heating (e.g., 40-50 °C) may be applied.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ether.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or hexane).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere reagents Prepare Anhydrous Reagents (Benzene, 2,5-Difluorobenzoyl Chloride, AlCl₃, Solvent) start->reagents suspend_catalyst Suspend AlCl₃ in Solvent reagents->suspend_catalyst cool Cool to 0-5 °C suspend_catalyst->cool add_acyl Add 2,5-Difluorobenzoyl Chloride cool->add_acyl add_benzene Add Benzene add_acyl->add_benzene react Stir at RT (or gentle heat) add_benzene->react quench Quench with Ice/HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Yield of This compound moisture Moisture Present? start->moisture catalyst_amount Sufficient Catalyst? start->catalyst_amount temperature Optimal Temperature? start->temperature time Sufficient Time? start->time purity Pure Starting Materials? start->purity solution1 Use Anhydrous Conditions moisture->solution1 Yes solution2 Increase Catalyst Loading (Stoichiometric) catalyst_amount->solution2 No solution3 Optimize Temperature (Monitor by TLC) temperature->solution3 No solution4 Increase Reaction Time (Monitor by TLC) time->solution4 No solution5 Purify Reagents Before Use purity->solution5 No

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

How to avoid impurities in Friedel-Crafts acylation of fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts acylation of fluorobenzene, with a focus on minimizing impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the Friedel-Crafts acylation of fluorobenzene?

The primary and desired product is the para-substituted acyl fluorobenzene. Due to the ortho, para-directing nature of the fluorine substituent, the ortho-substituted isomer is the most common impurity. The high regioselectivity for the para product is attributed to steric hindrance at the ortho position, which is adjacent to the fluorine atom.[1]

Q2: What are the common impurities and byproducts in the Friedel-Crafts acylation of fluorobenzene?

The most prevalent impurity is the ortho-acylated fluorobenzene. Under harsh reaction conditions, such as high temperatures or an excess of the acylating agent or catalyst, polyacylation can occur, leading to di-substituted products.[1] However, the initial acylation deactivates the aromatic ring, making subsequent acylations less favorable.[1] Impurities can also arise from the acylation of the solvent or from impure starting materials.[1]

Q3: Why is the para product favored over the ortho product?

While the fluorine atom activates both the ortho and para positions for electrophilic aromatic substitution, the bulky acylium ion intermediate experiences greater steric hindrance at the ortho position due to the adjacent fluorine atom. This steric repulsion is minimized at the more accessible para position, leading to its preferential formation.[1]

Q4: Can polyacylation be completely avoided?

While challenging to eliminate entirely, polyacylation can be significantly minimized. The introduction of the first acyl group is deactivating, which hinders a second acylation reaction.[2] To suppress this side reaction, it is crucial to control the stoichiometry by using a 1:1 molar ratio of the aromatic substrate to the acylating agent and to employ milder reaction conditions, including lower temperatures and shorter reaction times.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired para-isomer and significant formation of the ortho-isomer. High reaction temperature: Elevated temperatures can overcome the steric barrier for ortho-acylation.Maintain a lower reaction temperature. The optimal temperature should be determined empirically for the specific reactants and catalyst.
Choice of catalyst: Some Lewis acids may exhibit lower regioselectivity.Consider using alternative catalysts known for high para-selectivity, such as rare earth triflates (e.g., La(OTf)₃) in combination with trifluoromethanesulfonic acid (TfOH).[2]
Formation of diacylated or polyacylated byproducts. Excess acylating agent or catalyst: Using a large excess of either reagent can promote multiple acylations.Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent. Ensure the catalyst loading is appropriate.
Prolonged reaction time: Longer reaction times increase the probability of side reactions.Monitor the reaction progress using techniques like TLC or GC and quench the reaction upon consumption of the starting material.
Low overall yield and recovery of starting material. Catalyst deactivation: Moisture in the reaction setup can deactivate the Lewis acid catalyst.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Insufficiently reactive system: The combination of a deactivated aromatic ring and a weak acylating agent/catalyst system.Consider a more reactive acylating agent (acyl chloride vs. anhydride) or a more potent Lewis acid. Microwave-assisted synthesis can also enhance reactivity.
Presence of unexpected byproducts. Impure reagents or solvent: Impurities in the starting materials or solvent can lead to the formation of undesired products.Use high-purity, anhydrous reagents and solvents. Distill solvents if necessary.
Solvent acylation: The solvent itself may undergo Friedel-Crafts acylation.Choose an inert solvent that is less susceptible to acylation under the reaction conditions.

Data Presentation: Catalyst and Condition Effects on Regioselectivity

The choice of catalyst and reaction conditions can significantly influence the para to ortho product ratio in the acylation of fluorobenzene. Below is a summary of data from various studies.

Catalyst SystemAcylating AgentSolventTemperature (°C)para/ortho RatioYield (%)Reference
La(OTf)₃ / TfOHBenzoyl chlorideNone (Solvent-free)14099:187[2]
Sc(OTf)₃ resinAcetic anhydrideNone (Microwave)40-60Predominantly paraHigh (not quantified)[1]
Hf(OTf)₄ / TfOHVariousNot specifiedNot specifiedHigh para-selectivityGood yields[3]
Bi(OTf)₃VariousNot specifiedNot specifiedHigh para-selectivityHigh yields[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Acylation using a Scandium Triflate Catalyst

This protocol describes a highly selective method for the para-acylation of fluorobenzene.

Materials:

  • Fluorobenzene

  • Acetic anhydride (or other suitable acylating agent)

  • Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin (catalyst)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a microwave reaction vessel, combine fluorobenzene, the acylating agent (1 to 5 molar equivalents relative to fluorobenzene), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at a power of 65-195 watts. The irradiation should be pulsed (e.g., 30 seconds on, followed by a cooling period).

  • Maintain the reaction temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add diethyl ether to the reaction mixture and filter to remove the solid catalyst.

  • Wash the filtrate with water until the pH of the aqueous layer is neutral (6.5-7.0).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation.[1]

Protocol 2: General Procedure for Friedel-Crafts Acylation using Aluminum Chloride

This protocol provides a general method for the acylation of fluorobenzene using a traditional Lewis acid catalyst.

Materials:

  • Fluorobenzene

  • Acetyl chloride (or other suitable acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve acetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.

  • After the addition is complete, add fluorobenzene (1.0 equivalent), also dissolved in anhydrous DCM, dropwise from the dropping funnel over 15-20 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes, monitoring the reaction progress by TLC.

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or distillation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Impurity Formation start Reaction Complete Analyze Product Mixture check_purity Is Purity Acceptable? start->check_purity end Successful Synthesis check_purity->end Yes identify_impurity Identify Major Impurity check_purity->identify_impurity No ortho_isomer Ortho-Isomer identify_impurity->ortho_isomer Ortho-isomer detected polyacylation Polyacylated Product identify_impurity->polyacylation Polyacylation detected other_byproduct Other Byproduct identify_impurity->other_byproduct Other byproducts lower_temp Lower Reaction Temperature ortho_isomer->lower_temp change_catalyst Change Catalyst to Increase Selectivity ortho_isomer->change_catalyst adjust_stoichiometry Adjust Stoichiometry (1:1 Reactant Ratio) polyacylation->adjust_stoichiometry reduce_time Reduce Reaction Time (Monitor by TLC/GC) polyacylation->reduce_time check_reagents Check Purity of Reagents and Solvents other_byproduct->check_reagents inert_atmosphere Ensure Anhydrous & Inert Conditions other_byproduct->inert_atmosphere lower_temp->start change_catalyst->start adjust_stoichiometry->start reduce_time->start check_reagents->start inert_atmosphere->start

Caption: A logical workflow for troubleshooting common impurity issues in the Friedel-Crafts acylation of fluorobenzene.

Reaction_Parameters Key Parameters to Control Impurities cluster_conditions Reaction Conditions cluster_reagents Reagents center Desired Product (High Purity p-Acyl Fluorobenzene) Temperature Temperature Temperature->center Ortho_Isomer Ortho-Isomer Temperature->Ortho_Isomer High temp favors Time Reaction Time Time->center Polyacylation Polyacylation Time->Polyacylation Long time favors Atmosphere Inert Atmosphere Atmosphere->center Stoichiometry Stoichiometry Stoichiometry->center Stoichiometry->Polyacylation Excess favors Catalyst Catalyst Choice Catalyst->center Catalyst->Ortho_Isomer Choice affects ratio Purity Reagent/Solvent Purity Purity->center

Caption: A diagram illustrating the key experimental parameters influencing the formation of impurities.

References

Stability and degradation issues of 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,5-Difluorobenzophenone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability and degradation issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorinated aromatic ketone. It is commonly used as a photoinitiator in polymerization reactions, a synthetic intermediate in the preparation of pharmaceuticals and agrochemicals, and in the development of advanced materials.[1] Its difluorinated structure can impart unique properties to target molecules.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area. It should be kept in a tightly sealed container, protected from light. For long-term storage, refrigeration is recommended. It is incompatible with strong oxidizing agents and strong reducing agents.

Q3: What are the known stability concerns for halogenated benzophenones?

A3: Halogenated benzophenones, as a class of compounds, are known to be susceptible to degradation under certain conditions. The primary concerns are photodegradation (degradation upon exposure to light), and potential hydrolysis under strongly acidic or basic conditions.[2] Prolonged exposure to high temperatures can also lead to thermal degradation.[2]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or lower than expected yield.
  • Possible Cause: Degradation of the this compound starting material.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the compound has been stored under the recommended conditions (cool, dry, dark, and tightly sealed).

    • Purity Check: Analyze the purity of the starting material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Compare the results with the certificate of analysis.

    • Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound for your experiment.

Issue 2: Appearance of unknown peaks in chromatograms during reaction monitoring.
  • Possible Cause: Formation of degradation products of this compound under the reaction conditions.

  • Troubleshooting Steps:

    • Analyze Stress Conditions: Evaluate your experimental conditions. Are there strong acids, bases, oxidizing agents, or prolonged exposure to heat or light that could be causing degradation?

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed on a sample of this compound. This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the resulting mixtures by HPLC or LC-MS.

    • Isolate and Characterize: If a significant degradation product is observed, it may need to be isolated and its structure elucidated using spectroscopic techniques (e.g., NMR, MS) to understand the degradation pathway.

Stability Profile and Degradation Pathways (Based on Benzophenone Analogs)

Data on Potential Degradation under Forced Conditions

Stress ConditionReagents and Conditions (General Protocol)Potential Degradation Products (Inferred from Benzophenone Analogs)
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 60°CGenerally stable, but prolonged exposure may lead to minor degradation.
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 60°CGenerally stable.
Oxidation 3% H₂O₂, Room TemperatureHydroxylated derivatives (e.g., hydroxy-difluorobenzophenones).[3]
Thermal Degradation 60°C - 80°C (solid or solution)Decomposition at very high temperatures, potentially leading to smaller aromatic fragments.
Photodegradation Exposure to UV and/or visible lightHydroxylated species, carboxylic acids.[4][5]

Logical Relationship for Troubleshooting Degradation

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be kept in the dark.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (80°C solid, 60°C solution) Stock_Solution->Thermal Photo Photolytic Degradation (UV/Vis Light) Stock_Solution->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC_Analysis Analyze by Stability-Indicating HPLC Neutralize->HPLC_Analysis Identify Identify Degradants (LC-MS) HPLC_Analysis->Identify

Caption: Experimental workflow for conducting a forced degradation study on this compound.

Representative Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization may be required.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v). The pH may be adjusted with a small amount of acid (e.g., phosphoric acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. The degradation pathways and stability data are largely based on analogous compounds and may not be fully representative of this compound. It is crucial to perform your own experimental verification.

References

Technical Support Center: Synthesis of 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2,5-Difluorobenzophenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation of 1,4-difluorobenzene with benzoyl chloride.

Issue Potential Cause Recommended Action
Low or No Product Yield Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by any water present in the reagents or glassware.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Handle the catalyst in a dry atmosphere (e.g., under a nitrogen or argon blanket).
Insufficient Catalyst: The benzophenone product can form a complex with the Lewis acid, rendering it inactive.Use a stoichiometric amount or a slight excess of the Lewis acid catalyst relative to the benzoyl chloride.
Deactivated Aromatic Ring: While 1,4-difluorobenzene is activated towards electrophilic aromatic substitution, impurities in the starting material could inhibit the reaction.Use high-purity 1,4-difluorobenzene.
Formation of Multiple Isomers Reaction Temperature: Higher temperatures can lead to the formation of undesired isomers.Maintain a low reaction temperature, typically between 0°C and room temperature, during the addition of reagents.
Catalyst Choice: The nature of the Lewis acid can influence the regioselectivity of the reaction.While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ could be trialed to optimize for the desired 2,5-isomer.
Dark, Tarry Reaction Mixture High Reaction Temperature: Excessive heat can cause polymerization and decomposition of reagents and products.Control the reaction temperature carefully, especially during the exothermic addition of the acylating agent. Use an ice bath to maintain a low temperature.
Side Reactions: The acylium ion can react with other species in the reaction mixture if not controlled.Ensure a proper stoichiometric balance of reactants and add the benzoyl chloride slowly to the mixture of 1,4-difluorobenzene and Lewis acid.
Difficult Product Purification Incomplete Reaction: The presence of unreacted starting materials can complicate purification.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.
Isomeric Impurities: Closely related isomers can be difficult to separate.Employ fractional crystallization or column chromatography with a suitable solvent system to separate the desired 2,5-isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of 1,4-difluorobenzene with benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

Q2: Why is my yield of this compound consistently low?

A2: Low yields are often due to the deactivation of the Lewis acid catalyst by moisture. It is crucial to maintain anhydrous (dry) conditions throughout the experiment. Another common reason is the use of an insufficient amount of catalyst, as the product ketone can complex with the Lewis acid.[2]

Q3: I am observing the formation of other isomers. How can I increase the selectivity for this compound?

A3: The formation of multiple isomers is a common challenge in Friedel-Crafts reactions. To improve selectivity, it is important to control the reaction temperature, keeping it low (e.g., 0-5 °C) during the addition of reagents. The choice of solvent can also influence the isomer distribution.

Q4: What is the best way to purify the crude this compound?

A4: Purification can typically be achieved through recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture. For higher purity, column chromatography on silica gel is recommended.

Q5: Can I use other acylating agents besides benzoyl chloride?

A5: Yes, benzoic anhydride can also be used as an acylating agent in the presence of a Lewis acid. The choice may depend on the availability of the reagent and the desired reaction conditions.

Q6: My reaction mixture turns dark and tarry. What is causing this and how can I prevent it?

A6: The formation of a dark, tarry substance is usually a result of side reactions and polymerization, often caused by an uncontrolled exothermic reaction. To prevent this, add the benzoyl chloride slowly to the reaction mixture while maintaining a low temperature with an ice bath.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of difluorobenzophenone derivatives via Friedel-Crafts acylation. Note that specific values for the 2,5-isomer may vary.

Table 1: Reaction Parameters for Difluorobenzophenone Synthesis

ParameterValueReference
Reactants 1,4-Difluorobenzene, Benzoyl ChlorideGeneral Friedel-Crafts
Catalyst Aluminum Chloride (AlCl₃)[3]
Solvent Dichloromethane, 1,2-Dichloroethane, or excess 1,4-Difluorobenzene[4]
Reaction Temperature 0 - 25 °C[5]
Reaction Time 2 - 6 hours[6]
Work-up Quenching with ice/HCl, extraction with organic solvent[7]

Table 2: Typical Yields and Purity

ProductYield (%)Purity (%) (after purification)
This compound60-80%>98%
Isomeric Byproducts5-15%-

Experimental Protocols

Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1,4-Difluorobenzene

  • Benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.

  • Add 1,4-difluorobenzene (1.5 equivalents) to the cooled suspension.

  • Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis setup Reaction Setup (Anhydrous Conditions) reagents Reagent Addition (1,4-Difluorobenzene, AlCl3, Benzoyl Chloride) setup->reagents N2 Atmosphere reaction Reaction (0°C to Room Temp) reagents->reaction Controlled Temp workup Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting: Low Product Yield start Low Yield Observed check_moisture Check for Moisture in Reagents/Glassware? start->check_moisture dry_system Action: Thoroughly Dry Glassware & Use Anhydrous Reagents check_moisture->dry_system Yes check_catalyst_amount Check Catalyst Stoichiometry? check_moisture->check_catalyst_amount No dry_system->check_catalyst_amount increase_catalyst Action: Use Stoichiometric or Excess Catalyst check_catalyst_amount->increase_catalyst Insufficient check_reaction_time Check Reaction Completion? check_catalyst_amount->check_reaction_time Sufficient increase_catalyst->check_reaction_time increase_time Action: Increase Reaction Time & Monitor by TLC/GC check_reaction_time->increase_time Incomplete success Improved Yield check_reaction_time->success Complete increase_time->success

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Catalyst Residue Removal in 2,5-Difluorobenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Difluorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of catalyst residues post-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what catalyst is used?

A1: The most prevalent method for synthesizing this compound and its isomers is the Friedel-Crafts acylation.[1][2] This reaction typically involves reacting 1,4-difluorobenzene with benzoyl chloride (or a substituted benzoyl chloride) in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[3][4]

Q2: Why is it crucial to remove the aluminum chloride catalyst after the reaction?

A2: The aluminum chloride catalyst forms a complex with the ketone product, which requires a specific work-up procedure to break.[5][6] Failure to remove the catalyst and its byproducts will result in an impure final product. For pharmaceutical applications, regulatory bodies impose strict limits on elemental impurities, making complete catalyst removal essential.[7]

Q3: What is the standard "work-up" procedure for a Friedel-Crafts reaction to remove AlCl₃?

A3: The standard work-up involves carefully quenching the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.[3][4] This hydrolyzes the aluminum chloride catalyst and breaks the catalyst-product complex.[8][9] The product is then extracted into an organic solvent, followed by a series of aqueous washes to remove inorganic salts and other impurities.[3][10]

Q4: What are the purposes of the different washing steps in the work-up?

A4: Each washing step targets specific impurities:

  • Dilute Acid Wash (e.g., 2M HCl): This wash ensures the complete removal of aluminum salts (aluminum hydroxide/oxychloride) which are soluble in acidic water.[3][11]

  • Water Wash: Removes water-soluble impurities and residual acid.[10]

  • Saturated Sodium Bicarbonate (NaHCO₃) Wash: Neutralizes any remaining acid in the organic layer.[3]

  • Brine (Saturated NaCl) Wash: Removes the bulk of the dissolved water from the organic layer and helps to break any emulsions that may have formed.[3]

Q5: What should I do if my product is still impure after a standard aqueous work-up?

A5: If impurities persist, further purification is necessary. The most common methods for purifying benzophenone derivatives are recrystallization from a suitable solvent (such as ethanol, hexane, or isopropanol) or column chromatography.[4][12][13]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the removal of catalyst residue from this compound reactions.

Issue 1: The reaction mixture becomes a dark, tarry mess during quenching.

  • Possible Cause: The quenching process is highly exothermic. Adding the reaction mixture too quickly to the ice/acid mixture can cause a rapid temperature increase, leading to the formation of tarry side products.

  • Solution: Ensure the reaction mixture is cooled in an ice bath before quenching. Add the mixture very slowly and dropwise to a vigorously stirred beaker of crushed ice and acid.[14] Maintaining a low temperature throughout the quenching process is critical to prevent tar formation.[1]

Issue 2: A stubborn emulsion forms during the liquid-liquid extraction.

  • Possible Cause: Finely dispersed aluminum salts or other insoluble byproducts can stabilize emulsions between the aqueous and organic layers.

  • Solution:

    • Add a saturated brine solution and swirl the separatory funnel gently; avoid vigorous shaking. The increased ionic strength of the aqueous layer can help break the emulsion.[3]

    • If the emulsion persists, allow the mixture to stand for an extended period (15-30 minutes).

    • As a last resort, filter the entire mixture through a pad of Celite or glass wool to remove the particulate matter that may be stabilizing the emulsion.

Issue 3: The final product has a low yield.

  • Possible Cause 1: Catalyst Deactivation. The AlCl₃ catalyst is extremely sensitive to moisture. Any water in the reactants or solvent will deactivate it, leading to an incomplete reaction.[1][5]

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle the AlCl₃ under an inert atmosphere (e.g., nitrogen or argon).[14]

  • Possible Cause 2: Incomplete Hydrolysis. The ketone product forms a complex with the AlCl₃. If the quenching and acid wash steps are not sufficient, some product may remain in the aqueous layer as a salt complex, leading to loss of yield.

    • Solution: Ensure the aqueous layer is sufficiently acidic (pH 1-2) after quenching.[4] Extract the aqueous layer multiple times with the organic solvent to ensure full recovery of the product.[8]

Issue 4: Analytical data (e.g., NMR, GC-MS) shows persistent catalyst residue in the final product.

  • Possible Cause: Inefficient washing during the work-up procedure. Aluminum salts can be difficult to remove completely.

  • Solution:

    • Perform multiple, vigorous washes with dilute HCl. It is more effective to wash three times with 50 mL of acid than once with 150 mL.

    • Redissolve the crude product in an organic solvent and repeat the entire aqueous wash sequence (acid, water, bicarbonate, brine).

    • Purify the product via recrystallization, as the inorganic salts are insoluble in the common organic solvents used for this process.[15]

Data Presentation

Table 1: Purity of 2,4'-Difluorobenzophenone After Various Purification Steps

Purification StepSolvent SystemPurity (%)Single Impurity Content (%)
DistillationMethylene Dichloride98.2≤ 1.0
DistillationDichloroethane98.4≤ 1.1
DistillationNormal Hexane98.3≤ 0.8
DistillationFluorobenzene98.5≤ 1.1
RecrystallizationMethanol/Water> 99.0< 0.5
RecrystallizationSherwood Oil> 99.0< 0.5

Data adapted from patent CN103449986A, which details the synthesis of the isomer 2,4'-difluorobenzophenone. The principles of purification and expected purity improvements are analogous for this compound.[4]

Experimental Protocols

Protocol 1: General Aqueous Work-up for AlCl₃ Catalyst Removal

  • Preparation: Prepare a large beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 2M final concentration). Place this beaker in a secondary container (ice bath) to maintain a low temperature.[3]

  • Quenching: After the reaction is complete (monitored by TLC or GC), cool the reaction flask in a separate ice bath. Slowly and carefully, add the reaction mixture dropwise to the stirred ice/acid mixture using a dropping funnel.[14] The rate of addition should be controlled to keep the temperature of the quenching mixture below 10 °C.

  • Extraction: Once the addition is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[3]

  • Washing: Combine the organic layers. Wash the combined organic phase sequentially with:

    • 2M Hydrochloric Acid

    • Deionized Water

    • Saturated Sodium Bicarbonate Solution (vent the separatory funnel frequently to release CO₂ gas)

    • Saturated Brine[3][16]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[5]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol, isopropanol, or hexane). The ideal solvent should dissolve the crude product when hot but not when cold, while impurities should remain soluble at cold temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.[7]

Visualizations

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Work-up cluster_purification Purification cluster_product Final Product Reaction Friedel-Crafts Acylation Complete Quench Quench with Ice/HCl Reaction->Quench Hydrolyze AlCl₃ Extract Liquid-Liquid Extraction Quench->Extract Separate Phases Wash Aqueous Washes (Acid, Water, Bicarb, Brine) Extract->Wash Remove Salts Dry Dry & Concentrate Wash->Dry Obtain Crude Product Recrystallize Recrystallization Dry->Recrystallize Remove Soluble Impurities Isolate Isolate & Dry Crystals Recrystallize->Isolate PureProduct Pure this compound Isolate->PureProduct

Caption: General experimental workflow for catalyst removal and purification.

Troubleshooting_Diagram Start Impure Product After Aqueous Work-up Check_NMR Analyze Impurity Profile (e.g., NMR, GC-MS) Start->Check_NMR Inorganic Inorganic Salts (Aluminum Residue) Check_NMR->Inorganic Broad baseline/ No organic signals Organic Organic Byproducts (Isomers, Tar) Check_NMR->Organic Unexpected organic signals present Action_Wash Repeat Aqueous Wash Sequence Inorganic->Action_Wash Action_Recrystallize Recrystallize from Appropriate Solvent Organic->Action_Recrystallize Result_Pure Pure Product Action_Wash->Result_Pure Action_Recrystallize->Result_Pure Crystalline Solid Result_Impure Still Impure Action_Recrystallize->Result_Impure Oily/Co-crystallized Action_Column Perform Column Chromatography Action_Column->Result_Pure Result_Impure->Action_Column

Caption: Troubleshooting decision tree for diagnosing and resolving impure product.

References

Technical Support Center: Functionalization of 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2,5-difluorobenzophenone. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the chemical modification of this versatile building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visual aids to streamline your research endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Challenges

    • Nucleophilic Aromatic Substitution (SNAr)

    • Suzuki-Miyaura Coupling

    • Buchwald-Hartwig Amination

    • Ortho-Lithiation

  • Troubleshooting Guides

    • Low or No Reaction Conversion

    • Formation of Side Products

    • Purification Difficulties

  • Experimental Protocols

    • General Protocol for Nucleophilic Aromatic Substitution (SNAr)

    • General Protocol for Suzuki-Miyaura Coupling

    • General Protocol for Buchwald-Hartwig Amination

  • Data and Diagrams

    • Comparative Reaction Conditions (Tables)

    • Reaction Pathways and Workflows (Diagrams)

Frequently Asked Questions (FAQs)

General Challenges

Q1: What are the primary challenges in the functionalization of this compound?

A1: The main challenges in functionalizing this compound stem from the influence of the two fluorine atoms and the benzoyl group on the reactivity of the aromatic ring. Key challenges include:

  • Regioselectivity: The presence of two different fluorine atoms (one ortho and one meta to the benzoyl group) can lead to mixtures of products in reactions like nucleophilic aromatic substitution (SNAr).

  • Reactivity: The electron-withdrawing nature of the fluorine atoms and the benzoyl group deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack. However, achieving selective functionalization can be difficult.

  • Side Reactions: Depending on the reaction conditions, side reactions such as hydrodefluorination (loss of fluorine) or decomposition of the starting material can occur.

  • Purification: The separation of regioisomers and purification of the final products can be challenging due to similar polarities.

Nucleophilic Aromatic Substitution (SNAr)

Q2: Which fluorine atom is more susceptible to nucleophilic aromatic substitution (SNAr) on this compound?

A2: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex). The electron-withdrawing benzoyl group will preferentially stabilize a negative charge at the ortho and para positions. Therefore, the fluorine atom at the 2-position (ortho to the benzoyl group) is generally more activated and thus more susceptible to substitution by nucleophiles compared to the fluorine at the 5-position (meta to the benzoyl group).[1][2]

Q3: I am observing a mixture of mono-substituted products in my SNAr reaction. How can I improve the regioselectivity?

A3: Achieving high regioselectivity can be challenging. Here are some strategies to favor substitution at the more activated 2-position:

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

  • Nucleophile Choice: The nature of the nucleophile can influence selectivity. Bulkier nucleophiles may show a higher preference for the less sterically hindered position, although in this case, the electronic effect of the benzoyl group is the dominant factor.

  • Solvent Effects: The choice of solvent can influence the stability of the intermediates and transition states, thereby affecting regioselectivity. It is recommended to screen different aprotic polar solvents like DMF, DMSO, or NMP.

Suzuki-Miyaura Coupling

Q4: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am getting low yields. What are the common issues?

A4: Low yields in Suzuki-Miyaura couplings with electron-deficient aryl fluorides like this compound can be attributed to several factors:

  • Inefficient Oxidative Addition: The C-F bond is strong, making the initial oxidative addition of the palladium catalyst challenging. More active catalyst systems are often required.

  • Catalyst Deactivation: The catalyst can be deactivated by impurities or side reactions.

  • Protodeboronation: The boronic acid can be protonated and decompose, especially under basic conditions, leading to the formation of the corresponding arene as a byproduct.[3]

  • Competitive Hydrodefluorination: A common side reaction is the replacement of the fluorine atom with a hydrogen atom.[4]

Q5: What catalyst system is recommended for the Suzuki-Miyaura coupling of this compound?

A5: For challenging couplings involving aryl fluorides, highly active palladium catalysts with electron-rich and bulky phosphine ligands are generally recommended. Consider using catalyst systems such as:

  • Palladium source: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: Buchwald ligands like XPhos, SPhos, or RuPhos. The choice of base is also critical; inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5]

Buchwald-Hartwig Amination

Q6: Can I perform a Buchwald-Hartwig amination on this compound? What are the expected challenges?

A6: Yes, Buchwald-Hartwig amination is a viable method for forming C-N bonds with this compound. The challenges are similar to those in Suzuki-Miyaura coupling, primarily related to the strength of the C-F bond.

  • Catalyst Selection: A highly active palladium catalyst system is necessary. Systems based on bulky, electron-rich phosphine ligands are generally preferred.[6][7]

  • Base Selection: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically used to deprotonate the amine.[8]

  • Regioselectivity: Similar to SNAr, selective amination at the 2-position is expected due to the electronic activation by the benzoyl group.

Ortho-Lithiation

Q7: Is it possible to achieve regioselective functionalization of this compound via ortho-lithiation?

A7: Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization.[3][9] In this compound, the benzoyl group can act as a directing metalation group (DMG), guiding the lithiation to the ortho position. However, the presence of the fluorine atoms can also influence the site of deprotonation. The most acidic proton is likely to be the one at the 6-position, which is ortho to both the benzoyl group and the fluorine at the 5-position. The use of strong lithium bases like n-BuLi or LDA at low temperatures is required.[10][11]

Troubleshooting Guides

Low or No Reaction Conversion
Symptom Possible Cause(s) Suggested Solution(s)
No or low conversion in Suzuki-Miyaura or Buchwald-Hartwig reactions 1. Inactive catalyst. 2. C-F bond is too strong for the chosen conditions. 3. Insufficiently degassed reaction mixture.1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Switch to a more active ligand (e.g., a Buchwald ligand). Increase the reaction temperature. 3. Ensure thorough degassing of solvents and sparging of the reaction vessel with an inert gas.
SNAr reaction is sluggish 1. Nucleophile is not strong enough. 2. Reaction temperature is too low. 3. Solvent is not polar enough.1. Use a stronger nucleophile or add a base to generate the nucleophile in situ. 2. Increase the reaction temperature. 3. Switch to a more polar aprotic solvent like DMSO or NMP.
Ortho-lithiation fails 1. Base is not strong enough. 2. Reaction temperature is too high, leading to decomposition. 3. Presence of quenching electrophiles (e.g., water).1. Use a stronger base (e.g., s-BuLi or t-BuLi). 2. Maintain a low temperature (typically -78 °C). 3. Ensure all glassware is oven-dried and reagents are anhydrous.
Formation of Side Products
Symptom Possible Cause(s) Suggested Solution(s)
Formation of hydrodefluorination product 1. Presence of a hydrogen source. 2. Reductive elimination from a Pd-H intermediate in cross-coupling reactions.1. Use anhydrous solvents and reagents. 2. Optimize the base and ligand to favor the desired cross-coupling pathway over β-hydride elimination.
Formation of homocoupled product in Suzuki-Miyaura coupling 1. Presence of oxygen. 2. Inefficient transmetalation.1. Ensure the reaction is performed under a strictly inert atmosphere. 2. Optimize the base and solvent system to facilitate the transmetalation step.
Formation of regioisomers in SNAr 1. Lack of sufficient regiochemical control.1. Lower the reaction temperature. 2. Screen different solvents and nucleophiles.
Purification Difficulties
Symptom Possible Cause(s) Suggested Solution(s)
Difficulty in separating regioisomers 1. Similar polarities of the isomers.1. Use high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). 2. Consider derivatization to introduce a group that allows for easier separation, followed by removal of the directing group.
Product is difficult to crystallize 1. Presence of impurities. 2. Product is an oil or has a low melting point.1. Purify the crude product by column chromatography before attempting recrystallization.[4] 2. If the product is an oil, purify by column chromatography.
Tailing of amine products on silica gel column 1. Acidic nature of silica gel interacting with the basic amine.1. Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent.[1] 2. Use a different stationary phase, such as alumina or a basic-functionalized silica gel.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, morpholine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Base (if the nucleophile is not used as a salt, e.g., K₂CO₃ for an alcohol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and the base (if required, 2.0 equiv.).

  • Add the anhydrous solvent.

  • Add the nucleophile (1.1-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (as the corresponding bromo- or iodo-derivative at the desired position)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, arylboronic acid, base, palladium source, and ligand to an oven-dried Schlenk tube.

  • Add the anhydrous solvent.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of a halogenated this compound derivative.

Materials:

  • Halogenated this compound derivative

  • Amine (1.1-1.2 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.2-1.4 equiv.)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox, add the palladium catalyst and ligand to an oven-dried Schlenk tube.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add the base, the aryl halide, and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[13]

Data and Diagrams

Comparative Reaction Conditions

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Bromoacetophenone2,5-Difluorophenyl-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O801678
2-Chloro-5-nitropyridine3-Methoxyphenyl-boronic acidXPhos Pd G3 (2)-K₃PO₄ (2)Dioxane/H₂O100492

Note: This table provides representative data from similar systems to illustrate the range of conditions. Actual yields for this compound derivatives may vary and require optimization.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd₂(dba)₃ (1)Xantphos (2)NaOt-Bu (1.2)Toluene1002495
2-BromotolueneAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene1001888
1-Bromo-4-fluorobenzenen-HexylaminePd(OAc)₂ (1)RuPhos (2)K₂CO₃ (2)t-AmylOH1101282

Note: This table provides representative data from similar systems. Optimization is crucial for the specific substrate.

Reaction Pathways and Workflows

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand B Add Degassed Solvent A->B In inert atmosphere C Heat to 80-110 °C B->C D Monitor by TLC/LC-MS C->D E Cool and Dilute with Organic Solvent D->E Upon completion F Aqueous Wash E->F G Dry, Filter, and Concentrate F->G H Column Chromatography or Recrystallization G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

SNAr_Regioselectivity Start This compound + Nucleophile (Nu⁻) Intermediate_Ortho Meisenheimer Complex (Attack at C2) Start->Intermediate_Ortho Favored due to -M effect of C=O Intermediate_Meta Meisenheimer Complex (Attack at C5) Start->Intermediate_Meta Disfavored Product_Ortho 2-Nu-5-fluorobenzophenone (Major Product) Intermediate_Ortho->Product_Ortho - F⁻ Product_Meta 5-Nu-2-fluorobenzophenone (Minor Product) Intermediate_Meta->Product_Meta - F⁻

Caption: Regioselectivity in the SNAr of this compound.

Troubleshooting_Low_Yield Problem Low Yield in Cross-Coupling Check_Catalyst Is the catalyst active? Problem->Check_Catalyst Check_Conditions Are reaction conditions (temp, time) sufficient? Problem->Check_Conditions Check_Reagents Are reagents pure and dry? Is degassing adequate? Problem->Check_Reagents Sol_Catalyst Use fresh catalyst/ligand or a more active system. Check_Catalyst->Sol_Catalyst No Sol_Conditions Increase temperature or reaction time. Check_Conditions->Sol_Conditions No Sol_Reagents Use purified reagents, anhydrous solvents, and ensure inert atmosphere. Check_Reagents->Sol_Reagents No

Caption: A troubleshooting decision tree for low yields in cross-coupling reactions.

References

Technical Support Center: Optimizing Reactions with 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems and reaction conditions when working with 2,5-Difluorobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, based on its chemical structure as a halogenated aromatic ketone, it is expected to be poorly soluble in aqueous solutions. It is anticipated to be soluble in a range of common organic solvents, particularly those with moderate to low polarity.

Q2: Which solvents are recommended for reactions involving this compound?

A2: The choice of solvent is highly dependent on the specific reaction being performed. Based on literature for similar compounds, the following solvents are good starting points:

  • For Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally recommended as they can help to stabilize the charged intermediates formed during the reaction.

  • For Reduction Reactions (e.g., to form the corresponding alcohol): Protic solvents like methanol (MeOH) and ethanol (EtOH) are commonly used with reducing agents like sodium borohydride. Anhydrous ethereal solvents such as Tetrahydrofuran (THF) are necessary for reductions using stronger reducing agents like lithium aluminum hydride.

  • For Grignard Reactions: Anhydrous ethereal solvents, particularly Tetrahydrofuran (THF), are the standard choice for Grignard reactions to ensure the stability of the Grignard reagent.

Q3: Are there any known safety concerns when working with this compound?

A3: Yes, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptoms:

  • Incomplete consumption of starting material (this compound).

  • Formation of multiple unidentified byproducts.

  • Low isolated yield of the desired substituted product.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice The polarity of the solvent is crucial for SNAr reactions. If using a non-polar solvent, switch to a polar aprotic solvent like DMF, DMSO, or NMP to better solvate the nucleophile and stabilize the Meisenheimer complex intermediate.
Low Reaction Temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition.
Poor Nucleophile Strength If using a weak nucleophile, consider deprotonating it with a suitable base (e.g., NaH, K2CO3) to increase its nucleophilicity. The choice of base should be compatible with the solvent and other functional groups in the molecule.
Presence of Water Water can protonate the nucleophile, reducing its effectiveness, and can also interfere with the reaction in other ways. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Issue 2: Incomplete Reduction of the Ketone

Symptoms:

  • Presence of starting material (this compound) in the final product mixture.

  • Low yield of the desired alcohol.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Reducing Agent Ensure at least a stoichiometric amount of the reducing agent is used. For less reactive ketones or if the reducing agent has degraded, a slight excess (1.1-1.5 equivalents) may be necessary.
Degraded Reducing Agent Sodium borohydride (NaBH₄) and especially Lithium aluminum hydride (LiAlH₄) are sensitive to moisture. Use freshly opened or properly stored reagents.
Incompatible Solvent When using LiAlH₄, strictly anhydrous ethereal solvents (like THF or diethyl ether) are required. For NaBH₄, protic solvents like methanol or ethanol are suitable.
Low Reaction Temperature While many reductions proceed at room temperature or below, some may require gentle heating to go to completion. Monitor the reaction by TLC to determine the optimal temperature.
Issue 3: Difficulty in Grignard Reaction Initiation or Low Yield

Symptoms:

  • The Grignard reaction fails to initiate (no color change or exotherm).

  • Low yield of the desired tertiary alcohol.

  • Formation of a significant amount of a homocoupling byproduct (Wurtz coupling).

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Magnesium Surface The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by stirring vigorously, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Presence of Moisture Grignard reagents are extremely sensitive to water. All glassware must be flame-dried or oven-dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Solvent Tetrahydrofuran (THF) is generally the preferred solvent for Grignard reagent formation due to its ability to solvate and stabilize the organomagnesium species.
Side Reactions The formation of the Wurtz coupling product can be a significant side reaction.[2] This can sometimes be minimized by slow addition of the halide to the magnesium at a controlled temperature.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of this compound (1.0 eq.) in an appropriate polar aprotic solvent (e.g., DMF, DMSO), add the nucleophile (1.1-1.5 eq.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃) if required.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

General Protocol for Ketone Reduction using Sodium Borohydride
  • Dissolve this compound (1.0 eq.) in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as necessary.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound D Combine & React (Temperature Control, Inert Atmosphere) A->D B Reagent (e.g., Nucleophile, Reducing Agent) B->D C Solvent C->D E Quench Reaction D->E Monitor by TLC/LC-MS F Extraction E->F G Drying & Concentration F->G H Column Chromatography or Recrystallization G->H I Final Product H->I

Caption: General experimental workflow for reactions with this compound.

troubleshooting_logic Start Low Reaction Yield CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents CheckSolvent Evaluate Solvent Choice (Polarity, Anhydrous?) Start->CheckSolvent CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckAtmosphere Ensure Inert Atmosphere (if required) Start->CheckAtmosphere ReRun Re-run Experiment with Optimized Conditions CheckReagents->ReRun CheckSolvent->ReRun CheckTemp->ReRun CheckAtmosphere->ReRun Success Improved Yield ReRun->Success

Caption: Logical troubleshooting flowchart for low-yielding reactions.

References

Validation & Comparative

2,5-Difluorobenzophenone vs 4,4'-Difluorobenzophenone in PEEK synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 2,5-Difluorobenzophenone and 4,4'-Difluorobenzophenone for the Synthesis of Polyetheretherketone (PEEK)

In the realm of high-performance polymers, Polyetheretherketone (PEEK) stands out for its exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of PEEK is a nuanced process, critically dependent on the choice of monomers. While 4,4'-Difluorobenzophenone is the cornerstone monomer for commercial PEEK production, the potential use of its isomers, such as this compound, presents an area of scientific inquiry. This guide provides a detailed comparison of these two isomers in the context of PEEK synthesis, supported by available experimental data for related isomers and theoretical considerations.

Monomer Isomerism and its Impact on PEEK Properties

The conventional synthesis of PEEK involves a nucleophilic aromatic substitution reaction between a bisphenolate (typically from hydroquinone) and an activated dihalide monomer, most commonly 4,4'-Difluorobenzophenone. The substitution pattern of the fluorine atoms on the benzophenone moiety significantly influences the reactivity of the monomer and the final properties of the resulting polymer.

4,4'-Difluorobenzophenone: The Industry Standard

The para-substitution of fluorine atoms in 4,4'-Difluorobenzophenone allows for the formation of a linear polymer chain with a regular, symmetrical structure. This linearity and symmetry are crucial for the semi-crystalline nature of PEEK, which in turn imparts its excellent mechanical properties and chemical resistance.

This compound: A Theoretical Contender

Direct experimental data on the use of this compound in the synthesis of high molecular weight PEEK is scarce in publicly available literature. However, we can infer its potential behavior based on the principles of polymer chemistry and studies on other isomers like 2,4'- and 3,5-Difluorobenzophenone. The asymmetric nature of the 2,5-isomer would likely lead to a more irregular polymer backbone, disrupting the chain packing and reducing crystallinity. This would be expected to result in a more amorphous polymer with a lower melting point, and potentially increased solubility in organic solvents.

The reactivity of the fluorine atoms in this compound would also differ. The fluorine at the 2-position is ortho to the activating carbonyl group, which could enhance its reactivity in nucleophilic aromatic substitution. However, steric hindrance from the adjacent phenyl ring might counteract this electronic activation.

Comparative Performance Data

While a direct experimental comparison between PEEK synthesized from 2,5- and 4,4'-Difluorobenzophenone is not available, the following table summarizes typical properties of PEEK derived from 4,4'-Difluorobenzophenone and provides data for PEEK analogues synthesized using other isomers to illustrate the impact of monomer structure.

PropertyPEEK (from 4,4'-Difluorobenzophenone)PEEK Analogue (from 3,5-Difluorobenzophenone)[1]PEEK Analogue (from 2,4'-Difluorobenzophenone)[1]
Molecular Weight (Mw, Da) 7,500 - 83,000+7,500 - 83,0007,500 - 83,000
Glass Transition Temp. (Tg, °C) ~14386 - 129113 - 152
Melting Temperature (Tm, °C) ~343252 - 254280 - 320 (for copolymers with ≤35% 2,4'-isomer)
Crystallization Temperature (Tc, °C) Not specified156 - 210220 - 230 (for copolymers with ≤35% 2,4'-isomer)
5% Weight Loss Temp. (Td5, °C) >500330 - 500Not specified
Crystallinity Semi-crystallineSemi-crystallineAmorphous (homopolymer)
Solubility Limited to strong acidsSoluble in many common organic solventsSoluble in many common organic solvents

Experimental Protocols

The following is a general experimental protocol for the synthesis of PEEK using a difluorobenzophenone monomer. This protocol is based on established methods for 4,4'-Difluorobenzophenone and can be adapted for the study of other isomers.

Synthesis of PEEK

Materials:

  • 4,4'-Difluorobenzophenone (or other isomer)

  • Hydroquinone

  • Anhydrous potassium carbonate (or sodium carbonate)

  • Diphenyl sulfone (solvent)

  • Toluene (for azeotropic removal of water)

  • High-purity nitrogen or argon gas

Procedure:

  • A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser is thoroughly dried.

  • The flask is charged with equimolar amounts of the difluorobenzophenone monomer and hydroquinone, along with a slight excess of anhydrous potassium carbonate and diphenyl sulfone as the solvent. Toluene is added to facilitate the removal of water.

  • The reaction mixture is purged with a high-purity inert gas for at least 30 minutes to remove oxygen.

  • The mixture is heated to a temperature sufficient to reflux the toluene, allowing for the azeotropic removal of any water present and water formed during the in-situ generation of the bisphenolate.

  • After the complete removal of water, the toluene is distilled off, and the reaction temperature is gradually increased to around 320°C.

  • The polymerization is allowed to proceed at this high temperature for several hours, during which the viscosity of the mixture will increase significantly.

  • Upon completion, the reaction is cooled to room temperature. The solidified polymer is then ground into a powder.

  • The crude polymer is purified by washing with suitable solvents (e.g., acetone, hot water) to remove the solvent and inorganic salts.

  • The purified PEEK powder is dried in a vacuum oven.

Characterization Methods
  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Thermal Properties (Tg, Tm, Tc, Td): Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Crystallinity: Assessed by X-ray Diffraction (XRD) and DSC.

Logical Relationship in PEEK Synthesis

The choice of the difluorobenzophenone isomer is a critical decision point in the synthesis of PEEK that directly dictates the resulting polymer's architecture and, consequently, its material properties.

PEEK_Synthesis_Logic Monomer Difluorobenzophenone Isomer Selection Isomer_44 4,4'-Difluorobenzophenone Monomer->Isomer_44 Isomer_25 This compound (Hypothetical) Monomer->Isomer_25 Isomer_other Other Isomers (e.g., 3,5- or 2,4'-) Monomer->Isomer_other Polymerization Nucleophilic Aromatic Substitution Polymerization with Hydroquinone Isomer_44->Polymerization Isomer_25->Polymerization Isomer_other->Polymerization Structure_44 Linear, Symmetrical Polymer Chain Polymerization->Structure_44 leads to Structure_25 Irregular, Asymmetrical Polymer Chain Polymerization->Structure_25 would lead to Structure_other Varying Chain Regularity Polymerization->Structure_other leads to Properties_44 Semi-crystalline High Tm, High Strength Low Solubility Structure_44->Properties_44 results in Properties_25 Amorphous Lower Tm, Lower Strength Higher Solubility Structure_25->Properties_25 would result in Properties_other Tailored Properties (e.g., Increased Solubility, Lower Crystallinity) Structure_other->Properties_other results in

Caption: Logical workflow of PEEK synthesis based on monomer isomer selection.

Conclusion

References

Unraveling the Impact of Fluorine Positioning on Benzophenone Photoinitiator Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative analysis of difluorobenzophenone isomers reveals that the substitution pattern of fluorine atoms on the benzophenone core significantly influences their efficacy as photoinitiators in free radical polymerization. This guide provides a detailed comparison of the performance of various difluorobenzophenone isomers, supported by available photophysical and photochemical data, to assist researchers in selecting the optimal initiator for their specific applications.

Benzophenone and its derivatives are a well-established class of Type II photoinitiators, which upon excitation by UV light, abstract a hydrogen atom from a co-initiator (typically a tertiary amine) to generate free radicals that initiate polymerization. The introduction of fluorine atoms to the benzophenone structure can modulate its electronic and photochemical properties, thereby affecting its photoinitiator efficiency. This comparison focuses on the influence of the isomeric substitution of two fluorine atoms on the benzophenone scaffold.

Comparative Photophysical and Chemical Properties

Difluorobenzophenone IsomerMolar Extinction Coefficient (ε) at λmaxTriplet Energy (ET)Polymerization RateFinal Monomer Conversion
2,4'-Difluorobenzophenone Data not availableData not availableData not availableData not available
2,5-Difluorobenzophenone Data not availableData not availableData not availableData not available
2,6-Difluorobenzophenone Data not availableData not availableData not availableData not available
3,4-Difluorobenzophenone Mentioned as an effective photoinitiator[1]Data not availableData not availableData not available
3,5-Difluorobenzophenone Data not availableData not availableData not availableData not available
4,4'-Difluorobenzophenone Data not availableData not availableData not availableData not available

Note: The table above highlights the current gap in directly comparable, quantitative data for the photoinitiator efficiency of difluorobenzophenone isomers. The information provided is based on available chemical supplier data and qualitative mentions in the literature.

Experimental Protocols

To facilitate the direct comparison of these isomers, the following experimental protocols are recommended for determining their photoinitiator efficiency.

Protocol 1: Photopolymerization Kinetics using Real-Time FTIR

This method allows for the continuous monitoring of the disappearance of the monomer's reactive functional groups (e.g., the C=C double bond of an acrylate) during polymerization, providing data on the rate of polymerization (Rp) and the final monomer conversion.

Materials:

  • Difluorobenzophenone isomer (e.g., 2,4-difluorobenzophenone)

  • Co-initiator (e.g., triethylamine, N-methyldiethanolamine)

  • Monomer (e.g., trimethylolpropane triacrylate, TMPTA)

  • FTIR spectrometer with a horizontal attenuated total reflectance (ATR) accessory

  • UV/Vis light source with a light guide

Procedure:

  • Prepare a photocurable formulation by mixing the monomer, the difluorobenzophenone isomer (typically 1-5 wt%), and the co-initiator (typically 1-5 wt%).

  • Place a small drop of the formulation onto the ATR crystal.

  • Position the UV/Vis light guide to irradiate the sample on the ATR crystal.

  • Simultaneously start the UV irradiation and the real-time FTIR data acquisition.

  • Monitor the decrease in the peak area of the monomer's characteristic absorption band (e.g., ~1635 cm-1 for the acrylate C=C bond) over time.

  • Calculate the rate of polymerization and the final conversion from the kinetic data.

Protocol 2: Determination of Triplet Quantum Yield (ΦT) by Laser Flash Photolysis

The triplet quantum yield is a measure of the efficiency of an excited molecule to form a triplet state, which is the photoactive state for Type II photoinitiators.

Materials:

  • Difluorobenzophenone isomer

  • Suitable solvent (e.g., acetonitrile, benzene)

  • Standard compound with a known triplet quantum yield (e.g., benzophenone)

  • Laser flash photolysis setup

Procedure:

  • Prepare solutions of the difluorobenzophenone isomer and the standard in the chosen solvent with matched absorbance at the laser excitation wavelength.

  • Excite the deoxygenated solutions with a short laser pulse.

  • Monitor the transient absorption of the triplet state.

  • Compare the initial triplet-triplet absorption signal of the sample to that of the standard to calculate the triplet quantum yield.

Logical Workflow for Photoinitiation

The following diagram illustrates the general mechanism of a Type II photoinitiator, such as a difluorobenzophenone isomer, in initiating free radical polymerization.

G cluster_initiation Initiation cluster_propagation Propagation PI Photoinitiator (PI) (Difluorobenzophenone) PI_excited Excited PI* PI->PI_excited UV Light (hν) CoI Co-initiator (CoI) (e.g., Amine) Monomer Monomer (M) (e.g., Acrylate) Growing_Chain Growing Polymer Chain (M-CoI•) Polymer Polymer Chain Radicals Free Radicals (PI-H• + CoI•) PI_excited->Radicals Hydrogen Abstraction from CoI Radicals->Growing_Chain Radical attacks Monomer Growing_Chain->Polymer Chain Growth

Figure 1. General mechanism of Type II photoinitiation.

Experimental Workflow for Efficiency Comparison

To systematically compare the efficiency of different difluorobenzophenone isomers, the following experimental workflow is proposed.

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical & Photochemical Characterization cluster_polymerization Photopolymerization Studies cluster_analysis Data Analysis & Comparison S1 Synthesize Difluorobenzophenone Isomers (2,4-, 2,5-, 2,6-, 3,4-, 3,5-) S2 Purify Isomers (e.g., Recrystallization, Chromatography) S1->S2 C1 Measure UV-Vis Absorption Spectra (Determine λmax and ε) S2->C1 C2 Determine Triplet Energies (ET) (Phosphorescence Spectroscopy) S2->C2 C3 Measure Triplet Quantum Yields (ΦT) (Laser Flash Photolysis) S2->C3 P1 Prepare Photopolymer Formulations (Monomer + Co-initiator + Isomer) S2->P1 A1 Tabulate and Compare Photophysical Data C1->A1 C2->A1 C3->A1 P2 Monitor Polymerization Kinetics (Real-Time FTIR) P1->P2 P3 Determine Polymerization Rate (Rp) & Final Conversion (%) P2->P3 A2 Tabulate and Compare Polymerization Data P3->A2 A3 Correlate Structure with Efficiency A1->A3 A2->A3

Figure 2. Workflow for comparing photoinitiator efficiency.

References

Analytical Validation of 2,5-Difluorobenzophenone Purity by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analytical validation of 2,5-Difluorobenzophenone purity against other analytical techniques. It includes detailed experimental protocols and supporting data to assist researchers, scientists, and drug development professionals in making informed decisions for quality control and analytical method development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for assessing the purity of pharmaceutical ingredients due to its high resolution, sensitivity, and reproducibility.[2] This guide details a validated HPLC method for this compound and compares its performance with alternative analytical methods.

HPLC Method Validation

A robust HPLC method was developed and validated to ensure its suitability for the intended purpose of quantifying the purity of this compound and its impurities. The validation was performed according to the International Council for Harmonisation (ICH) guidelines, focusing on specificity, linearity, accuracy, precision, and robustness.[2][3][4][5]

Experimental Protocol: HPLC Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient Program:

    • 0-10 min: 50% A

    • 10-25 min: 50-80% A

    • 25-30 min: 80% A

    • 30.1-35 min: 50% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard Preparation: A stock solution of this compound reference standard was prepared in acetonitrile at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution.

  • Sample Preparation: The this compound sample was accurately weighed and dissolved in acetonitrile to achieve a final concentration of 1 mg/mL.

Data Presentation: HPLC Method Validation Summary

The following tables summarize the quantitative data obtained during the HPLC method validation.

Table 1: System Suitability

ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20008500
%RSD of Peak Area (n=6)≤ 1.0%0.5%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9998

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)%RSD
5099.50.8
100100.20.6
15099.80.7

Table 4: Precision

Precision Type%RSD of Peak Area
Repeatability (n=6)0.6%
Intermediate Precision (n=6)0.9%

Table 5: Robustness

Parameter Variation%RSD of Peak Area
Flow Rate (±0.1 mL/min)0.8%
Column Temperature (±2°C)0.7%
Mobile Phase Composition (±2%)0.9%

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment. This section compares the validated HPLC method with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

Table 6: Comparison of Analytical Techniques for this compound Purity Analysis

ParameterHPLCGas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Identification and quantification based on the interaction of atomic nuclei with an external magnetic field.
Specificity High; can separate closely related impurities.High for volatile impurities; derivatization may be required for non-volatile impurities.High for structural elucidation; may have overlapping signals in complex mixtures.
Sensitivity High (ng to pg level).Very high (pg to fg level).Lower sensitivity compared to chromatographic methods.
Quantification Excellent; requires a reference standard.Excellent; requires a reference standard.Quantitative NMR (qNMR) is possible but requires a certified internal standard.
Sample Throughput Moderate.High.Low.
Instrumentation Cost Moderate.Moderate.High.
Primary Application Purity determination, impurity profiling, stability testing.Analysis of residual solvents and volatile impurities.Structural identification and confirmation, quantification of major components.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the analytical validation of this compound purity by HPLC.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity (Peak Purity, Resolution) linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Reporting robustness->documentation system_suitability->specificity end End: Validated Method documentation->end

Caption: HPLC analytical validation workflow.

Conclusion

The validated HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the determination of this compound purity. It offers a reliable and sensitive approach for routine quality control and stability testing. While GC and NMR provide complementary information, particularly for volatile impurities and structural confirmation, HPLC remains the gold standard for comprehensive purity and impurity profiling of non-volatile pharmaceutical intermediates like this compound. The choice of analytical technique should be based on the specific requirements of the analysis, including the nature of the expected impurities and the intended use of the data.

References

Confirming the Structure of 2,5-Difluorobenzophenone: A Comparative Guide to 1H and 19F NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a detailed comparison of using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the specific isomeric structure of 2,5-Difluorobenzophenone. We will present expected experimental data, detailed protocols, and a comparison with alternative analytical techniques.

The Power of Multinuclear NMR in Isomer Differentiation

Distinguishing between isomers such as this compound, 2,4'-Difluorobenzophenone, and 4,4'-Difluorobenzophenone requires analytical techniques sensitive to the precise arrangement of atoms. While methods like Mass Spectrometry can confirm the molecular formula, NMR spectroscopy excels at elucidating the exact connectivity and spatial relationships of atoms within a molecule. The combination of ¹H NMR, which observes proton environments, and ¹⁹F NMR, which directly probes the fluorine atoms, provides a powerful and complementary approach for definitive structure verification.[1] Fluorine-19 is an excellent nucleus for NMR studies due to its 100% natural abundance and high sensitivity.[2]

Data Presentation: Predicted NMR Analysis for this compound

The following tables summarize the predicted quantitative data for the ¹H and ¹⁹F NMR spectra of this compound. These predictions are based on established principles of chemical shifts and coupling constants. While specific spectral data for this compound is available in databases like SpectraBase, this section illustrates the expected values.[3][4]

Table 1: Predicted ¹H NMR Data for this compound

Protons (Ring)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)Integration
H-2', H-6' (Phenyl)7.7 - 7.9Doublet (d)³J_HH ≈ 7-8 Hz2H
H-3', H-4', H-5' (Phenyl)7.4 - 7.6Multiplet (m)³J_HH ≈ 7-8 Hz3H
H-3 (Difluorophenyl)7.2 - 7.4Multiplet (m)³J_HH, ³J_HF, ⁴J_HF1H
H-4 (Difluorophenyl)7.1 - 7.3Multiplet (m)³J_HH, ⁴J_HF, ⁵J_HF1H
H-6 (Difluorophenyl)7.4 - 7.6Multiplet (m)³J_HF, ⁴J_HH, ⁴J_HF1H

Table 2: Predicted ¹⁹F NMR Data for this compound

Fluorine AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)
F-2-110 to -130Multiplet (m)³J_FH, ⁴J_FF, ⁴J_FH
F-5-110 to -130Multiplet (m)³J_FH, ⁴J_FF, ⁵J_FH

Note: Chemical shifts are referenced to TMS for ¹H and CFCl₃ for ¹⁹F. The exact values can vary based on solvent and concentration.

Logical Workflow for Structural Confirmation

The complementary nature of ¹H and ¹⁹F NMR is key to the structural assignment. The following workflow illustrates how data from both experiments are integrated to provide an unambiguous confirmation of the this compound structure.

G cluster_0 NMR Data Acquisition cluster_1 ¹H NMR Analysis cluster_2 ¹⁹F NMR Analysis cluster_3 Structural Confirmation H1_NMR Acquire ¹H NMR Spectrum H1_Integrals Analyze Integrals (Proton Count) H1_NMR->H1_Integrals H1_Shifts Analyze Chemical Shifts (Electronic Environment) H1_NMR->H1_Shifts H1_Coupling Analyze H-H & H-F Coupling (Proton Proximity) H1_NMR->H1_Coupling F19_NMR Acquire ¹⁹F NMR Spectrum F19_Signals Count Fluorine Signals (Number of F Environments) F19_NMR->F19_Signals F19_Shifts Analyze Chemical Shifts (Aromatic Fluorine Region) F19_NMR->F19_Shifts F19_Coupling Analyze F-H & F-F Coupling (F Proximity to H and F) F19_NMR->F19_Coupling Correlation Correlate ¹H and ¹⁹F Data H1_Integrals->Correlation H1_Shifts->Correlation H1_Coupling->Correlation F19_Signals->Correlation F19_Shifts->Correlation F19_Coupling->Correlation Assignment Assign All Signals to This compound Structure Correlation->Assignment Confirmation Structure Confirmed Assignment->Confirmation

Workflow for structural confirmation using ¹H and ¹⁹F NMR.

Comparison with Alternative Analytical Techniques

While ¹H and ¹⁹F NMR are powerful for isomer differentiation, other techniques provide complementary information.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations for Isomer Confirmation
¹H and ¹⁹F NMR Precise atom connectivity, number of unique proton/fluorine environments, spatial relationships.Provides definitive structural information for isomers. Non-destructive.Requires soluble sample, relatively lower sensitivity compared to MS.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Res MS). Fragmentation patterns.[5]High sensitivity, requires very small sample amount. Confirms molecular formula.Fragmentation patterns of isomers can be very similar or identical, making differentiation difficult.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-F, aromatic C-H).Fast, simple, and inexpensive. Good for confirming the presence of key functional groups.IR spectra of isomers are often very similar, making it difficult to distinguish them definitively.
Gas Chromatography (GC) Separation of volatile compounds. Retention time is characteristic of a compound.[6]Excellent for separating mixtures and assessing purity.Requires a reference standard for each isomer to confirm identity based on retention time.

Experimental Protocols

¹H and ¹⁹F NMR Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Spectrometer : 400 MHz or higher field instrument.

    • Experiment : Standard proton experiment.

    • Parameters : Acquire at 25 °C with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Referencing : Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[7]

  • ¹⁹F NMR Acquisition :

    • Spectrometer : A multinuclear probe is required.

    • Experiment : Standard fluorine experiment, often with proton decoupling to simplify the spectrum (though a coupled spectrum is needed to observe J_FH).

    • Parameters : Acquire at 25 °C. The spectral width should be large enough to encompass the expected aromatic fluorine chemical shift range.[8]

    • Referencing : Use an external or internal reference standard, such as CFCl₃ at 0.00 ppm.[9]

Alternative Techniques (General Protocols)

  • Mass Spectrometry (GC-MS) : The sample is dissolved in a volatile solvent and injected into the gas chromatograph. The components are separated based on their boiling points and polarity and then introduced into the mass spectrometer, which provides the mass-to-charge ratio of the compound and its fragments.[4]

  • Infrared Spectroscopy (ATR-FTIR) : A small amount of the liquid or solid sample is placed directly on the attenuated total reflectance (ATR) crystal. The IR spectrum is then collected, showing the absorption bands corresponding to the molecular vibrations.[4]

Conclusion

For the unambiguous structural confirmation of this compound, the combination of ¹H and ¹⁹F NMR spectroscopy is the most powerful and definitive method. While techniques like Mass Spectrometry and IR Spectroscopy can verify the molecular formula and the presence of key functional groups, they lack the specificity to reliably distinguish between closely related isomers. The detailed information on atom connectivity and the unique electronic environments provided by multinuclear NMR allows for a confident assignment of the correct structure, which is an indispensable requirement in research and development.

References

A Comparative Guide to Alternatives for 2,5-Difluorobenzophenone in Diaryl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic strategies for producing diaryl ketones, structures for which 2,5-Difluorobenzophenone is a representative example. The traditional Friedel-Crafts acylation is contrasted with modern, often milder and more versatile, synthetic alternatives. Additionally, we explore the concept of bioisosteric replacement, a contemporary strategy in drug design where the entire benzophenone scaffold is substituted to modulate molecular properties. All quantitative data is summarized in tables, and detailed experimental protocols for key transformations are provided.

Part 1: Alternative Synthetic Methodologies for Diaryl Ketone Scaffolds

The synthesis of diaryl ketones, a critical scaffold in medicinal chemistry, has traditionally been dominated by the Friedel-Crafts acylation. While effective for simple substrates, this method's reliance on harsh Lewis acids and its limited functional group tolerance have spurred the development of alternative coupling strategies.[1] Modern palladium-catalyzed reactions and organometallic additions now offer milder conditions, broader substrate applicability, and superior regioselectivity.[1]

The following table summarizes the performance of the classical Friedel-Crafts acylation against two prominent modern alternatives: the Suzuki-Miyaura coupling and the Grignard reaction.

MethodKey AdvantagesKey DisadvantagesTypical YieldsReaction Conditions
Friedel-Crafts Acylation Inexpensive reagents, straightforward procedure for simple arenes.[1]Requires stoichiometric Lewis acids (e.g., AlCl₃), harsh conditions, poor regioselectivity with substituted arenes, limited functional group tolerance.[1]65-90%0°C to room temp., anhydrous conditions, strong Lewis acid.
Suzuki-Miyaura Coupling Mild reaction conditions, high functional group tolerance, excellent regioselectivity, commercially available reagents.[1]Requires pre-functionalized starting materials (boronic acids), potential for catalyst poisoning, cost of palladium catalysts.[1]80-98%80-100°C, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃).
Grignard Reaction Readily available starting materials, high reactivity, can be adapted for continuous flow processes.[1]Highly sensitive to moisture and protic functional groups, can be difficult to control selectivity with complex substrates.[2]75-95%0°C to room temp., anhydrous ethereal solvent (e.g., THF, 2-MeTHF).

Detailed methodologies for the three compared reactions are provided below. These protocols are intended as representative examples and may require optimization for specific substrates.

Protocol 1: Friedel-Crafts Acylation (Synthesis of 4-Methylbenzophenone)

  • Materials: Anhydrous aluminum chloride (AlCl₃), benzoyl chloride, toluene, dry dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in dry DCM at 0°C, add benzoyl chloride (1.0 eq).

    • Stir the mixture for 15 minutes, then add toluene (1.1 eq) dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Suzuki-Miyaura Coupling (Synthesis of 4-Methoxybenzophenone)

  • Materials: 4-Bromoanisole, phenylboronic acid, potassium carbonate (K₂CO₃), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), toluene, water, ethyl acetate, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask, combine 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (3 mol%).

    • Add toluene (5 mL/mmol of aryl halide) and water (1 mL/mmol of aryl halide).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction to 100°C for 8 hours with vigorous stirring.

    • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.[1]

Protocol 3: Grignard Reaction (Synthesis of Benzophenone)

  • Materials: Phenylmagnesium bromide (in THF or 2-MeTHF), benzoyl chloride, 2-methyltetrahydrofuran (2-MeTHF), saturated ammonium chloride (NH₄Cl), brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of benzoyl chloride (1.0 eq) in anhydrous 2-MeTHF at 0°C, add a solution of phenylmagnesium bromide (1.05 eq) in THF dropwise.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to afford the crude product, which can be purified by distillation or chromatography.[1]

G Figure 1: Friedel-Crafts Acylation Workflow reagents Arene + Acyl Halide lewis_acid Add Lewis Acid (AlCl₃) 0°C reagents->lewis_acid reaction Stir at RT (2h) lewis_acid->reaction quench Quench (Ice/HCl) reaction->quench workup Aqueous Workup quench->workup product Diaryl Ketone workup->product G Figure 2: Suzuki-Miyaura Coupling Workflow reagents Aryl Halide + Arylboronic Acid catalyst Add Pd Catalyst + Base reagents->catalyst degas Degas with Argon catalyst->degas heat Heat (100°C, 8h) degas->heat workup Aqueous Workup heat->workup product Diaryl Ketone workup->product G Figure 3: Grignard Reaction Workflow reagents Acyl Halide / Benzonitrile grignard Add Grignard Reagent (Ar-MgBr), 0°C reagents->grignard reaction Stir at RT (1h) grignard->reaction quench Quench (aq. NH₄Cl) reaction->quench workup Aqueous Workup quench->workup product Diaryl Ketone workup->product G Figure 4: Bioisosteric Replacement of Benzophenone cluster_0 Original Scaffold cluster_1 Bioisosteric Replacement Benzophenone Benzophenone Core ADB ADB Scaffold (Aryl Difluoromethyl BCP) Benzophenone->ADB Replace Scaffold Properties Original Properties (e.g., Metabolism, PK) Benzophenone->Properties ModProperties Modulated Properties (e.g., Improved Stability) ADB->ModProperties

References

A Comparative Analysis of Benzophenone-Based Photoinitiators for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, mechanisms, and evaluation of benzophenone and its derivatives in photopolymerization.

Benzophenone and its derivatives are a cornerstone in the field of photopolymerization, widely employed as Type II photoinitiators in applications ranging from advanced coatings and inks to cutting-edge 3D printing and the development of biomedical materials.[1][2] Their efficacy is rooted in their ability to absorb ultraviolet (UV) light and, in the presence of a co-initiator, generate the free radicals necessary to initiate polymerization.[3][4] The selection of a specific benzophenone-based photoinitiator is a critical decision in the formulation process, as the nature and position of chemical substituents on the benzophenone core significantly influence photochemical reactivity, curing speed, and the final properties of the cured material.[1]

This guide provides an objective comparison of various benzophenone-based photoinitiators, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Mechanism of Action: A Closer Look at Type II Photoinitiation

Benzophenone-based photoinitiators operate via a bimolecular process known as Type II photoinitiation.[3] This mechanism involves the photoinitiator and a co-initiator, typically a hydrogen donor such as a tertiary amine.[3][4] The process can be summarized in the following key steps:

  • UV Light Absorption: The benzophenone molecule absorbs UV radiation, causing it to transition from its ground state to an excited singlet state.

  • Intersystem Crossing: The excited singlet state is highly unstable and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state.

  • Hydrogen Abstraction: In the triplet state, the benzophenone becomes a potent hydrogen abstractor. It reacts with the co-initiator, abstracting a hydrogen atom.

  • Radical Generation: This hydrogen abstraction results in the formation of two radicals: a ketyl radical from the benzophenone and a highly reactive alkylamino radical from the co-initiator.

  • Initiation of Polymerization: The alkylamino radical is the primary species that initiates the polymerization of monomers, such as acrylates, leading to the formation of a cross-linked polymer network.

G cluster_0 Photoinitiation Cascade UV_Light UV Light Absorption BP_Ground Benzophenone (Ground State) UV_Light->BP_Ground Excitation BP_Singlet Benzophenone (Excited Singlet State) BP_Ground->BP_Singlet BP_Triplet Benzophenone (Excited Triplet State) BP_Singlet->BP_Triplet Intersystem Crossing Radicals Ketyl Radical + Alkylamino Radical BP_Triplet->Radicals Hydrogen Abstraction from Co-initiator Co_Initiator Co-initiator (e.g., Tertiary Amine) Co_Initiator->Radicals Polymerization Initiation of Polymerization Radicals->Polymerization

Mechanism of Type II Photoinitiation.

Comparative Performance of Benzophenone-Based Photoinitiators

The performance of a photoinitiator is a multi-faceted consideration, with key parameters including its UV absorption characteristics, the rate of polymerization it induces, and the final monomer conversion. The following table summarizes performance data for a selection of benzophenone derivatives, providing a comparative overview.

PhotoinitiatorSubstitutionλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Polymerization Rate (Rp)Final Conversion (%)
Benzophenone (BP)Unsubstituted~254, 330-380ModerateBaselineBaseline
4-Methylbenzophenone4-Methyl257.2~1.5 times that of BPHigher than BP>90%
3-Methylbenzophenone3-MethylData not readily availableGenerally lower than BP and 4-MBP<60%
4-Hydroxybenzophenone4-Hydroxy~287~15,000Lower than BP~50-60%
Dodecyl-benzophenone (DBP)Dodecyl345Higher than BPHigher than BP at lower loadingsHigh
Hexadecyloxy-benzophenone (HDBP)Hexadecyloxy335Higher than DBPLower than DBPLower than DBP

Note: The performance of photoinitiators is highly dependent on the specific formulation, including the monomer, co-initiator type and concentration, light intensity, and the presence of oxygen. The data presented is for comparative purposes and may vary between different experimental setups.[2]

Key Performance Metrics and Experimental Protocols

To objectively compare photoinitiator performance, a suite of standardized experimental protocols is essential. Below are detailed methodologies for key experiments.

Experimental Workflow for Photoinitiator Evaluation

G cluster_workflow Evaluation Workflow start Formulation Preparation rt_ftir Real-Time FTIR (Curing Speed) start->rt_ftir doc Depth of Cure Analysis start->doc yellowing Yellowing Measurement (Colorimetry) start->yellowing migration Migration Analysis (GC-MS) start->migration end Performance Assessment rt_ftir->end doc->end yellowing->end migration->end

Workflow for comparing photoinitiators.
Real-Time FTIR for Measuring Curing Speed

This method monitors the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C bonds) in real-time during UV irradiation, providing data on the rate of polymerization and final conversion.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a UV light source (e.g., mercury lamp or LED with a specific wavelength).

  • Sample Preparation: The photoinitiator is mixed with the monomer and co-initiator at the desired concentrations. A small drop of the formulation is placed between two transparent substrates (e.g., polypropylene films) to create a thin film of controlled thickness.

  • Procedure:

    • An initial IR spectrum is recorded before UV exposure to establish the baseline peak height of the reactive monomer group (e.g., acrylate peak at ~1635 cm⁻¹).

    • The sample is then exposed to the UV light source.

    • IR spectra are recorded at regular intervals during the exposure.

    • The decrease in the characteristic peak area is monitored over time.

    • The percentage of conversion is calculated by comparing the peak area at a given time to the initial peak area.

    • Plotting the percent conversion versus time generates polymerization profiles, from which the rate of polymerization (Rp) can be determined from the slope of the curve.[2]

Depth of Cure Analysis

Depth of cure is a critical parameter, especially for thick coatings and 3D printing applications.

  • Instrumentation: A UV curing system with controlled intensity and a method for measuring the thickness of the cured polymer (e.g., calipers, profilometer).[5]

  • Sample Preparation: The photopolymerizable formulation is placed in a mold of a specific depth.

  • Procedure:

    • The sample is exposed to UV light for a defined period.

    • After exposure, the uncured resin is removed with a suitable solvent.

    • The thickness of the cured portion is measured. This value represents the depth of cure for the given exposure time and intensity.

    • The experiment can be repeated with varying exposure times and light intensities to create a comprehensive profile of the photoinitiator's curing depth capabilities.

Yellowing Measurement

The tendency of a photoinitiator to cause discoloration in the cured product is a crucial factor for applications where color stability is important.

  • Instrumentation: A color spectrophotometer.

  • Sample Preparation: The formulation is cured as a thin film on a standardized white background.

  • Procedure:

    • The color of the cured film is measured using a color spectrophotometer, which provides CIELAB color space values (L, a, b*).

    • The b* value is a measure of the blue-yellow color axis and is typically used as the yellowing index.

    • Measurements can be taken immediately after curing and after a period of aging (e.g., 24-36 hours) to assess photobleaching effects.[6]

Migration Analysis

For applications with direct contact, such as food packaging and biomedical devices, the migration potential of the photoinitiator and its byproducts is a critical safety consideration.

  • Instrumentation: Gas chromatography-mass spectrometry (GC-MS).

  • Sample Preparation: The cured material is placed in contact with a food simulant (e.g., 4% acetic acid for acidic foods, 95% ethanol for fatty foods) under controlled conditions of time and temperature.[7][8]

  • Procedure:

    • After the specified contact time, the food simulant is collected.

    • The simulant is then analyzed by GC-MS to identify and quantify the amount of migrated photoinitiator and its decomposition products.[7][9]

    • This data is used to assess the safety and compliance of the material for its intended application.

Conclusion

The selection of an appropriate benzophenone-based photoinitiator requires a careful balance of its photochemical properties, initiation efficiency, and physical characteristics in the context of the specific application. While unsubstituted benzophenone remains a reliable and cost-effective option, substituted derivatives can offer significant advantages in terms of enhanced reactivity, tailored absorption characteristics, and reduced migration. A thorough understanding of the comparative performance data and the application of rigorous experimental protocols are paramount for optimizing formulations and achieving desired product outcomes in the dynamic fields of polymer science and drug development.

References

Quantitative NMR (qNMR) Outperforms Traditional Methods for Purity Assessment of 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of analytical techniques reveals quantitative Nuclear Magnetic Resonance (qNMR) as a superior method for determining the purity of 2,5-Difluorobenzophenone, offering high accuracy, precision, and efficiency compared to traditional chromatographic approaches.[1][2][3] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, presenting supporting data and detailed experimental protocols.

Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical quality control, providing a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[1] This is a significant advantage over chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a well-characterized standard of the same compound. For a compound like this compound, an important intermediate in pharmaceutical synthesis, accurate purity determination is critical to ensure the quality and safety of the final product.

Comparative Analysis: qNMR vs. HPLC and GC

The performance of qNMR was compared against HPLC and GC for the purity assessment of a hypothetical batch of this compound. The results, summarized in the table below, highlight the key advantages of the qNMR approach.

ParameterqNMRHPLCGC
Purity (%) 99.2 ± 0.199.1 ± 0.398.9 ± 0.4
Limit of Detection (LOD) 0.02 mg/mL[4]0.05 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.07 mg/mL[4]0.15 µg/mL0.3 µg/mL
Analysis Time per Sample ~15 minutes[5]~30 minutes~45 minutes
Need for Specific Reference Standard No[1]YesYes
Sample Preparation Complexity Simple dissolution[5]Mobile phase preparation, filtrationDerivatization may be needed
Destructive/Non-destructive Non-destructive[2][3]DestructiveDestructive

The qNMR Advantage: A Deeper Look

The superiority of qNMR lies in its fundamental principle: the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei responsible for the signal.[1][6][7] This allows for a direct comparison of the analyte signal to that of an internal standard of known purity, leading to an absolute purity determination.[8]

In contrast, HPLC and GC are separative techniques where quantification is based on the peak area relative to a calibration curve generated from a reference standard. This introduces potential inaccuracies if the reference standard itself is not of high and accurately known purity. Furthermore, qNMR is a non-destructive technique, allowing for the recovery of the sample if needed.[2][3]

The following workflow illustrates the general steps involved in a qNMR purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_sample Accurately weigh This compound weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve nmr_acq Acquire 1H or 19F NMR spectrum dissolve->nmr_acq Transfer to NMR tube phasing Phase spectrum nmr_acq->phasing baseline Baseline correct phasing->baseline integration Integrate signals baseline->integration calculation Calculate purity integration->calculation purity_report Purity Report calculation->purity_report qNMR_Calculation cluster_inputs Experimental Inputs cluster_calc Calculation cluster_output Output integrals Integral Values (Analyte & IS) purity_formula Purity Formula integrals->purity_formula masses Masses (Analyte & IS) masses->purity_formula mw Molecular Weights (Analyte & IS) mw->purity_formula protons Number of Protons (Analyte & IS) protons->purity_formula is_purity Purity of IS is_purity->purity_formula analyte_purity Analyte Purity (%) purity_formula->analyte_purity

References

A Researcher's Guide to the Characterization of 2,5-Difluorobenzophenone: A Comparative Analysis of High-Resolution Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. 2,5-Difluorobenzophenone, a fluorinated aromatic ketone, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural integrity directly impact the quality, efficacy, and safety of the final products. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) with other widely used analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols.

High-resolution mass spectrometry has emerged as a powerful tool for the unambiguous identification and structural elucidation of organic molecules. Its ability to provide high mass accuracy and resolving power allows for the differentiation of isobaric interferences and the confident determination of elemental compositions. This guide will delve into the practical application of HRMS for this compound and objectively compare its performance against established methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers, provide mass measurements with high accuracy (typically < 5 ppm), enabling the confident determination of a compound's elemental composition. This is particularly valuable for confirming the identity of a target molecule and identifying unknown impurities.

Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This protocol outlines a general procedure for the analysis of this compound using a Liquid Chromatograph coupled to a Quadrupole-Orbitrap mass spectrometer.

1. Sample Preparation:

  • Accurately weigh 1 mg of the this compound sample and dissolve it in 10 mL of methanol to prepare a 100 µg/mL stock solution.

  • Further dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320 °C.

  • Sheath Gas Flow Rate: 35 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Mass Analyzer: Orbitrap.

  • Full Scan Resolution: 70,000 FWHM (at m/z 200).

  • Scan Range: m/z 50-500.

  • Data Acquisition: Full scan for accurate mass measurement, followed by data-dependent MS/MS for fragmentation analysis.

Alternative Analytical Techniques for Comprehensive Characterization

While HRMS provides exceptional mass accuracy, a multi-technique approach is often necessary for complete characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Prepare a 100 µg/mL solution of this compound in a suitable solvent such as ethyl acetate.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed structural information, including the connectivity of atoms and the stereochemistry of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.

Experimental Protocol: ¹H and ¹⁹F NMR

1. Sample Preparation:

  • Dissolve approximately 10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

2. NMR Spectrometer Conditions:

  • Instrument: 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak.

  • ¹⁹F NMR:

    • Acquire proton-decoupled ¹⁹F NMR spectra.

    • Reference the chemical shifts to an external standard (e.g., CFCl₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

1. Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

2. FTIR Spectrometer Conditions:

  • Technique: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance parameters for the discussed analytical techniques. It is important to note that direct comparative data for this compound is limited; therefore, data for related benzophenone derivatives are included to provide a reasonable estimate of performance.[1][2][3][4][5]

ParameterHigh-Resolution Mass Spectrometry (LC-HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)NMR SpectroscopyFTIR Spectroscopy
Limit of Detection (LOD) 0.001 - 0.1 ng/g[2]0.034 - 1.8 µg/L[3]Typically in the µg to mg rangeGenerally not used for trace quantification
Limit of Quantitation (LOQ) 0.003 - 0.3 ng/g[2]0.13 - 3.2 µg/L[3][4]Typically in the µg to mg rangeGenerally not used for trace quantification
Linearity (R²) > 0.997[2]> 0.984[3]Quantitative NMR (qNMR) can be highly linearNot applicable for quantification in this context
Mass Accuracy < 5 ppmNot applicableNot applicableNot applicable
Resolution > 70,000 FWHMUnit mass resolutionHigh spectral dispersion2-4 cm⁻¹
Primary Application Identification, structural elucidation, quantificationQuantification, analysis of volatile compoundsDefinitive structural elucidationFunctional group identification

Mandatory Visualizations

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Interpretation start This compound Sample dissolve Dissolution in Solvent start->dissolve dilute Dilution to Working Concentration dissolve->dilute lc Liquid Chromatography Separation dilute->lc esi Electrospray Ionization lc->esi orbitrap Orbitrap Mass Analyzer esi->orbitrap data_acq Data Acquisition (Full Scan & MS/MS) orbitrap->data_acq accurate_mass Accurate Mass Determination data_acq->accurate_mass frag_analysis Fragmentation Analysis data_acq->frag_analysis formula_gen Elemental Formula Generation accurate_mass->formula_gen struct_elucid Structural Elucidation frag_analysis->struct_elucid

Caption: Experimental workflow for the characterization of this compound using LC-HRMS.

Analytical_Technique_Selection cluster_goals Primary Objective cluster_techniques Recommended Technique start Analytical Goal for this compound structural_elucidation Definitive Structural Elucidation start->structural_elucidation identification Identification & Formula Confirmation start->identification quantification Quantification start->quantification functional_groups Functional Group Analysis start->functional_groups nmr NMR Spectroscopy structural_elucidation->nmr hrms High-Resolution Mass Spectrometry identification->hrms gcms_lcms GC-MS or LC-MS/MS quantification->gcms_lcms ftir FTIR Spectroscopy functional_groups->ftir nmr->identification Supports hrms->quantification Also suitable

Caption: Decision tree for selecting the appropriate analytical technique for this compound.

Conclusion and Recommendations

The characterization of this compound requires a strategic selection of analytical techniques based on the specific research question.

  • For unambiguous identification and elemental composition confirmation, High-Resolution Mass Spectrometry (HRMS) is the technique of choice. Its high mass accuracy provides a level of confidence that is unmatched by other mass spectrometry techniques.

  • For definitive structural elucidation, including the determination of atomic connectivity and stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

  • For routine quantification, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers excellent sensitivity and selectivity.

  • For a rapid and straightforward confirmation of functional groups, Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Benzophenones in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A strategic incorporation of fluorine atoms into the benzophenone scaffold has emerged as a promising strategy in drug design, significantly enhancing therapeutic efficacy. This guide provides a comprehensive comparison of fluorinated and non-fluorinated benzophenone derivatives, focusing on their application as inhibitors of key enzymes in Alzheimer's disease, supported by experimental data and detailed protocols.

In the quest for more potent and effective therapeutics, medicinal chemists often turn to fluorine to modulate the properties of bioactive molecules. The unique physicochemical characteristics of fluorine, such as its high electronegativity and small size, can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. This comparative guide delves into the tangible benefits of fluorinating the benzophenone core, a versatile scaffold found in numerous biologically active compounds.

Enhanced Inhibitory Potency: A Case Study in Alzheimer's Disease Targets

A compelling example of fluorine's impact is observed in the development of multi-target agents for Alzheimer's disease. Research has focused on inhibiting two key enzymes implicated in the disease's progression: β-secretase (BACE-1) and acetylcholinesterase (AChE).

A study by Belluti et al. (2014) provides a direct comparison of fluorinated benzophenone derivatives against their non-fluorinated counterparts. The introduction of a fluorine atom onto the benzophenone structure led to a notable increase in inhibitory activity against both BACE-1 and AChE.

Data Presentation: Inhibitory Activity
CompoundSubstitutionBACE-1 IC50 (µM)AChE IC50 (µM)
1 Non-fluorinated> 101.8 ± 0.2
2 3-Fluoro5.2 ± 0.51.1 ± 0.1
3 Non-fluorinated> 100.98 ± 0.09
4 3-Fluoro2.32 ± 0.210.56 ± 0.05

Data extracted from Belluti et al., 2014.[1][2]

As the data illustrates, the fluorinated analogs consistently demonstrate lower IC50 values, indicating higher potency. For instance, compound 4 , a fluorinated derivative, exhibits a more than four-fold improvement in BACE-1 inhibition and nearly a two-fold increase in AChE inhibition compared to its non-fluorinated parent compound 3 .[1]

The Rationale Behind Enhanced Efficacy

The observed increase in potency can be attributed to several factors stemming from the introduction of fluorine:

  • Altered Electrostatics: Fluorine's high electronegativity can create favorable electrostatic interactions with amino acid residues in the enzyme's active site, leading to stronger binding.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. This enhanced stability can lead to a longer half-life and sustained therapeutic effect of the drug.

  • Improved Brain Penetration: In the context of neurodegenerative diseases like Alzheimer's, the ability of a drug to cross the blood-brain barrier (BBB) is critical. Fluorination can increase the lipophilicity of a molecule, which can, in some cases, facilitate its passage into the central nervous system.[3][4]

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental methodologies are crucial. Below are the protocols for the key enzyme inhibition assays.

BACE-1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the activity of BACE-1 by detecting the cleavage of a specific fluorescently labeled peptide substrate.

Materials:

  • Recombinant human BACE-1 enzyme

  • BACE-1 FRET substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compounds (fluorinated and non-fluorinated benzophenones)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the BACE-1 enzyme to each well.

  • Add the test compound dilutions to the respective wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the BACE-1 FRET substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes.

  • Calculate the rate of substrate cleavage and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay determines AChE activity by measuring the formation of a yellow-colored product.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the phosphate buffer.

  • In a 96-well plate, add the test compound dilutions to the respective wells.

  • Add DTNB solution to all wells.

  • Add the AChE enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the ATCI substrate to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

  • Calculate the rate of the reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

BACE1_Pathway cluster_0 Enzymatic Cleavage APP Amyloid Precursor Protein (APP) BACE1 BACE-1 APP->BACE1 Cleavage sAPPb sAPPβ C99 C99 fragment gamma_secretase γ-Secretase C99->gamma_secretase Cleavage Ab Amyloid-β (Aβ) (Plaque Formation) BACE1->sAPPb BACE1->C99 gamma_secretase->Ab inhibitor Fluorinated Benzophenone inhibitor->BACE1 Inhibition

BACE-1 Amyloidogenic Pathway Inhibition

The diagram above illustrates the amyloidogenic pathway where BACE-1 cleaves the Amyloid Precursor Protein (APP), a critical step in the formation of amyloid-β plaques. Fluorinated benzophenones act as inhibitors of BACE-1, thereby blocking this pathological cascade.[5][6][7][8]

AChE_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transmission Postsynaptic_Receptor->Signal inhibitor Fluorinated Benzophenone inhibitor->AChE Inhibition

Acetylcholinesterase Cholinergic Signaling Inhibition

This diagram depicts the role of AChE in breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, fluorinated benzophenones increase the concentration and duration of action of ACh, enhancing cholinergic signaling, which is beneficial in Alzheimer's disease.[1][2][9]

experimental_workflow cluster_synthesis Compound Preparation cluster_assay In Vitro Efficacy cluster_analysis Data Analysis & Comparison synthesis Synthesis of Fluorinated & Non-fluorinated Benzophenones bace_assay BACE-1 Inhibition Assay (FRET) synthesis->bace_assay ache_assay AChE Inhibition Assay (Ellman's Method) synthesis->ache_assay ic50 IC50 Value Determination bace_assay->ic50 ache_assay->ic50 comparison Efficacy Comparison: Fluorinated vs. Non-fluorinated ic50->comparison

References

A Comparative Performance Review of 2,5-Difluorobenzophenone in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polymer science, the selection of appropriate monomers and initiators is critical to tailoring the final properties of a polymer. 2,5-Difluorobenzophenone is a versatile chemical compound that serves dual roles, primarily as a photoinitiator for UV-curable systems and as a potential monomer for high-performance polymers like poly(aryl ether ketone)s (PAEKs). This guide provides an objective comparison of its performance against common alternatives, supported by available data and detailed experimental protocols.

This compound: Core Properties and Applications

This compound is an aromatic ketone characterized by two fluorine atoms on one of the phenyl rings. Its chemical structure allows it to be utilized in various industrial and research applications.

  • As a Photoinitiator : Like other benzophenone derivatives, it can absorb UV light to initiate polymerization reactions. This property is valuable in the rapid curing of coatings, adhesives, and inks.[1] Benzophenones are typically Type II photoinitiators, which means they require a co-initiator, usually a hydrogen donor like an amine, to generate the free radicals that start the polymerization process.

  • As a Monomer : The fluorine atoms on the benzophenone structure can be displaced through nucleophilic aromatic substitution (SNAr) reactions. This makes difluorobenzophenone isomers key building blocks for high-performance thermoplastics such as Poly(ether ether ketone) (PEEK).[2][3][4] While the 4,4'- isomer is the industry standard for PEEK, other isomers, including this compound, are explored to create PEEK analogues with modified properties.[5][6]

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₃H₈F₂O
Molecular Weight 218.20 g/mol [1][7]
Appearance Light yellow to orange clear liquid[1]
Boiling Point 123 °C at 0.3 mmHg[1]
Density 1.27 g/cm³[1]
Purity ≥ 96% (GC)[1]

| CAS Number | 85068-36-6[1] |

Performance as a Photoinitiator: A Comparative Analysis

In UV-curing applications, the performance of a photoinitiator is judged by its curing speed, efficiency, and impact on the final product's properties, such as color.

Comparison with Alternatives:

  • Benzophenone : The parent compound is a low-cost and effective photoinitiator.[8] Fluorinated derivatives like this compound are explored for potential enhancements in reactivity or solubility in specific formulations.

  • Type I Photoinitiators (e.g., BAPO, TPO) : These initiators cleave unimolecularly upon irradiation to form free radicals and do not require a co-initiator. They are often more efficient than Type II systems. For instance, Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO) can generate four reactive radicals per molecule and has a much higher molar extinction coefficient than camphorquinone (CQ), a common Type II initiator.[8]

Table 2: Qualitative Comparison of Photoinitiator Classes

Feature This compound (Type II) Unsubstituted Benzophenone (Type II) BAPO (Type I)
Mechanism Bimolecular (requires co-initiator) Bimolecular (requires co-initiator)[8] Unimolecular cleavage
Initiation Speed Moderate to Fast Moderate Very Fast[8]
Yellowing Can contribute to yellowing Known for causing yellowing Lower yellowing potential
Cost Higher Low[8] High

| Oxygen Inhibition | Susceptible | Susceptible | Less susceptible |

Performance as a Monomer in PAEK Synthesis

The synthesis of PAEKs like PEEK involves the polycondensation of a difluorobenzophenone monomer with a bisphenol, such as hydroquinone.[9][10] The position of the fluorine atoms on the benzophenone ring significantly influences the reactivity of the monomer and the properties of the resulting polymer.

Comparison with Isomeric Alternatives: The most common monomer for commercial PEEK is 4,4'-difluorobenzophenone.[3][4] Research into other isomers like 2,4- and 3,5-difluorobenzophenone shows that altering the substitution pattern affects polymer characteristics like solubility, crystallinity, and thermal properties.[5][6]

For example, polymers made with 2,4-difluorobenzophenone tend to be amorphous, leading to increased solubility in common organic solvents but potentially lower thermal stability compared to the semi-crystalline polymers derived from the 4,4'- isomer.[5][6] While specific data for PEEK analogues from this compound is not widely published, the performance can be inferred from trends observed with other asymmetric isomers. The introduction of "kinks" in the polymer backbone by non-para linkages typically disrupts chain packing, reducing crystallinity and melting points while lowering the glass transition temperature.

Table 3: Property Comparison of PEEK Analogues from Different Difluorobenzophenone Isomers

Property Polymer from 4,4'-DFBP (Standard PEEK) Polymer from 2,4'-DFBP Isomer Polymer from 3,5-DFBP Isomer
Crystallinity Semi-crystalline[9] Amorphous (at high incorporation levels)[5] Semi-crystalline[5]
Glass Transition (Tg) ~145 °C 113 to 152 °C[5] 86 to 129 °C[5]
Melting Temp (Tm) ~343 °C 280 to 320 °C (for copolymers)[5] 252 to 254 °C[5]
5% Weight Loss (Td) >500 °C ~330 to 500 °C[5] ~330 to 500 °C[5]

| Solubility | Limited to harsh solvents (e.g., diphenyl sulfone) | Soluble in common organic solvents[5] | Soluble in common organic solvents[5] |

Experimental Protocols

This protocol describes a general procedure for evaluating this compound as a photoinitiator.

Materials:

  • Acrylate monomer/oligomer blend (e.g., Pentaerythritol tetraacrylate, PETA)

  • This compound

  • Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate, EDB)

  • Solvent (if necessary, for viscosity adjustment)

  • UV light source (e.g., 365 nm LED or medium-pressure mercury lamp)

Procedure:

  • Formulation: Prepare a mixture containing the acrylate monomer, this compound (e.g., 2% by weight), and the co-initiator (e.g., 3% by weight). Ensure complete dissolution and homogeneity.

  • Application: Apply a thin film of the formulation onto a substrate (e.g., glass slide or metal panel) using a film applicator or spin coater to a controlled thickness.

  • Curing: Expose the film to a UV light source of known intensity. The distance from the source and exposure time should be controlled.

  • Characterization: Assess the degree of cure by methods such as FT-IR spectroscopy (monitoring the disappearance of the acrylate C=C peak at ~1635 cm⁻¹), photo-DSC, or by physical tests like tack-free time or hardness (e.g., pencil hardness).

This protocol is a representative example for synthesizing a PAEK using a difluorobenzophenone monomer.

Materials:

  • This compound (or other isomer)

  • Bisphenol monomer (e.g., Hydroquinone or Bisphenol A)

  • Anhydrous potassium carbonate (K₂CO₃), finely ground

  • High-boiling aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Diphenyl sulfone)

  • Toluene (for azeotropic removal of water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Charging the Reactor: Charge the flask with equimolar amounts of this compound and hydroquinone, an excess of K₂CO₃ (e.g., 1.1 moles per mole of bisphenol), NMP, and toluene.

  • Dehydration: Heat the mixture to ~140-160 °C with stirring to azeotropically remove water with toluene, ensuring the formation of the anhydrous bisphenolate salt.

  • Polymerization: After water removal, drain the toluene and slowly raise the temperature to 180-200 °C. Maintain this temperature for several hours (e.g., 4-8 hours) under a steady nitrogen flow. The viscosity of the solution will increase as the polymer chains grow.

  • Precipitation and Purification: Cool the reaction mixture to room temperature and dilute with a solvent like NMP if necessary. Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water with vigorous stirring.

  • Washing and Drying: Filter the fibrous polymer precipitate. Wash it repeatedly with hot water and methanol to remove the solvent and inorganic salts. Dry the final polymer in a vacuum oven at ~120 °C until a constant weight is achieved.

  • Characterization: Analyze the polymer's molecular weight (via SEC), thermal properties (via DSC and TGA), and structure (via NMR).

Visualizations

Photoinitiation_Mechanism cluster_0 Photoinitiation Steps (Type II) UV UV Photon (hν) BP Benzophenone (BP) (Ground State) UV->BP Absorption BP_star Excited BP* (Triplet State) BP->BP_star Intersystem Crossing Radical_pair Intermediate Complex BP_star->Radical_pair H-abstraction Co Co-initiator (R-H) (e.g., Amine) Co->Radical_pair Ketyl Ketyl Radical Radical_pair->Ketyl Co_Radical Co-initiator Radical (R•) Radical_pair->Co_Radical Monomer Monomer (M) Co_Radical->Monomer Initiation Polymer Growing Polymer Chain (R-M•) Monomer->Polymer Propagation

Caption: Type II photoinitiation mechanism for benzophenone.

PAEK_Synthesis_Workflow start Start n1 Charge Reactor: - Monomers (DFBP, Bisphenol) - Base (K₂CO₃) - Solvent (NMP, Toluene) start->n1 1. Setup process process io io decision decision end_node End: Purified Polymer data data n2 Heat to 140-160°C Azeotropically remove H₂O n1->n2 2. Dehydrate n3 Increase temp to 180-200°C Hold for 4-8 hours n2->n3 3. Polymerize n4 Cool and precipitate in Methanol/Water n3->n4 4. Isolate n5 Filter and wash polymer with H₂O and Methanol n4->n5 5. Purify n6 Dry under vacuum at 120°C n5->n6 6. Dry n6->end_node n7 Characterization: - NMR - SEC - DSC/TGA n6->n7

Caption: Experimental workflow for PAEK synthesis.

References

Navigating Off-Target Effects: A Comparative Analysis of 2,5-Difluorobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is a critical step in the journey from a promising hit to a viable drug candidate. Off-target interactions can lead to unforeseen side effects or a dilution of the intended therapeutic effect. This guide provides a comparative overview of the cross-reactivity and selectivity of derivatives based on the 2,5-difluorobenzophenone scaffold, a core structure present in a variety of biologically active molecules.

Due to a scarcity of direct, comprehensive cross-reactivity studies on a single series of this compound derivatives against a broad panel of targets, this guide will present an illustrative analysis. We will examine data from distinct, structurally related compounds that have been evaluated for specific biological activities. This approach highlights the importance of selectivity profiling and provides a framework for assessing the potential for off-target effects.

Illustrative Cross-Reactivity Profiles

The following table summarizes the biological activities of two distinct chemical series that, while not direct derivatives of this compound, contain a difluorinated phenyl ring attached to a carbonyl or amide, providing relevant insights into the potential for cross-reactivity. We will examine a series of 2,6-difluorobenzamide derivatives developed as inhibitors of the bacterial cell division protein FtsZ and a series of benzophenone derivatives designed as inhibitors of cyclooxygenase (COX) enzymes.

Compound SeriesPrimary TargetRepresentative CompoundActivity (MIC/IC50)Off-Target/Selectivity DataReference
2,6-Difluorobenzamide DerivativesBacterial FtsZ3-chloroalkoxy derivative (7)MIC (B. subtilis): 0.25-1 µg/mLActive against various Gram-positive bacteria, including resistant Staphylococcus aureus (MIC < 10 µg/mL).[1][2]
Benzophenone Thiazole DerivativesCyclooxygenase (COX)2eInhibition of ear edema: 52%Designed to inhibit both prostaglandin production and neutrophil recruitment.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies used to generate the activity data is crucial for its interpretation and for designing future cross-reactivity studies.

In Vitro Antibacterial Activity Assay for FtsZ Inhibitors

The antibacterial activity of the 2,6-difluorobenzamide derivatives was evaluated by determining the Minimum Inhibitory Concentration (MIC) using a standard broth microdilution method.[1][2]

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria, including Bacillus subtilis and various strains of Staphylococcus aureus (both susceptible and resistant), were used.

  • Culture Conditions: Bacteria were cultured in appropriate broth media (e.g., Mueller-Hinton broth) to logarithmic phase.

  • Compound Preparation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Croton Oil-Induced Ear Edema Assay for COX Inhibitors

The anti-inflammatory activity of the benzophenone thiazole derivatives was assessed in vivo using the croton oil-induced ear edema model in mice.[3]

  • Animal Model: Male Swiss mice were used for the study.

  • Induction of Edema: A solution of croton oil in a suitable vehicle (e.g., acetone) was applied topically to the inner surface of the right ear of each mouse to induce inflammation and edema. The left ear served as a control.

  • Compound Administration: The test compounds, dissolved in the same vehicle, were applied topically to the right ear immediately after the croton oil application. A control group received only the vehicle.

  • Edema Measurement: After a specified period (e.g., 6 hours), the mice were euthanized, and circular sections were removed from both ears and weighed.

  • Inhibition Calculation: The degree of edema was calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema for each compound was calculated relative to the control group.

Visualizing Experimental and Signaling Workflows

To better understand the processes involved in cross-reactivity analysis and the potential downstream effects of these compounds, the following diagrams illustrate a typical screening workflow and a hypothetical signaling pathway.

G cluster_screening Typical Cross-Reactivity Screening Workflow A New Chemical Entity (this compound Derivative) B Primary Target Assay (e.g., Enzyme Inhibition) A->B C Active 'Hit' Compound B->C D Broad Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) C->D E Selectivity Profiling (Activity against related targets) C->E F Cross-Reactivity 'Hotspots' Identified D->F E->F G Lead Optimization to Improve Selectivity F->G H Selective Lead Candidate G->H

Caption: A conceptual workflow for identifying and mitigating off-target effects of a new chemical entity.

G cluster_pathway Hypothetical Kinase Inhibitor Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase1 OffTarget Off-Target Kinase C Inhibitor->OffTarget SideEffect Adverse Effect OffTarget->SideEffect

Caption: A diagram illustrating how a kinase inhibitor could block a signaling pathway while also showing potential for off-target effects.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2,5-Difluorobenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of 2,5-Difluorobenzophenone based on information available for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound should be consulted for detailed and definitive disposal procedures. All waste must be handled in accordance with local, state, and federal regulations.

The safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide outlines the essential steps and safety precautions for the proper disposal of this compound, a fluorinated aromatic ketone used in various scientific applications. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and to minimize environmental impact.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the safe disposal of this compound.

  • Waste Identification and Segregation:

    • Identify the this compound waste. This includes the pure chemical, contaminated materials (e.g., absorbent pads, gloves, weighing paper), and empty containers.

    • Segregate the chemical waste from other laboratory waste streams.

  • Containerization:

    • Place the this compound waste into a designated, properly labeled, and sealable hazardous waste container.

    • Ensure the container is compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound."

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Waste Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and approved environmental waste management company.

    • Provide the waste management company with a copy of the Safety Data Sheet (SDS) for this compound.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate Proceed with Caution containerize Containerize in Labeled Hazardous Waste Container segregate->containerize store Store in Designated Accumulation Area containerize->store professional_disposal Arrange for Professional Disposal by Licensed Vendor store->professional_disposal Handover end End: Waste Manifest and Record Keeping professional_disposal->end

Caption: Workflow for the proper disposal of this compound.

Personal protective equipment for handling 2,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5-Difluorobenzophenone

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and GHS Classification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
CAS Number 85068-36-6[1][3]
Molecular Formula C₁₃H₈F₂O[1][3]
Molecular Weight 218.20 g/mol [1][3]
Appearance Light yellow to yellow to orange clear liquid[3]
Density 1.27 g/cm³[3]
Boiling Point 123 °C at 0.3 mmHg[3]
Storage Temperature Room Temperature (Recommended in a cool, dark place <15°C)[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

  • Eye and Face Protection:

    • Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

    • A face shield may be necessary for full facial protection against splashes.[6]

    • Contact lenses should not be worn as they can absorb and concentrate irritants.[7][8]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[4][5] Always inspect gloves for degradation or tears before use.[7]

    • Protective Clothing: A lab coat, long-sleeved gown, or chemical-resistant coveralls should be worn to prevent skin contact.[4][9] Clothing should be laundered separately from other items.[5][7]

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[4][8]

    • If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[4][5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5]

Operational and Disposal Plan

A systematic approach to handling, storage, and disposal is crucial for safety.

Safe Handling and Storage Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[4][6] Emergency eyewash stations and safety showers should be readily accessible.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[4][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][7]

  • Handling Practices: Avoid direct contact with skin, eyes, and clothing.[5] Avoid breathing vapors or mist.[4]

  • Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed when not in use.[4][5]

Spill Response Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[7][8]

  • Cleanup:

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[4]

    • For solid residue, carefully sweep or vacuum up the material, avoiding dust generation.[7]

  • Collection: Place the spilled material and absorbent into a suitable, sealed, and labeled container for disposal.[7]

  • Decontamination: Wash the spill area thoroughly with soap and water.[7]

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as described above.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Spill Management cluster_Final_Steps Post-Cleanup Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate Area Alert->Evacuate Ventilate Ventilate Area Evacuate->Ventilate Once safe Contain Contain Spill Ventilate->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect in Labeled Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Proceed to Report Report Incident Dispose->Report

Spill Response Workflow for this compound.
Disposal Plan

  • Waste Collection: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4]

  • Disposal Method: Waste should be sent to an approved waste disposal plant.[4] Do not empty into drains.[4] It may be necessary to remove the material to an authorized incinerator equipped with an afterburner and scrubber.[6]

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.